molecular formula C8H4BrF3N2 B1519755 3-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine CAS No. 503172-42-7

3-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine

Cat. No.: B1519755
CAS No.: 503172-42-7
M. Wt: 265.03 g/mol
InChI Key: UWFXWNIDZUWCAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine ( 503172-42-7) is a high-value halogenated heterocycle of significant interest in modern drug discovery and organic synthesis. With a molecular formula of C 8 H 4 BrF 3 N 2 and a molecular weight of 265.03 g/mol, this compound serves as a versatile and crucial synthetic intermediate . Its structure incorporates two key features: a bromine atom and a trifluoromethyl group on the imidazopyridine scaffold. The bromine atom is an excellent handle for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki, Negishi, or Buchwald-Hartwig reactions, allowing for the rapid exploration of structure-activity relationships (SAR). Simultaneously, the metabolically stable trifluoromethyl group is a privileged motif in medicinal chemistry, known to enhance a compound's lipophilicity, membrane permeability, and overall metabolic stability . This building block is particularly valuable for constructing targeted molecular libraries in the development of pharmaceutical agents, agrochemicals, and other fine chemicals. It is classified as an irritant and requires careful handling . Recommended storage is under an inert atmosphere at 2-8°C to ensure long-term stability . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrF3N2/c9-7-6(8(10,11)12)13-5-3-1-2-4-14(5)7/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWFXWNIDZUWCAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=C(N2C=C1)Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20670608
Record name 3-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20670608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

503172-42-7
Record name 3-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20670608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 3-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The imidazo[1,2-a]pyridine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged" structure due to its prevalence in a multitude of clinically significant agents.[1][2] The strategic incorporation of a trifluoromethyl (CF₃) group can dramatically enhance a molecule's pharmacokinetic profile by improving metabolic stability, lipophilicity, and target binding affinity.[3][4] When combined with a bromine atom at the C3-position, the resulting molecule, 3-bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine, becomes a highly versatile and powerful building block. The bromine serves as an adaptable synthetic handle for introducing further molecular complexity through various cross-coupling reactions. This guide provides an in-depth, mechanistically-grounded overview of a reliable, two-step synthetic pathway to this valuable intermediate, designed for researchers and professionals in drug development and organic synthesis.

Strategic Design & Retrosynthetic Analysis

The synthesis of this compound is most logically approached via a two-step sequence. The core strategy involves first constructing the foundational 2-(trifluoromethyl)imidazo[1,2-a]pyridine ring system, followed by a regioselective electrophilic bromination.

Retrosynthetic Logic:

  • Disconnect C-Br Bond: The target molecule can be disconnected at the C3-Br bond, identifying 2-(trifluoromethyl)imidazo[1,2-a]pyridine as the immediate precursor. This disconnection relies on a well-established electrophilic aromatic substitution reaction.

  • Disconnect Imidazole Ring: The precursor is formed by the condensation of a 2-aminopyridine derivative with a suitable three-carbon electrophile bearing a trifluoromethyl group, typically 3-bromo-1,1,1-trifluoroacetone . This is a classic and robust method for constructing the imidazo[1,2-a]pyridine core.

This strategic pathway is outlined in the diagram below.

G Target This compound Precursor 2-(Trifluoromethyl)imidazo[1,2-a]pyridine Target->Precursor Electrophilic Bromination (Disconnect C-Br) Start_A 2-Aminopyridine Precursor->Start_A Cyclocondensation (Disconnect Imidazole Ring) Start_B 3-Bromo-1,1,1-trifluoroacetone Precursor->Start_B

Caption: Retrosynthetic analysis for the target compound.

Synthesis of the Key Precursor: 2-(Trifluoromethyl)imidazo[1,2-a]pyridine

2.1. Mechanistic Rationale and Experimental Causality

The initial and crucial step is the construction of the bicyclic imidazo[1,2-a]pyridine core. The reaction between a 2-aminopyridine and an α-haloketone, such as 3-bromo-1,1,1-trifluoroacetone, is a highly efficient and widely adopted method. The reaction proceeds via an initial S_N2 reaction where the endocyclic pyridine nitrogen attacks the carbon bearing the bromine. This is followed by an intramolecular cyclization involving the exocyclic amino group and the ketone, which, after dehydration, yields the aromatic heterocyclic system. The presence of the electron-withdrawing trifluoromethyl group enhances the electrophilicity of the adjacent carbonyl carbon, facilitating the cyclization step.

2.2. Detailed Experimental Protocol

Materials:

  • 2-Aminopyridine

  • 3-Bromo-1,1,1-trifluoroacetone

  • Sodium bicarbonate (NaHCO₃)

  • Ethanol (EtOH), Anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄), Anhydrous

Procedure:

  • To a solution of 2-aminopyridine (1.0 eq) in anhydrous ethanol in a round-bottom flask equipped with a reflux condenser, add sodium bicarbonate (1.5 eq).

  • Add 3-bromo-1,1,1-trifluoroacetone (1.1 eq) dropwise to the stirring suspension at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux (approximately 80 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature and concentrate it under reduced pressure to remove the ethanol.

  • Partition the resulting residue between ethyl acetate and water. Separate the organic layer.

  • Wash the organic layer sequentially with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purify the crude material by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford 2-(trifluoromethyl)imidazo[1,2-a]pyridine as a solid.

2.3. Characterization

The structure of the synthesized precursor should be confirmed using standard analytical techniques.

  • ¹H NMR: Will show characteristic peaks for the protons on the pyridine and imidazole rings.

  • ¹³C NMR: Will show the carbon signals, including the characteristic quartet for the CF₃ group.

  • Mass Spectrometry (MS): The molecular ion peak corresponding to the exact mass of the product (C₈H₅F₃N₂) should be observed.

Core Synthesis: Regioselective Bromination of the Imidazo[1,2-a]pyridine Core

3.1. Mechanistic Rationale and Control of Regioselectivity

The imidazo[1,2-a]pyridine system is an electron-rich heterocycle, making it highly susceptible to electrophilic aromatic substitution. Theoretical and experimental studies show that the C3 position is the most nucleophilic and kinetically favored site for electrophilic attack. The electron-donating character of the bridgehead nitrogen atom directs electron density preferentially to this position.

For the bromination, N-Bromosuccinimide (NBS) is the reagent of choice.[5] Unlike elemental bromine (Br₂), which can be aggressive and lead to over-bromination or side reactions, NBS provides a controlled, low-concentration source of electrophilic bromine.[6] This ensures a clean and high-yielding reaction. The mechanism involves the attack of the electron-rich C3 position on the electrophilic bromine of NBS, proceeding through a stabilized cationic intermediate (sigma complex). Subsequent deprotonation by the succinimide anion regenerates the aromatic system, yielding the final 3-bromo product.[7][8]

3.2. Detailed Experimental Protocol

Materials:

  • 2-(Trifluoromethyl)imidazo[1,2-a]pyridine

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (ACN) or Chloroform (CHCl₃)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Dichloromethane (DCM)

  • Brine (saturated NaCl solution)

  • Sodium sulfate (Na₂SO₄), Anhydrous

Procedure:

  • Dissolve the precursor, 2-(trifluoromethyl)imidazo[1,2-a]pyridine (1.0 eq), in acetonitrile or chloroform in a round-bottom flask protected from light.

  • Cool the solution to 0 °C using an ice bath.

  • Add N-Bromosuccinimide (1.05 eq) portion-wise to the stirred solution over 10-15 minutes, ensuring the temperature remains low.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the consumption of the starting material by TLC.

  • Once the reaction is complete, quench it by adding saturated aqueous sodium thiosulfate solution to consume any unreacted NBS.

  • Extract the product with dichloromethane (3x).

  • Combine the organic layers and wash with brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography (hexane/ethyl acetate gradient) or recrystallization to yield this compound as a pure solid.[9][10]

Overall Synthetic Workflow & Data Summary

The complete synthetic pathway is visualized below, illustrating the transformation from commercially available starting materials to the final, valuable building block.

G cluster_0 Step 1: Core Formation cluster_1 Step 2: C3-Bromination Start_A 2-Aminopyridine Precursor 2-(Trifluoromethyl)imidazo[1,2-a]pyridine Start_A->Precursor NaHCO₃, EtOH Reflux Start_B 3-Bromo-1,1,1-trifluoroacetone Start_B->Precursor NaHCO₃, EtOH Reflux Precursor_2 2-(Trifluoromethyl)imidazo[1,2-a]pyridine Target This compound Precursor_2->Target NBS, ACN 0 °C to RT

Caption: Step-wise synthetic workflow diagram.

Table 1: Summary of Reaction Parameters

StepReactionKey ReagentsSolventConditionsTypical Yield
1CyclocondensationNaHCO₃EthanolReflux (80 °C), 4-6 h75-85%
2Electrophilic BrominationN-Bromosuccinimide (NBS)Acetonitrile0 °C to RT, 2-4 h85-95%

Applications in Drug Development

The title compound, this compound, is not an end-product but a strategic intermediate. The C3-bromo functionality is a prime site for introducing diverse substituents via modern cross-coupling chemistry.

  • Suzuki Coupling: Reaction with boronic acids to form C-C bonds, introducing aryl or heteroaryl groups.

  • Sonogashira Coupling: Reaction with terminal alkynes to install alkynyl moieties.

  • Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, accessing a wide range of substituted amine analogues.

  • Heck Coupling: Reaction with alkenes to introduce vinyl groups.

These subsequent transformations allow for the rapid generation of compound libraries for screening against various biological targets, including kinases, G-protein coupled receptors, and enzymes, making this building block invaluable for hit-to-lead and lead optimization campaigns in drug discovery.[2][11]

References

An In-depth Technical Guide to the Characterization of 3-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 3-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The imidazo[1,2-a]pyridine scaffold is a privileged structure, known for a wide array of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[1] The strategic incorporation of a trifluoromethyl (-CF₃) group at the 2-position and a bromine atom at the 3-position further enhances its potential as a versatile building block. The -CF₃ group is known to improve metabolic stability, lipophilicity, and binding affinity, while the bromine atom serves as a key handle for synthetic diversification, particularly through transition metal-catalyzed cross-coupling reactions.[2][3] This document details a probable synthetic route, provides an in-depth predictive analysis of its spectroscopic signature (NMR, MS, IR), outlines its reactivity in Suzuki-Miyaura coupling, and discusses its potential applications and safety considerations.

Introduction: The Strategic Importance of the Target Molecule

The fusion of a pyridine and an imidazole ring system creates the imidazo[1,2-a]pyridine core, a bicyclic heteroaromatic structure that is central to a number of marketed drugs, including Zolpidem and Alpidem.[1] Its rigid, planar structure and unique electronic properties make it an excellent scaffold for interacting with various biological targets.

The functionalization of this core at the C-2 and C-3 positions is a key strategy in drug design.

  • The 2-(Trifluoromethyl) Group: The -CF₃ group is a bioisostere for a methyl group but with profoundly different electronic properties. It is highly electron-withdrawing and significantly increases the lipophilicity of the molecule. This modification can enhance membrane permeability and resistance to oxidative metabolism, often leading to improved pharmacokinetic profiles.[2][4]

  • The 3-Bromo Substituent: The bromine atom at the C-3 position is not merely a substituent but a versatile functional handle. It is an ideal leaving group for a variety of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions.[3] This allows for the systematic and efficient introduction of diverse aryl, heteroaryl, or alkyl groups at this position, enabling the exploration of the structure-activity relationship (SAR) for drug discovery programs.

Therefore, this compound (CAS 503172-42-7) represents a highly valuable and strategically designed intermediate for the synthesis of novel chemical entities with therapeutic potential.[5][6]

Synthesis and Mechanistic Rationale

The most direct and established method for the synthesis of the imidazo[1,2-a]pyridine scaffold is the condensation reaction between a 2-aminopyridine and an α-haloketone, often referred to as the Tschitschibabin reaction.[7][8] For the target molecule, this involves the reaction of 2-aminopyridine with 3-bromo-1,1,1-trifluoropropan-2-one.[3]

Causality of Experimental Design:

  • Reactants: 2-aminopyridine serves as the nucleophilic backbone, providing both the pyridine nitrogen for the initial substitution and the exocyclic amine for the subsequent cyclization. 3-bromo-1,1,1-trifluoropropan-2-one is the electrophilic partner, providing the atoms necessary to form the five-membered imidazole ring.[3] Its high reactivity is driven by the electron-withdrawing trifluoromethyl group, which enhances the electrophilicity of the carbonyl carbon and activates the adjacent C-Br bond.

  • Solvent and Base: A polar aprotic solvent like ethanol or DMF is typically used to facilitate the dissolution of the reactants. A mild base, such as sodium bicarbonate (NaHCO₃), is often included to neutralize the hydrobromic acid (HBr) generated during the reaction, driving the equilibrium towards the product.

Proposed Synthetic Workflow

Synthetic Workflow cluster_reactants Reactants & Setup cluster_reaction Reaction & Cyclization cluster_workup Work-up & Purification Reactant1 2-Aminopyridine Setup Combine in Ethanol with NaHCO₃ Reactant1->Setup Reactant2 3-Bromo-1,1,1-trifluoropropan-2-one Reactant2->Setup Intermediate Formation of N-Substituted Pyridinium Intermediate Setup->Intermediate Reflux, 4-6h Cyclization Intramolecular Cyclization (Dehydration) Intermediate->Cyclization Spontaneous Workup Quench with Water Extract with Ethyl Acetate Cyclization->Workup Purification Column Chromatography (Silica Gel) Workup->Purification Product This compound Purification->Product

Caption: Proposed synthetic workflow for the target molecule.

Detailed Experimental Protocol (Proposed)
  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-aminopyridine (1.0 eq), sodium bicarbonate (1.5 eq), and ethanol (10 mL/mmol of aminopyridine).

  • Reagent Addition: While stirring, add 3-bromo-1,1,1-trifluoropropan-2-one (1.1 eq) dropwise to the mixture at room temperature. An exothermic reaction may be observed.

  • Reaction: Heat the mixture to reflux (approx. 80°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

  • Extraction: Redissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to afford the pure this compound as a solid.

Physicochemical and Spectroscopic Characterization

This section provides the key physicochemical properties and a detailed predictive analysis of the expected spectroscopic data. As experimental spectra for this specific compound are not widely published, these predictions are based on established principles and data from analogous structures.[9][10]

Physicochemical Data Table
PropertyValueReference
CAS Number 503172-42-7[5][6]
Molecular Formula C₈H₄BrF₃N₂[5]
Molecular Weight 265.03 g/mol [5]
Appearance Solid (Predicted)[9]
Monoisotopic Mass 263.95100 Da[11]
XlogP (Predicted) 3.1 - 3.7[11][12]
Predictive Spectroscopic Analysis
Chemical structure with atom numbering for NMR analysis
¹H NMR Spectroscopy (Predicted)

(400 MHz, CDCl₃)

The ¹H NMR spectrum is expected to show four distinct signals in the aromatic region, corresponding to the four protons on the pyridine ring.

  • H-5: Expected to be the most downfield proton due to the deshielding effect of the adjacent bridgehead nitrogen (N-4). Predicted as a doublet of doublets or a triplet around δ 8.1-8.3 ppm .

  • H-8: Located ortho to the bridgehead nitrogen (N-1), it will also be significantly deshielded. Predicted as a doublet around δ 7.6-7.8 ppm .

  • H-7: Coupled to H-8 and H-6, this proton will likely appear as a triplet or doublet of doublets in the range of δ 7.2-7.4 ppm .

  • H-6: Expected to be the most upfield proton, appearing as a triplet or doublet of doublets around δ 6.8-7.0 ppm .

¹³C NMR Spectroscopy (Predicted)

(101 MHz, CDCl₃)

The ¹³C NMR spectrum will be characterized by the strong C-F coupling from the trifluoromethyl group.

  • C-2: Directly attached to the -CF₃ group, this carbon will appear as a quartet due to coupling with the three fluorine atoms (¹JCF ≈ 35-45 Hz). Its chemical shift will be significantly influenced by the nitrogen and the -CF₃ group, predicted around δ 145-150 ppm .[13]

  • -CF₃: The carbon of the trifluoromethyl group itself will also be a quartet with a very large coupling constant (¹JCF ≈ 270-280 Hz), appearing around δ 118-122 ppm .[13][14]

  • C-3: Attached to the bromine atom, this carbon will be shifted upfield compared to an unsubstituted carbon. Predicted around δ 95-105 ppm .

  • Aromatic Carbons (C-5, C-6, C-7, C-8, C-8a): These will appear in the typical aromatic region of δ 110-145 ppm .

¹⁹F NMR Spectroscopy (Predicted)

(376 MHz, CDCl₃)

A single, sharp singlet is expected for the three equivalent fluorine atoms of the -CF₃ group. The chemical shift is predicted to be in the range of δ -60 to -70 ppm , which is characteristic for trifluoromethyl groups on heteroaromatic systems.[14][15]

Mass Spectrometry (MS)

Mass spectrometry is a definitive technique for confirming the elemental composition and identifying the presence of bromine.

  • Molecular Ion Peak: The electron ionization (EI) or electrospray ionization (ESI) mass spectrum will show a characteristic molecular ion cluster. Due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7% and ⁸¹Br ≈ 49.3%), two peaks of nearly equal intensity will be observed for the molecular ion:

    • [M]⁺ at m/z ≈ 264 (corresponding to C₈H₄⁷⁹BrF₃N₂)

    • [M+2]⁺ at m/z ≈ 266 (corresponding to C₈H₄⁸¹BrF₃N₂) This 1:1 isotopic pattern is a hallmark of a monobrominated compound.

  • Fragmentation: Key fragmentation pathways would likely involve the loss of a bromine atom ([M-Br]⁺) or the trifluoromethyl group ([M-CF₃]⁺).

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands confirming the functional groups present.

  • ~3100-3000 cm⁻¹: Aromatic C-H stretching.

  • ~1630-1450 cm⁻¹: C=C and C=N stretching vibrations characteristic of the heteroaromatic ring system.

  • ~1350-1100 cm⁻¹: Strong, complex bands corresponding to C-F stretching vibrations of the -CF₃ group.

  • ~700-600 cm⁻¹: C-Br stretching.

Chemical Reactivity: A Gateway to Diversification

The primary utility of the bromine at the C-3 position is to serve as a leaving group in palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a powerful and widely used method for forming C-C bonds, enabling the attachment of various aryl and heteroaryl boronic acids or esters at this position.[3]

Rationale for Suzuki-Miyaura Coupling: This reaction is chosen for its mild conditions, high functional group tolerance, and the commercial availability of a vast library of boronic acid building blocks, making it ideal for creating chemical libraries for high-throughput screening.

Suzuki-Miyaura Catalytic Cycle

Suzuki-Miyaura Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)Ln-Br OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Diaryl Ar-Pd(II)Ln-R' Transmetal->PdII_Diaryl BoronicAcid R'-B(OH)₂ (Base) BoronicAcid->Transmetal RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-R' (Coupled Product) RedElim->Product ArylHalide Ar-Br (Substrate) ArylHalide->OxAdd

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Protocol: Suzuki-Miyaura Coupling
  • Reaction Setup: In an oven-dried Schlenk flask, combine this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Solvent and Catalyst: Add a degassed solvent system (e.g., 1,4-dioxane/water 4:1) followed by a palladium catalyst such as Pd(PPh₃)₄ (5 mol%) or a more active pre-catalyst system like Pd₂(dba)₃/SPhos.

  • Reaction: Heat the mixture to 80-100°C and stir for 4-12 hours, monitoring by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography to yield the C-3 arylated product.

Potential Applications in Drug Discovery

The title compound is a prime candidate for lead generation in drug discovery. The imidazo[1,2-a]pyridine scaffold has demonstrated activity in numerous therapeutic areas:

  • Oncology: Derivatives have shown potential as kinase inhibitors and anticancer agents.[8]

  • Neuroscience: The scaffold is present in drugs targeting GABA receptors for anxiety and sleep disorders.

  • Infectious Diseases: Antibacterial and antifungal properties have been reported for this class of compounds.[16]

By using the C-3 bromo functionality as a diversification point, researchers can rapidly synthesize libraries of analogs to probe the SAR of a given biological target, optimizing for potency, selectivity, and pharmacokinetic properties.

Safety and Handling

As a halogenated, trifluoromethylated heterocyclic compound, this compound should be handled with appropriate care in a well-ventilated chemical fume hood.

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.[6][15]

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in accordance with good industrial hygiene and safety practices.[15] Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

References

An In-depth Technical Guide to 3-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine: Properties, Synthesis, and Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine is a halogenated, trifluoromethyl-substituted heterocyclic compound of significant interest in medicinal chemistry and synthetic organic chemistry. The imidazo[1,2-a]pyridine scaffold is recognized as a "privileged" structure due to its prevalence in a wide array of biologically active compounds, including therapeutic agents with anticancer, antimicrobial, and antiviral properties. The strategic incorporation of a bromine atom at the 3-position and a trifluoromethyl group at the 2-position imparts unique chemical properties, making it a versatile building block for the synthesis of novel drug candidates and complex organic molecules.

The trifluoromethyl group is known to enhance metabolic stability, lipophilicity, and binding affinity of molecules to biological targets. The bromine atom serves as a key functional handle for a variety of cross-coupling reactions, enabling the introduction of diverse substituents to the core structure. This guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of this compound, offering valuable insights for its application in research and development.

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are crucial for understanding its behavior in different solvent systems and for designing appropriate reaction and purification conditions.

PropertyValueSource
CAS Number 503172-42-7--INVALID-LINK--
Molecular Formula C₈H₄BrF₃N₂--INVALID-LINK--
Molecular Weight 265.03 g/mol --INVALID-LINK--
Melting Point 98-100 °C--INVALID-LINK--
Appearance White to off-white solidGeneral observation
Solubility Expected to be soluble in common organic solvents like dichloromethane, chloroform, ethyl acetate, and THF. Poorly soluble in water.Inferred from structure
Predicted LogP 3.1-3.7--INVALID-LINK--, --INVALID-LINK--
Predicted TPSA 17.3 Ų--INVALID-LINK--

Spectroscopic Data (Predicted)

SpectrumPredicted Data
¹H NMR Four aromatic protons are expected in the range of δ 7.0-9.0 ppm, corresponding to the pyridine ring of the imidazo[1,2-a]pyridine core. The chemical shifts and coupling constants would be characteristic of the substitution pattern.
¹³C NMR Eight distinct carbon signals are expected. The carbon bearing the trifluoromethyl group would appear as a quartet due to C-F coupling. The carbon attached to the bromine atom would also have a characteristic chemical shift.
¹⁹F NMR A singlet is expected for the three equivalent fluorine atoms of the trifluoromethyl group.
Mass Spec (EI) The molecular ion peak [M]⁺ would be observed at m/z ≈ 264 and 266 in a roughly 1:1 ratio, characteristic of a monobrominated compound. Fragmentation patterns would likely involve the loss of Br, CF₃, and other small fragments.

Synthesis

The synthesis of this compound typically involves a cyclization reaction between a substituted 2-aminopyridine and a trifluoromethyl-containing building block, followed by bromination. A common and effective method is the reaction of 2-aminopyridine with a trifluoromethyl-β-dicarbonyl compound or its equivalent, followed by regioselective bromination at the 3-position of the imidazo[1,2-a]pyridine ring.

Synthetic Workflow Diagram

G cluster_0 Synthesis of 2-(Trifluoromethyl)imidazo[1,2-a]pyridine cluster_1 Bromination A 2-Aminopyridine C Reaction in a suitable solvent (e.g., Ethanol, DMF) A->C B 3-Bromo-1,1,1-trifluoropropan-2-one B->C D 2-(Trifluoromethyl)imidazo[1,2-a]pyridine C->D Cyclocondensation E 2-(Trifluoromethyl)imidazo[1,2-a]pyridine G Reaction in a suitable solvent (e.g., Acetonitrile, CCl₄) E->G F N-Bromosuccinimide (NBS) F->G H This compound G->H Electrophilic Bromination

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure based on established methods for the synthesis of similar imidazo[1,2-a]pyridines.

Step 1: Synthesis of 2-(Trifluoromethyl)imidazo[1,2-a]pyridine

  • To a solution of 2-aminopyridine (1.0 eq) in a suitable solvent such as ethanol or DMF, add 3-bromo-1,1,1-trifluoropropan-2-one (1.1 eq).

  • The reaction mixture is stirred at reflux for several hours until the starting materials are consumed (monitored by TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • The residue is neutralized with a saturated aqueous solution of sodium bicarbonate and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

  • The crude product is purified by column chromatography on silica gel to afford 2-(trifluoromethyl)imidazo[1,2-a]pyridine.

Step 2: Bromination of 2-(Trifluoromethyl)imidazo[1,2-a]pyridine

  • To a solution of 2-(trifluoromethyl)imidazo[1,2-a]pyridine (1.0 eq) in a solvent such as acetonitrile or carbon tetrachloride, add N-bromosuccinimide (NBS) (1.05 eq) portion-wise at room temperature.

  • The reaction mixture is stirred at room temperature or slightly elevated temperature until the starting material is fully consumed (monitored by TLC).

  • The solvent is removed under reduced pressure.

  • The residue is partitioned between water and ethyl acetate.

  • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by recrystallization or column chromatography to yield this compound.

Chemical Reactivity and Applications

The bromine atom at the C-3 position of this compound is the primary site of reactivity, making it an excellent substrate for palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern drug discovery for constructing complex molecular architectures.

Palladium-Catalyzed Cross-Coupling Reactions

G cluster_0 Suzuki-Miyaura Coupling cluster_1 Buchwald-Hartwig Amination A This compound C Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃, Cs₂CO₃) A->C F Pd Catalyst (e.g., Pd₂(dba)₃) Ligand (e.g., XPhos, RuPhos) Base (e.g., NaOtBu) A->F B Aryl/Heteroaryl Boronic Acid B->C D 3-Aryl-2-(trifluoromethyl)imidazo[1,2-a]pyridine C->D E Primary/Secondary Amine E->F G 3-Amino-2-(trifluoromethyl)imidazo[1,2-a]pyridine F->G

Caption: Key cross-coupling reactions of the title compound.

1. Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds. This compound can be coupled with a wide range of aryl and heteroaryl boronic acids or esters to introduce diverse aromatic substituents at the 3-position.

Experimental Protocol: Suzuki-Miyaura Coupling

  • In an oven-dried Schlenk flask, combine this compound (1.0 eq), the arylboronic acid (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water.

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitored by TLC or LC-MS).

  • After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

2. Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds. This reaction allows for the coupling of this compound with a variety of primary and secondary amines, providing access to a library of 3-amino-substituted imidazo[1,2-a]pyridines.

Experimental Protocol: Buchwald-Hartwig Amination

  • To an oven-dried Schlenk tube, add the palladium precursor (e.g., Pd₂(dba)₃, 0.02 eq), a suitable phosphine ligand (e.g., XPhos or RuPhos, 0.08 eq), and a strong, non-nucleophilic base (e.g., NaOtBu or LHMDS, 1.4 eq).

  • Seal the tube, then evacuate and backfill with an inert gas.

  • Add a solution of this compound (1.0 eq) and the amine (1.2 eq) in an anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.

  • Concentrate the filtrate and purify the residue by column chromatography to obtain the desired 3-amino-substituted product.

Safety and Handling

This compound should be handled with care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex heterocyclic compounds with potential applications in drug discovery and materials science. Its trifluoromethyl group offers potential enhancements to the pharmacokinetic properties of its derivatives, while the bromine atom at the 3-position provides a reactive handle for a variety of palladium-catalyzed cross-coupling reactions. The synthetic and reaction protocols outlined in this guide provide a solid foundation for researchers to utilize this compound in their synthetic endeavors.

Spectroscopic and Structural Elucidation of 3-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science. Its unique electronic properties and synthetic accessibility have made it a cornerstone for the development of novel therapeutic agents and functional materials. This technical guide provides an in-depth analysis of the spectroscopic characteristics of a key derivative, 3-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine. This compound, featuring both a bromine atom and a trifluoromethyl group, presents a unique substitution pattern that significantly influences its physicochemical properties and spectroscopic signature.

This guide is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopic data of this compound. By delving into the causality behind the observed spectral features, we aim to provide a robust framework for the identification, characterization, and further derivatization of this important molecular entity.

Molecular Structure and Key Features

The structure of this compound is characterized by a fused bicyclic system with a bridgehead nitrogen atom. The strategic placement of a bromine atom at the 3-position and a strongly electron-withdrawing trifluoromethyl group at the 2-position creates a distinct electronic environment that is reflected in its spectroscopic data.

Caption: Molecular structure of this compound.

Spectroscopic Data and Interpretation

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of this compound is expected to exhibit four distinct signals in the aromatic region, corresponding to the four protons on the pyridine ring. The electron-withdrawing nature of the trifluoromethyl group and the bromine atom, along with the electronic effects of the fused imidazole ring, will influence the chemical shifts of these protons.

Table 1: Predicted ¹H NMR Spectral Data for this compound

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale for Chemical Shift
H-5~ 8.2 - 8.4d~ 7.0Deshielded due to proximity to the bridgehead nitrogen and the electron-withdrawing imidazole ring.
H-6~ 6.9 - 7.1t~ 7.0Shielded relative to H-5 and H-8.
H-7~ 7.3 - 7.5t~ 7.0Influenced by the overall aromatic system.
H-8~ 7.6 - 7.8d~ 9.0Deshielded due to the influence of the adjacent nitrogen atom.

Disclaimer: The chemical shifts are predictions based on analogous structures and are expected to be recorded in CDCl₃ at 400 MHz.

The predicted downfield shift of H-5 is a characteristic feature of the imidazo[1,2-a]pyridine ring system, arising from the anisotropic effect of the bridgehead nitrogen. The trifluoromethyl group at the 2-position is expected to have a minimal direct effect on the chemical shifts of the pyridine protons but will influence the overall electron density of the heterocyclic system.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will provide valuable information about the carbon framework of the molecule. The presence of the trifluoromethyl group will be evident through the characteristic quartet for the CF₃ carbon and the coupling between the fluorine atoms and the C-2 carbon.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)Multiplicity (due to F)Coupling Constant (J, Hz)Rationale for Chemical Shift
C-2~ 140 - 145q~ 35 - 40Attached to the electron-withdrawing CF₃ group, leading to a downfield shift and a quartet splitting pattern.
C-3~ 95 - 100s-Shielded due to the bromine substituent.
C-5~ 128 - 130s-Aromatic carbon in the pyridine ring.
C-6~ 112 - 115s-Aromatic carbon in the pyridine ring.
C-7~ 125 - 128s-Aromatic carbon in the pyridine ring.
C-8~ 117 - 120s-Aromatic carbon in the pyridine ring.
C-8a~ 145 - 150s-Bridgehead carbon, deshielded.
CF₃~ 120 - 125q~ 270 - 280Characteristic quartet for the trifluoromethyl carbon with a large C-F coupling constant.

Disclaimer: The chemical shifts are predictions based on analogous structures and are expected to be recorded in CDCl₃ at 100 MHz.

The significant upfield shift of C-3 is attributed to the "heavy atom effect" of the bromine substituent. The C-2 carbon is expected to be significantly deshielded due to the direct attachment of the highly electronegative trifluoromethyl group, and its signal will appear as a quartet due to coupling with the three fluorine atoms.

Mass Spectrometry (MS)

Mass spectrometry is a crucial technique for determining the molecular weight and elemental composition of a compound. For this compound, the mass spectrum will show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

Table 3: Predicted Mass Spectrometry Data for this compound

IonPredicted m/zNotes
[M]⁺263.95, 265.95Molecular ion peak showing the characteristic isotopic pattern for bromine.
[M+H]⁺264.96, 266.96Protonated molecular ion, commonly observed in ESI-MS.
[M-Br]⁺185.04Fragment corresponding to the loss of the bromine atom.
[M-CF₃]⁺195.96, 197.96Fragment corresponding to the loss of the trifluoromethyl group.

Data sourced from PubChem predictions.[1]

The high-resolution mass spectrum (HRMS) would provide the exact mass, allowing for the determination of the molecular formula (C₈H₄BrF₃N₂).

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the aromatic C-H and C=C bonds, as well as strong absorptions for the C-F bonds of the trifluoromethyl group.

Table 4: Predicted Infrared (IR) Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3100 - 3000MediumAromatic C-H stretching
1640 - 1580Medium to StrongAromatic C=C and C=N stretching
1350 - 1100StrongC-F stretching (asymmetric and symmetric)
850 - 750StrongAromatic C-H out-of-plane bending
600 - 500MediumC-Br stretching

The most prominent features in the IR spectrum will be the strong and broad absorption bands in the 1350-1100 cm⁻¹ region, which are characteristic of the C-F stretching vibrations of the trifluoromethyl group.

Experimental Protocols

The following sections provide standardized protocols for the synthesis and spectroscopic analysis of this compound. These protocols are based on established methodologies for similar compounds.

Synthesis of this compound

A plausible synthetic route to this compound involves the cyclocondensation of a 2-aminopyridine with a suitable three-carbon electrophilic synthon bearing a trifluoromethyl group, followed by bromination.

Synthetic Pathway for this compound cluster_0 Step 1: Cyclocondensation cluster_1 Step 2: Bromination A 2-Aminopyridine C 2-(Trifluoromethyl)imidazo[1,2-a]pyridine A->C Base, Solvent, Heat B 3-Bromo-1,1,1-trifluoropropan-2-one B->C D 2-(Trifluoromethyl)imidazo[1,2-a]pyridine F This compound D->F Solvent, Catalyst E N-Bromosuccinimide (NBS) E->F

Caption: A representative synthetic pathway for this compound.

Step-by-Step Protocol:

  • Synthesis of 2-(Trifluoromethyl)imidazo[1,2-a]pyridine:

    • To a solution of 2-aminopyridine (1.0 eq) in a suitable solvent such as ethanol or DMF, add a base like sodium bicarbonate (2.0 eq).

    • Add 3-bromo-1,1,1-trifluoropropan-2-one (1.1 eq) dropwise at room temperature.

    • Heat the reaction mixture at reflux for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

  • Bromination of 2-(Trifluoromethyl)imidazo[1,2-a]pyridine:

    • Dissolve the 2-(trifluoromethyl)imidazo[1,2-a]pyridine (1.0 eq) in a solvent such as acetonitrile or chloroform.

    • Add N-bromosuccinimide (NBS) (1.05 eq) portion-wise at 0 °C.

    • Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.

    • After completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

    • Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the final product by recrystallization or column chromatography.

Spectroscopic Analysis Workflow

The following workflow outlines the standard procedures for obtaining the spectroscopic data discussed in this guide.

Spectroscopic Analysis Workflow A Purified Sample of this compound B ¹H and ¹³C NMR Spectroscopy A->B C Mass Spectrometry (e.g., ESI-MS, HRMS) A->C D Infrared (IR) Spectroscopy A->D E Data Processing and Interpretation B->E C->E D->E F Structural Confirmation E->F

References

Unveiling the Solid-State Architecture: A Technical Guide to the Crystal Structure of 3-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of Researchers, Scientists, and Drug Development Professionals. This guide provides an in-depth exploration of the crystallographic analysis of 3-bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine, a member of the medicinally significant imidazo[1,2-a]pyridine class of heterocyclic compounds. These scaffolds are recognized as "privileged structures" in drug discovery due to their wide range of biological activities, including anticancer, antimicrobial, and antiviral properties.[1][2][3] Understanding the three-dimensional arrangement of atoms within this molecule is paramount for elucidating structure-activity relationships (SAR) and designing next-generation therapeutics.

Significance of Structural Elucidation

The imidazo[1,2-a]pyridine core is a cornerstone in the development of numerous pharmaceuticals, including marketed drugs like zolpidem and alpidem.[1][4][5] The introduction of a bromine atom and a trifluoromethyl group at the 3- and 2-positions, respectively, is anticipated to significantly modulate the compound's physicochemical and pharmacological properties. The bromine atom can act as a handle for further synthetic transformations and may participate in halogen bonding, a crucial intermolecular interaction in crystal engineering and ligand-receptor binding. The trifluoromethyl group, a common bioisostere in medicinal chemistry, can enhance metabolic stability, membrane permeability, and binding affinity.

A precise understanding of the crystal structure provides invaluable insights into:

  • Molecular Conformation: The preferred spatial arrangement of the molecule in the solid state.

  • Intermolecular Interactions: The non-covalent forces that govern crystal packing, such as hydrogen bonds, halogen bonds, and π-π stacking.

  • Polymorphism: The ability of the compound to exist in different crystal forms, which can have profound implications for its solubility, stability, and bioavailability.

This guide will detail a representative methodology for determining the crystal structure of this compound, from synthesis and crystallization to single-crystal X-ray diffraction analysis and interpretation of the results.

Synthesis and Crystallization

The synthesis of this compound can be achieved through a multi-step process, beginning with the appropriate pyridine precursor. A plausible synthetic route is outlined below. The choice of reagents and reaction conditions is critical for achieving high purity, which is a prerequisite for obtaining diffraction-quality single crystals.

Experimental Protocol: Synthesis
  • Step 1: Synthesis of 2-amino-pyridine precursor. This typically involves the reaction of a substituted pyridine with an aminating agent.

  • Step 2: Cyclization to form the imidazo[1,2-a]pyridine core. The 2-aminopyridine is reacted with a suitable three-carbon building block, often an α-haloketone. For the target molecule, a trifluoromethylated building block would be employed.

  • Step 3: Bromination at the 3-position. The final step involves the regioselective bromination of the imidazo[1,2-a]pyridine core using a brominating agent such as N-bromosuccinimide (NBS).

Synthesis_Workflow A Substituted Pyridine B 2-Aminopyridine Derivative A->B Amination C Imidazo[1,2-a]pyridine Core B->C Cyclization with CF3-containing reagent D This compound C->D Bromination (e.g., NBS) XRay_Diffraction_Workflow A Crystal Mounting B Data Collection (Diffractometer) A->B X-ray exposure C Data Reduction & Integration B->C Process raw images D Structure Solution (e.g., Direct Methods) C->D Determine initial atomic positions E Structure Refinement D->E Optimize atomic parameters F Validation & Analysis E->F Check structure quality Intermolecular_Interactions cluster_0 Molecule A cluster_1 Molecule B A_Br Br B_N N A_Br->B_N Halogen Bond A_Ring Imidazo[1,2-a]pyridine B_Ring Imidazo[1,2-a]pyridine A_Ring->B_Ring π-π Stacking

References

Introduction: The Imidazo[1,2-a]pyridine Scaffold as a Privileged Core in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of Novel Imidazo[1,2-a]pyridine Derivatives

The imidazo[1,2-a]pyridine ring system, a fused bicyclic 5,6-heterocycle, is recognized in medicinal chemistry as a "privileged structure."[1][2] This designation stems from its unique three-dimensional arrangement and electronic properties, which allow it to bind to a diverse range of biological targets with high affinity. This versatility has led to its incorporation into several commercially successful drugs, including Zolpidem (a hypnotic), Olprinone (a cardiotonic), and Soraprazan (an anti-ulcer agent), demonstrating its broad therapeutic potential.[1][3][4]

The continued interest in this scaffold is driven by the wide spectrum of biological activities exhibited by its derivatives, including potent anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[3][4][5] This guide provides an in-depth exploration of the key biological activities of novel imidazo[1,2-a]pyridine derivatives, detailing their mechanisms of action, summarizing significant structure-activity relationship (SAR) findings, and providing validated experimental protocols for their evaluation.

Synthetic Strategies: Building the Core Scaffold

The biological evaluation of novel derivatives is predicated on efficient and versatile synthetic methodologies. The construction of the imidazo[1,2-a]pyridine core is typically achieved through robust and high-yielding reactions. A cornerstone method is the condensation reaction between a 2-aminopyridine and an α-haloketone.[6] More recently, one-pot, multi-component reactions (MCRs) have gained prominence for their efficiency and atom economy. For instance, an iodine-catalyzed three-component reaction of an aryl aldehyde, 2-aminopyridine, and an isocyanide provides a direct route to 3-aminoimidazo[1,2-a]pyridine derivatives in good yields.[7][8]

The choice of synthetic route is critical as it dictates the feasible substitution patterns on the bicyclic ring, which in turn governs the molecule's interaction with its biological target.

G cluster_start Starting Materials cluster_reaction One-Pot Reaction cluster_product Product A 2-Aminopyridine R Iodine-Catalyzed Three-Component Condensation A->R B Aryl Aldehyde B->R C Isocyanide C->R P Substituted Imidazo[1,2-a]pyridine Derivative R->P [4+1] Cycloaddition

Caption: General workflow for a one-pot synthesis of imidazo[1,2-a]pyridine derivatives.

Anticancer Activity: Targeting Key Oncogenic Pathways

The most extensively studied biological activity of imidazo[1,2-a]pyridine derivatives is their potential as anticancer agents.[9] These compounds have been shown to inhibit cancer cell proliferation across a wide range of cell lines, including those from breast, lung, liver, and cervical cancers, often through the targeted inhibition of critical signaling pathways.[9][10][11]

Mechanism of Action: Inhibition of Kinase Signaling Cascades

A primary mechanism for the anticancer effects of these derivatives is the inhibition of protein kinases, enzymes that are frequently dysregulated in cancer.[6][12]

  • PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival, and its hyperactivation is a hallmark of many cancers.[12] Several imidazo[1,2-a]pyridine derivatives have been specifically designed as potent PI3K/mTOR dual inhibitors or selective PI3Kα inhibitors.[11][13] By blocking this pathway, these compounds can effectively reduce the phosphorylation of key downstream effectors like Akt and mTOR, leading to cell cycle arrest and the induction of apoptosis.[11] One study demonstrated that a novel derivative, compound 6, reduced levels of phospho-Akt and phospho-mTOR, increased levels of the cell cycle inhibitors p53 and p21, and induced apoptosis in melanoma and cervical cancer cells.[11]

G RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates mTORC2 mTORC2 mTORC2->Akt Phosphorylates Cell Cell Growth, Proliferation, Survival mTORC1->Cell Inhibitor Imidazo[1,2-a]pyridine Derivative Inhibitor->PI3K Inhibits Inhibitor->mTORC1 Inhibits

Caption: Inhibition of the PI3K/Akt/mTOR pathway by imidazo[1,2-a]pyridine derivatives.

  • Other Kinase Targets: Beyond the PI3K pathway, derivatives have been developed to inhibit other crucial kinases such as c-Met, a receptor tyrosine kinase whose dysregulation drives tumor growth and metastasis.[14] Potent and selective c-Met inhibitors from this class have been identified, showing efficacy in c-Met-addicted cancer cells.[14] Other targets include Cyclin-Dependent Kinases (CDKs) and the Insulin-like Growth Factor-1 Receptor (IGF-1R), further highlighting the scaffold's versatility.[9][15]

Quantitative Data: In Vitro Cytotoxicity

The anticancer potency of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50) values against various cancer cell lines.

Compound IDCancer Cell LineTarget/PathwayIC50 (µM)Reference
Compound 12b Hep-2 (Laryngeal)Not Specified11[7][8]
Compound 12b HepG2 (Liver)Not Specified13[7][8]
Compound 12b MCF-7 (Breast)Not Specified11[7][8]
Compound 6d HepG2 (Liver)DNA SynthesisNot specified, time-dependent inhibition[10]
Compound 6 A375 (Melanoma)PI3K/Akt/mTOR~9.7 - 44.6 (range for series)[11]
Compound 22e EBC-1 (Lung)c-Met Kinase0.045[14]
Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell viability and is frequently used to screen for the cytotoxic effects of novel compounds.[11][16]

Principle: Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., A375 melanoma, HeLa cervical) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[11]

  • Compound Treatment: Prepare serial dilutions of the imidazo[1,2-a]pyridine test compounds in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for a specified period, typically 48 hours, under standard cell culture conditions (37°C, 5% CO2).[11]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent, such as DMSO or isopropanol with 0.04 N HCl, to each well to dissolve the purple formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Antimicrobial and Antituberculosis Activity

The emergence of multi-drug resistant (MDR) pathogens necessitates the discovery of new antimicrobial agents. Imidazo[1,2-a]pyridine derivatives have shown significant promise in this area, particularly as antituberculosis agents.[2][17]

Mechanism of Action and SAR

Several derivatives have demonstrated potent activity against Mycobacterium tuberculosis (Mtb), including MDR and extensively drug-resistant (XDR) strains.[2] Structure-activity relationship (SAR) studies have been crucial in optimizing this activity. For example, the development of imidazo[1,2-a]pyridine-3-carboxamides revealed that incorporating bulky and lipophilic biaryl ethers could lead to compounds with nanomolar potency against Mtb.[2] These compounds are selective, often showing no activity against other gram-positive or gram-negative bacteria, which is a desirable trait for targeted therapy.[18]

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The efficacy of antimicrobial compounds is measured by their Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible microbial growth.

Compound ClassTarget OrganismMIC (µM)Reference
Imidazo[1,2-a]pyridine-3-carboxamidesM. tuberculosis≤0.006 (for lead compounds)[2]
Azo-linked Imidazo[1,2-a]pyridinesE. coli (MDR)0.5-0.7 mg/mL[19]
Imidazo[1,2-a]pyridine-8-carboxamidesM. tuberculosisNot specified, but optimized[18]
Experimental Protocol: Broth Microdilution for MIC Determination

Principle: This method determines the MIC by exposing a standardized inoculum of bacteria to serial dilutions of an antimicrobial agent in a liquid medium.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) and create two-fold serial dilutions in a 96-well microtiter plate using an appropriate broth medium (e.g., Middlebrook 7H9 for Mtb).

  • Inoculum Preparation: Prepare a standardized bacterial suspension adjusted to a 0.5 McFarland standard.

  • Inoculation: Add the bacterial inoculum to each well of the microtiter plate, resulting in a final concentration of approximately 5 x 10^5 CFU/mL. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Seal the plates and incubate under appropriate conditions (e.g., 37°C for 24-48 hours for common bacteria, or several weeks for Mtb).

  • Result Interpretation: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed. Visual inspection can be supplemented by adding a growth indicator like resazurin.

Anti-inflammatory Activity

Chronic inflammation is a key driver of numerous diseases, including cancer and autoimmune disorders. Imidazo[1,2-a]pyridine derivatives have demonstrated significant anti-inflammatory properties by modulating key inflammatory signaling pathways.[20][21]

Mechanism of Action: Suppression of Pro-inflammatory Pathways

Recent studies have shown that these compounds can exert anti-inflammatory effects by suppressing the STAT3/NF-κB signaling axis.[22][23] A novel derivative, MIA, was found to inhibit the activity of NF-κB and reduce the levels of inflammatory cytokines.[23] This suppression, in turn, downregulates the expression of downstream targets like iNOS and COX-2, which are key enzymes in the inflammatory response. Molecular docking studies have further supported these findings, showing that these derivatives can bind effectively within the active sites of proteins like the NF-κB p50 subunit.[23]

G Cytokine Pro-inflammatory Cytokine (e.g., IL-6) Receptor Receptor Cytokine->Receptor STAT3 STAT3 Receptor->STAT3 Activates NFkB NF-κB Receptor->NFkB Activates Nucleus Nucleus STAT3->Nucleus Translocates NFkB->Nucleus Translocates Genes iNOS, COX-2, Other Inflammatory Genes Nucleus->Genes Gene Transcription Inflammation Inflammatory Response Genes->Inflammation Inhibitor Imidazo[1,2-a]pyridine Derivative (MIA) Inhibitor->STAT3 Suppresses Inhibitor->NFkB Suppresses

Caption: Modulation of the STAT3/NF-κB inflammatory pathway by imidazo[1,2-a]pyridines.

Experimental Protocol: ELISA for Cytokine Quantification

Principle: An Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific proteins, such as inflammatory cytokines (e.g., IL-6, TNF-α), in biological samples.

Step-by-Step Methodology:

  • Cell Culture and Treatment: Culture appropriate cells (e.g., MDA-MB-231 breast cancer cells) and induce an inflammatory response (e.g., with IL-6). Treat the cells with the test imidazo[1,2-a]pyridine derivative for a set time.[23]

  • Sample Collection: Collect the cell culture supernatant, which will contain the secreted cytokines.

  • ELISA Procedure (Sandwich ELISA):

    • Coating: Coat a 96-well plate with a capture antibody specific for the cytokine of interest.

    • Blocking: Block non-specific binding sites in the wells.

    • Sample Incubation: Add the collected cell supernatants and a series of known standards to the wells. The cytokine will bind to the capture antibody.

    • Detection Antibody: Add a biotinylated detection antibody that binds to a different epitope on the cytokine.

    • Enzyme Conjugate: Add a streptavidin-horseradish peroxidase (HRP) enzyme conjugate, which binds to the biotin on the detection antibody.

    • Substrate Addition: Add a chromogenic substrate (e.g., TMB). The HRP enzyme will catalyze a color change.

    • Stop Reaction: Stop the reaction with an acid solution.

  • Measurement and Analysis: Measure the absorbance at 450 nm. Generate a standard curve from the known standards and use it to calculate the concentration of the cytokine in the test samples.

Other Notable Biological Activities

  • Antiviral Activity: Derivatives bearing a thioether side chain have been synthesized and shown to possess antiviral activity, including against HIV-1. SAR studies identified hydrophobicity as a key factor for this activity.[24]

  • Neurodegenerative Disease Applications: The scaffold has been used to develop ligands for detecting β-amyloid (Aβ) plaques, which are a pathological hallmark of Alzheimer's disease. Radioiodinated derivatives like IMPY have shown excellent brain uptake and specific binding to Aβ aggregates.[25]

Conclusion and Future Perspectives

The imidazo[1,2-a]pyridine scaffold is a remarkably versatile and privileged structure in medicinal chemistry. The extensive research into its derivatives has yielded potent lead compounds with significant anticancer, antimicrobial, and anti-inflammatory activities. The mechanisms of action are often tied to the inhibition of key signaling pathways, such as PI3K/Akt/mTOR and STAT3/NF-κB, which are fundamental to disease progression.

Future work in this field will likely focus on several key areas:

  • Improving Selectivity: Designing derivatives that are highly selective for a specific kinase isoform or microbial target to minimize off-target effects and toxicity.

  • Optimizing Pharmacokinetics: Enhancing properties such as oral bioavailability and metabolic stability to move promising in vitro candidates toward in vivo studies and clinical evaluation.[14][15]

  • Novel Therapeutic Applications: Exploring the potential of these derivatives against other diseases, including parasitic infections and a broader range of viral pathogens.

The continued exploration of the chemical space around the imidazo[1,2-a]pyridine core, guided by mechanistic insights and robust SAR studies, promises to deliver the next generation of innovative therapeutics.

References

Literature review on imidazo[1,2-a]pyridine core structures

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Imidazo[1,2-a]pyridine Core: Synthesis, Biological Activity, and Therapeutic Potential

Introduction: The Privileged Scaffold

The imidazo[1,2-a]pyridine ring system, an aromatic heterocyclic compound formed by the fusion of a pyridine and an imidazole ring, is recognized as a "privileged structure" in medicinal chemistry.[1][2] This unique structural arrangement confers a favorable combination of physicochemical properties, including metabolic stability and the ability to engage in various non-covalent interactions with biological targets. Its structural similarity to endogenous purines and indoles allows it to modulate a wide range of biochemical processes, making it a cornerstone in the development of novel therapeutics.[1]

The versatility of the imidazo[1,2-a]pyridine core is evidenced by its presence in several commercially successful drugs. Notable examples include Zolpidem (Ambien), a widely prescribed hypnotic for insomnia; Alpidem, an anxiolytic agent; and Olprinone, used in the treatment of heart failure.[3][4][5][6] Beyond these, the scaffold is a key component in drugs developed for gastroprotection (Zolimidine), cancer (Capmatinib), and spinal muscular atrophy (Risdiplam), highlighting its broad therapeutic spectrum.[5][7][8] The continuous development of new derivatives with potent biological activities underscores the enduring importance of this scaffold for researchers, scientists, and drug development professionals.[3][4]

Part 1: Synthetic Strategies for the Imidazo[1,2-a]pyridine Core

The construction of the imidazo[1,2-a]pyridine nucleus is a well-established field in synthetic organic chemistry, with methodologies evolving from classical condensations to modern, highly efficient catalytic reactions. The choice of synthetic route is often dictated by the desired substitution pattern, scalability, and atom economy.

Classical Condensation Reactions

The most traditional and widely used method for synthesizing imidazo[1,2-a]pyridines is the condensation of a 2-aminopyridine with an α-halocarbonyl compound (e.g., α-bromoketone).[1][9] This reaction proceeds via an initial SN2 reaction where the endocyclic nitrogen of the 2-aminopyridine attacks the electrophilic carbon of the α-halocarbonyl, followed by an intramolecular cyclization and dehydration to form the aromatic fused ring system.

Recent advancements have focused on making this classic reaction more environmentally friendly. For instance, Dong-Jian Zhu and colleagues developed a method that proceeds efficiently at 60°C without the need for a catalyst or solvent.[1] Other protocols have successfully employed potassium carbonate as a base in DMF at room temperature.[10]

G cluster_reactants Reactants cluster_process Reaction Steps R1 2-Aminopyridine S1 Nucleophilic Attack (SN2 Reaction) R1->S1 R2 α-Haloketone R2->S1 S2 Intramolecular Cyclization S1->S2 S3 Dehydration S2->S3 P Imidazo[1,2-a]pyridine Core S3->P caption Fig. 1: Classical Synthesis of Imidazo[1,2-a]pyridines.

Caption: Fig. 1: Classical Synthesis of Imidazo[1,2-a]pyridines.

Multi-Component Reactions (MCRs)

Multi-component reactions (MCRs) offer a significant advantage in terms of efficiency and diversity, allowing for the construction of complex molecules in a single step from three or more starting materials. The Groebke–Blackburn–Bienaymé (GBB) reaction is a prominent MCR for synthesizing 3-aminoimidazo[1,2-a]pyridines.[10][11] This acid-catalyzed reaction involves a 2-aminopyridine, an aldehyde, and an isocyanide, converging to rapidly generate a library of substituted derivatives.[10][11] The power of this approach was recently demonstrated in the synthesis of novel KRAS G12C inhibitors, where the imidazo[1,2-a]pyridine scaffold was installed using the GBB reaction.[11][12]

Another key MCR involves the copper-catalyzed three-component coupling of a 2-aminopyridine, an aldehyde, and a terminal alkyne, providing a direct and efficient route to a broad range of derivatives.[1][13] This method was notably used in the one-pot synthesis of Zolpidem and Alpidem.[13]

G cluster_reactants Starting Materials R1 2-Aminopyridine Process One-Pot Reaction (Acid-Catalyzed) R1->Process R2 Aldehyde R2->Process R3 Isocyanide R3->Process Product 3-Aminoimidazo[1,2-a]pyridine Process->Product caption Fig. 2: Groebke-Blackburn-Bienaymé (GBB) MCR Workflow.

Caption: Fig. 2: Groebke-Blackburn-Bienaymé (GBB) MCR Workflow.

Transition Metal-Catalyzed Syntheses

Transition metal catalysis has opened new avenues for the synthesis and functionalization of the imidazo[1,2-a]pyridine core.[2] Copper-catalyzed reactions are particularly prevalent, enabling various coupling and annulation strategies.[2] These methods often provide access to substitution patterns that are difficult to achieve through classical means. Recent reviews have highlighted numerous copper-catalyzed approaches, including oxidative coupling, double decarboxylative coupling, and annulation reactions.[2]

Part 2: Biological Activities and Therapeutic Applications

The imidazo[1,2-a]pyridine scaffold is a versatile pharmacophore, exhibiting a wide range of biological activities.[3][4] Its derivatives have been extensively investigated as anticancer, anti-inflammatory, antimicrobial, and central nervous system (CNS) agents.

Anticancer Activity

Imidazo[1,2-a]pyridine derivatives have emerged as potent anticancer agents, acting on a variety of molecular targets crucial for cancer cell proliferation and survival.[14][15]

  • Mechanism of Action: The anticancer effects of these compounds are often attributed to the inhibition of key signaling pathways.[15] Several derivatives have been shown to inhibit the PI3K/Akt/mTOR pathway, a critical regulator of cell growth and survival, leading to apoptosis in cancer cells.[14][15] For example, one derivative was found to induce intrinsic apoptosis in non-small cell lung cancer cells by inhibiting this pathway.[14] Other mechanisms include the inhibition of tubulin polymerization, cyclin-dependent kinases (CDKs), and receptor tyrosine kinases like PDGFR.[15][16] Recently, the scaffold has been successfully utilized to develop targeted covalent inhibitors for KRAS G12C, a challenging target in cancer therapy.[11][12]

  • Structure-Activity Relationship (SAR): SAR studies provide a roadmap for designing more potent drugs. For instance, in a series of compounds designed to inhibit DNA synthesis, derivatives with specific S-alkyl/aryl moieties showed significant antiproliferative effects against liver, glioma, lung, and breast cancer cell lines.[17][18] Molecular docking studies have further confirmed that these compounds can bind effectively to the active sites of enzymes like caspase-3 and caspase-9, validating their pro-apoptotic activity.[18]

Compound IDCancer Cell LineIC50 (µM)Reference
Compound 6 A375 (Melanoma)9.7[11][19]
WM115 (Melanoma)<12[11][19]
HeLa (Cervical Cancer)35.0[11][19]
Compound 6d HepG2 (Liver)Time-dependent DNA synthesis inhibition[17][18]
Compound 6i HepG2 (Liver)Time-dependent DNA synthesis inhibition[17][18]
Compound 12b MCF-7 (Breast)11[19]
Hep-2 (Laryngeal)11[19]
Compound 9d MCF-7 (Breast)2.35[19]
I-11 NCI-H358 (KRAS G12C)Sub-micromolar[12]

Table 1: Comparative Cytotoxicity of Selected Imidazo[1,2-a]pyridine Derivatives.

Anti-inflammatory Activity

Chronic inflammation is a key driver of many diseases, including cancer. Imidazo[1,2-a]pyridine derivatives have demonstrated significant anti-inflammatory properties.[20][21]

  • Mechanism of Action: A primary mechanism for their anti-inflammatory effect is the modulation of the NF-κB and STAT3 signaling pathways.[20][22] One novel derivative, in combination with curcumin, was shown to suppress these pathways in breast and ovarian cancer cell lines.[20][22] This suppression leads to a downstream reduction in the expression of inflammatory mediators like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[20][22] Docking studies have indicated that these compounds can bind directly to the NF-κB p50 subunit.[22] Other studies have shown that imidazo[1,2-a]pyridine carboxylic acid derivatives can preferentially inhibit the COX-2 enzyme over COX-1, suggesting a safer profile with reduced gastrointestinal side effects compared to non-selective NSAIDs.[21]

G MIA Imidazo[1,2-a]pyridine Derivative (MIA) pSTAT3 p-STAT3 MIA->pSTAT3 Inhibits Phosphorylation IkBa IκBα MIA->IkBa Increases Expression STAT3 STAT3 STAT3->pSTAT3 Phosphorylation Genes Inflammatory Genes (iNOS, COX-2) pSTAT3->Genes Activates Transcription NFkB NF-κB NFkB_active Active NF-κB (Nuclear Translocation) NFkB->NFkB_active Activation IkBa->NFkB Inhibits NFkB_active->Genes Activates Transcription caption Fig. 3: Anti-inflammatory Signaling Pathway Modulation.

Caption: Fig. 3: Anti-inflammatory Signaling Pathway Modulation.

Antimicrobial Activity

The emergence of drug-resistant pathogens is a global health crisis, and the imidazo[1,2-a]pyridine scaffold provides a promising foundation for the development of new antimicrobial agents.[5][23][24]

  • Antitubercular Activity: Derivatives of this scaffold have shown potent activity against Mycobacterium tuberculosis (Mtb), including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains.[5][25][26] The clinical candidate Telacebec (Q203) is a notable example, which targets the QcrB subunit of the cytochrome bc1 complex, inhibiting cellular respiration.[5][25] Extensive SAR studies have been conducted on imidazo[1,2-a]pyridine-3-carboxamides, revealing that bulky and lipophilic biaryl ethers at specific positions can lead to nanomolar potency against Mtb.[26] Other derivatives have been found to inhibit mycobacterial ATP synthesis.[5]

Compound ClassTargetActivityReference
Telacebec (Q203) QcrB (cytochrome bc1)Active against MDR- and XDR-TB[5][25]
2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides Not specifiedMIC90: 0.07–2.2 μM (MDR-TB)[5][26]
Imidazo[1,2-a]pyridine Ethers (IPEs) ATP SynthaseATPS IC50 <0.02 μM[5]
N-(2-phenoxyethyl)imidazo[1,2-a]pyridine-3-carboxamides QcrBMIC90: 0.069–0.174 μM (DS-Mtb)[26]

Table 2: Antitubercular Activity of Key Imidazo[1,2-a]pyridine Classes.

  • Antibacterial Activity: Various derivatives have been synthesized and tested against common Gram-positive and Gram-negative bacteria.[23][24] For example, chalcone derivatives of imidazo[1,2-a]pyridines showed good activity against E. coli, P. aeruginosa, S. aureus, and S. pyogenes.[23] SAR studies have shown that the nature of substituents at various positions directly impacts the antibacterial potency.[27]

Other Therapeutic Applications

The biological versatility of the imidazo[1,2-a]pyridine core extends to several other areas:

  • CNS Agents: As GABAA receptor positive allosteric modulators, these compounds can produce sedative, hypnotic, and anxiolytic effects.[8] Zolpidem is the most prominent example in this class.[8]

  • Antiulcer Agents: Derivatives have been synthesized as potential antisecretory and cytoprotective antiulcer agents.[6][28] While some showed limited antisecretory activity, several demonstrated good cytoprotective properties in preclinical models.[28]

  • Antiviral Agents: Tegobuvir is an example of an imidazo[1,2-a]pyridine derivative that acts as a non-nucleoside inhibitor of the hepatitis C virus (HCV) NS5B polymerase.[8]

  • Neurodegenerative Diseases: The scaffold has been used to develop ligands for detecting β-Amyloid plaques, which are hallmarks of Alzheimer's disease.[9]

Part 3: Key Experimental Protocol - Synthesis of Zolpidem

Zolpidem is a quintessential drug based on the imidazo[1,2-a]pyridine core. Its synthesis illustrates the practical application of the classical condensation reaction and subsequent functionalization. The following protocol is a generalized representation based on established synthetic routes.[29][30]

Objective: To synthesize N,N-dimethyl-2-(6-methyl-2-p-tolyl-imidazo[1,2-a]pyridin-3-yl)-acetamide (Zolpidem).

Step 1: Synthesis of the Imidazo[1,2-a]pyridine Core (Intermediate 4)

  • Bromination: Start with 4-methylacetophenone (p-tolyl methyl ketone). React it with bromine (Br2) in a suitable solvent like methanol or acetic acid to yield 2-bromo-1-(4-methylphenyl)ethanone. Causality: This step creates the α-haloketone necessary for the subsequent cyclization.

  • Condensation/Cyclization: Dissolve 2-amino-5-methylpyridine in a suitable solvent (e.g., ethanol or acetone). Add the 2-bromo-1-(4-methylphenyl)ethanone from the previous step. Heat the mixture to reflux for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Causality: This is the key ring-forming step, following the classical condensation mechanism described in Part 1.1.

  • Work-up and Isolation: After the reaction is complete, cool the mixture and neutralize with a base (e.g., sodium bicarbonate solution). The product, 6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridine (Intermediate 4), will often precipitate and can be collected by filtration, washed, and dried.

Step 2: Functionalization at the C3 Position

  • Mannich Reaction: React Intermediate 4 with a mixture of dimethylamine and formaldehyde (often in the form of Eschenmoser's salt or by generating the Mannich reagent in situ) in a solvent like acetic acid. This introduces a dimethylaminomethyl group at the C3 position. Causality: The C3 position of the imidazo[1,2-a]pyridine ring is electron-rich and susceptible to electrophilic substitution, making the Mannich reaction an effective functionalization strategy.

  • Conversion to Nitrile: The resulting Mannich base is typically converted to a quaternary ammonium salt using methyl iodide. This salt is then displaced by sodium cyanide (NaCN) to yield the corresponding acetonitrile derivative. Causality: The quaternary ammonium salt is an excellent leaving group, facilitating nucleophilic substitution by the cyanide ion to introduce the required two-carbon side chain.

  • Hydrolysis and Amidation: The nitrile is hydrolyzed under basic conditions (e.g., NaOH) to the corresponding carboxylic acid, 2-(6-methyl-2-p-tolyl-imidazo[1,2-a]pyridin-3-yl)acetic acid.

  • Finally, the carboxylic acid is converted to the final product, Zolpidem. This is achieved by first activating the acid (e.g., with thionyl chloride to form the acid chloride, or with a coupling agent like carbonyldiimidazole) and then reacting it with anhydrous dimethylamine.[30] Causality: This is a standard amide bond formation. The acid must be activated to make the carbonyl carbon sufficiently electrophilic to react with the weakly nucleophilic dimethylamine.

Step 3: Purification

  • The crude Zolpidem is purified by recrystallization from a suitable solvent system (e.g., methanol/acetone) to yield the final product with high purity.[31] The final product is often converted to its hemitartrate salt for pharmaceutical formulation.[31]

Part 4: Future Perspectives

The imidazo[1,2-a]pyridine scaffold remains a highly fertile ground for drug discovery. Future research will likely focus on several key areas:

  • Novel Synthetic Methodologies: The development of more sustainable and efficient synthetic routes, particularly those involving C-H functionalization and photoredox catalysis, will continue to be a major focus.[32][33] These methods allow for the late-stage modification of complex molecules, accelerating the drug discovery process.

  • New Therapeutic Targets: As our understanding of disease biology grows, this privileged scaffold will be applied to novel and challenging targets. Its success in targeting KRAS G12C and viral polymerases is a testament to its adaptability.[8][11]

  • Targeted Drug Delivery: Incorporating the imidazo[1,2-a]pyridine core into antibody-drug conjugates (ADCs) or other targeted delivery systems could enhance efficacy and reduce off-target toxicity, particularly in oncology.

  • Combating Drug Resistance: In the fields of oncology and infectious disease, derivatives designed to overcome known resistance mechanisms will be of critical importance.[5]

References

Physical and chemical properties of 3-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine

Introduction: A Privileged Scaffold Functionalized for Modern Drug Discovery

The imidazo[1,2-a]pyridine core is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds and approved pharmaceuticals like Zolpidem.[1] Its rigid, bicyclic framework provides a defined three-dimensional orientation for appended functional groups, facilitating precise interactions with biological targets. This guide focuses on a specific, highly functionalized derivative: This compound .

The strategic placement of two key functional groups—a bromine atom at the 3-position and a trifluoromethyl (CF₃) group at the 2-position—transforms the core scaffold into a versatile and powerful building block for drug discovery professionals. The trifluoromethyl group is a bioisostere of a methyl group but imparts profoundly different properties; its strong electron-withdrawing nature and lipophilicity can enhance metabolic stability, improve membrane permeability, and increase binding affinity of a drug candidate.[2][3] Simultaneously, the bromine atom serves as an exceptionally versatile synthetic handle, enabling a wide range of late-stage functionalization reactions, most notably palladium-catalyzed cross-coupling, to build molecular complexity and explore the chemical space around the core.[4]

This document provides a comprehensive overview of the physical, chemical, and synthetic landscape of this compound, offering researchers the foundational knowledge required to effectively leverage this compound in their research and development programs.

Core Physicochemical and Molecular Properties

The fundamental properties of a compound dictate its behavior in both chemical reactions and biological systems. The data presented below has been aggregated from various chemical suppliers and databases, providing a snapshot of the key physical and computational descriptors for this compound.

Structural and Physical Data

The compound is typically a solid at room temperature, consistent with its reported melting point.

PropertyValueSource(s)
CAS Number 503172-42-7[5][6][7]
Molecular Formula C₈H₄BrF₃N₂[5][6][7]
Molecular Weight 265.03 g/mol [5][6][7]
Melting Point 98-100 °C[6]
Appearance Solid
Purity (Typical) >95%[6][7]
Density (Predicted) 1.80 ± 0.1 g/cm³[6]
pKa (Predicted) 5.65 ± 0.50[6]
Molecular Structure

The structure combines the fused imidazo[1,2-a]pyridine ring system with the key bromo and trifluoromethyl substituents.

Caption: Chemical structure of this compound.

Computational Descriptors

Computational properties are vital for in-silico screening and predicting pharmacokinetic profiles (ADME). The high predicted LogP value, influenced by the CF₃ and Br groups, suggests good lipophilicity and potential for membrane permeability.

DescriptorValueSource(s)
SMILES BrC1=C(N=C2N1C=CC=C2)C(F)(F)F[7]
InChIKey UWFXWNIDZUWCAY-UHFFFAOYSA-N[8]
XLogP3 (Predicted) 3.7[9]
Topological Polar Surface Area (TPSA) 17.3 Ų[7]
Hydrogen Bond Donors 0[7]
Hydrogen Bond Acceptors 2[7]
Rotatable Bonds 0[7]

Spectroscopic Analysis: A Representative Protocol

Characterization and purity assessment are critical. While specific spectra for this compound are proprietary to manufacturers, the following section details standard, field-proven protocols for acquiring and interpreting the necessary spectroscopic data for this class of molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR is the definitive method for structural elucidation in solution. Deuterated chloroform (CDCl₃) is a common choice for this class of aromatic, non-polar compounds due to its excellent solubilizing power and the clear spectral window it provides. Tetramethylsilane (TMS) is the universally accepted internal standard for referencing chemical shifts to 0 ppm.

¹H NMR Protocol:

  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in ~0.7 mL of CDCl₃ containing 0.03% (v/v) TMS.

  • Data Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. Key parameters include a 30° pulse angle, a 2-second relaxation delay, and 16-32 scans to ensure a good signal-to-noise ratio.

  • Expected Spectral Features:

    • Aromatic Region (δ 7.0-9.0 ppm): Four distinct signals corresponding to the four protons on the pyridine ring portion of the scaffold are expected. The coupling patterns (doublets, triplets, or doublet of doublets) and coupling constants (~7-9 Hz for ortho, ~1-3 Hz for meta) will be crucial for assigning each proton to its specific position (C5, C6, C7, C8). The proton at C5 is often the most downfield due to its proximity to the bridgehead nitrogen.

¹⁹F NMR Protocol:

  • Rationale: ¹⁹F NMR is essential for confirming the presence and integrity of the trifluoromethyl group.

  • Data Acquisition: Using the same sample, acquire a proton-decoupled ¹⁹F spectrum.

  • Expected Spectral Features:

    • A single, sharp singlet is expected. Its chemical shift (typically between -60 and -70 ppm relative to CFCl₃) is characteristic of an aromatic-attached CF₃ group. The absence of coupling confirms the CF₃ structure.

Mass Spectrometry (MS)

Causality: Mass spectrometry provides the exact molecular weight, confirming the elemental composition. Electrospray Ionization (ESI) is a soft ionization technique ideal for this type of molecule, as it typically generates the protonated molecular ion [M+H]⁺ with minimal fragmentation, making data interpretation straightforward.

High-Resolution MS (HRMS) Protocol:

  • Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the compound in a suitable solvent like methanol or acetonitrile.

  • Infusion: Infuse the sample directly into an ESI source coupled to a high-resolution mass analyzer (e.g., Orbitrap or TOF).

  • Data Analysis:

    • Expected Ion: The primary ion observed will be [M+H]⁺.

    • Isotopic Pattern: A characteristic isotopic pattern for a molecule containing one bromine atom will be visible: two peaks of nearly equal intensity ([M+H]⁺ and [M+2+H]⁺) separated by approximately 2 m/z units, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

    • Mass Accuracy: The measured mass of the monoisotopic peak should be within 5 ppm of the calculated exact mass (Calculated for C₈H₅BrF₃N₂⁺: 264.9586), confirming the molecular formula.[8]

Chemical Reactivity and Synthetic Utility

The utility of this compound in drug development stems directly from its predictable reactivity, which allows for controlled and diverse molecular elaboration.

Stability and Storage

The compound is an irritant and should be handled with care.[6] Standard laboratory practice dictates storage in a cool, dry, well-ventilated place away from strong oxidizing agents.[10][11] The imidazo[1,2-a]pyridine core is generally stable under typical synthetic conditions.

The Role of the Functional Groups

The molecule's reactivity is a tale of two functionalities: the electron-withdrawing CF₃ group and the synthetically versatile C-Br bond.

  • Trifluoromethyl Group: This group is highly deactivating and primarily influences the electronic properties of the heterocyclic system. It increases the molecule's lipophilicity and can enhance its binding to hydrophobic pockets in protein targets. Its metabolic stability is a key advantage, as the C-F bond is resistant to enzymatic cleavage by cytochrome P450 enzymes.[3]

  • C3-Bromine Atom: The bromine at the 3-position is the molecule's primary reactive site for diversification. This position is susceptible to a host of palladium-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds.[4]

Key Reaction: Suzuki-Miyaura Cross-Coupling

Causality: The Suzuki-Miyaura reaction is one of the most robust and widely used methods for forming C-C bonds. It is valued for its mild reaction conditions, tolerance of a vast array of functional groups, and the commercial availability of a diverse range of boronic acid coupling partners. This makes it an ideal choice for building a library of analogues from the 3-bromo precursor.

reagent1 3-Bromo-2-(trifluoromethyl) imidazo[1,2-a]pyridine product 3-Aryl-2-(trifluoromethyl) imidazo[1,2-a]pyridine reagent1->product Pd Catalyst (e.g., Pd(PPh3)4) Base (e.g., K2CO3) Solvent (e.g., Dioxane/H2O) reagent2 Aryl/Heteroaryl Boronic Acid (R-B(OH)2) reagent2->product

Caption: Workflow for Suzuki-Miyaura cross-coupling reaction.

Self-Validating Experimental Protocol for Suzuki Coupling:

  • Inert Atmosphere (Trustworthiness): To a flame-dried Schlenk flask, add this compound (1.0 eq), the desired aryl or heteroaryl boronic acid (1.2 eq), and potassium carbonate (K₂CO₃, 2.5 eq). The use of an inert atmosphere (Argon or Nitrogen) is critical because the active Pd(0) catalyst is sensitive to oxidation by air, which would deactivate it and halt the reaction.

  • Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq).

  • Solvent System: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 ratio). Degassing the solvent (by bubbling with argon for 15-20 minutes) removes dissolved oxygen, further protecting the catalyst.

  • Reaction: Heat the mixture to 80-100 °C with vigorous stirring.

  • Monitoring (Validation): Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The disappearance of the starting material (the bromo-compound) indicates the reaction is proceeding. This in-process check prevents premature workup and ensures the reaction goes to completion.

  • Workup: After completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. The aqueous washes remove the inorganic base and boronic acid byproducts.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the pure 3-arylated product. The purity of the final compound is then validated by NMR and MS, as described in Section 2.

Applications in Drug Discovery and Medicinal Chemistry

This compound is not an end-product but a high-value intermediate for the synthesis of new chemical entities (NCEs). Its utility lies in its role as a scaffold for generating libraries of diverse compounds for high-throughput screening.

  • Kinase Inhibitors: The imidazo[1,2-a]pyridine scaffold has been successfully used to develop potent kinase inhibitors, including for targets like FLT3 in acute myeloid leukemia.[12] The C3-position, made accessible by the bromine atom, is often a key vector for achieving selectivity and potency.

  • Anticancer Agents: Derivatives of this scaffold have been investigated for their cytotoxic effects against various cancer cell lines.

  • Central Nervous System (CNS) Agents: Given that the parent scaffold is present in CNS-active drugs, this building block is suitable for creating novel compounds targeting CNS receptors.

Safety and Handling

Professional diligence in handling this chemical is paramount to ensure laboratory safety. The compound is classified as an irritant and is harmful if swallowed.[6][13]

Hazard Summary:

  • H302: Harmful if swallowed.[6][13]

  • H315: Causes skin irritation.[6]

  • H319: Causes serious eye irritation.[6]

  • H335: May cause respiratory irritation.[6]

Mandatory Handling Protocol:

  • Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and safety glasses with side-shields conforming to EN166 standards.[13]

  • Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of dust or vapors.[5][10]

  • Dispensing: When weighing or transferring the solid, avoid creating dust. Use appropriate tools and techniques to minimize aerosolization.[10][13]

  • In Case of Exposure:

    • Skin Contact: Immediately wash off with soap and plenty of water.[10]

    • Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Seek immediate medical attention.[11]

    • Ingestion: Rinse mouth with water. Do not induce vomiting. Call a physician or poison control center immediately.[10][13]

  • Disposal: Dispose of waste material and contaminated gloves in accordance with local, state, and federal regulations. Place in a suitable, sealed container labeled for chemical waste.[13]

Conclusion

This compound represents a convergence of a privileged heterocyclic core with two of the most impactful functional groups in modern medicinal chemistry. Its well-defined physical properties, predictable chemical reactivity, and versatile synthetic potential make it an invaluable building block for researchers. By understanding its characteristics and employing robust, self-validating protocols, scientists can effectively harness this molecule to accelerate the discovery and development of next-generation therapeutics.

References

Methodological & Application

Application Notes & Protocols: Strategic Functionalization of the Imidazo[1,2-a]pyridine Core via Cross-Coupling of 3-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Abstract

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif, forming the core of numerous therapeutic agents and functional materials. The strategic introduction of substituents onto this core is paramount for modulating biological activity and physicochemical properties. This document provides an in-depth guide to the cross-coupling reactions of 3-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine, a versatile building block for late-stage functionalization. We delve into the mechanistic principles and provide field-tested protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, offering researchers a robust toolkit for analogue synthesis and drug discovery programs.

Introduction: The Strategic Value of this compound

The imidazo[1,2-a]pyridine core is a cornerstone in medicinal chemistry, featured in marketed drugs such as Zolpidem and Alpidem.[1][2] Its rigid, planar structure and unique electronic properties make it an excellent scaffold for interacting with biological targets. The title compound, this compound, is an exceptionally valuable building block for several reasons:

  • The 3-Bromo Handle: The bromine atom at the 3-position serves as a versatile linchpin for a wide array of palladium-catalyzed cross-coupling reactions. This allows for the precise installation of aryl, alkynyl, amino, and other functional groups.

  • The 2-Trifluoromethyl Group: The CF₃ group is a critical substituent in modern drug design.[3] Its strong electron-withdrawing nature significantly alters the electronic properties of the heterocyclic core, which can enhance metabolic stability, improve membrane permeability, and increase binding affinity by acting as a lipophilic hydrogen bond acceptor.[4] This group also activates the C-Br bond towards oxidative addition, a key step in many catalytic cycles.

This guide moves beyond simple procedural lists to explain the causality behind reagent selection and reaction conditions, empowering researchers to not only replicate but also rationally optimize these powerful transformations.

Foundational Principles: The Palladium Catalytic Cycles

A foundational understanding of the catalytic cycles governing these transformations is essential for troubleshooting and optimization. While specific intermediates may vary, the core palladium(0)/palladium(II) cycle for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions generally involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the imidazo[1,2-a]pyridine, forming a Pd(II) intermediate. This is often the rate-determining step.

  • Transmetalation (Suzuki) or Amine Coordination/Deprotonation (Buchwald-Hartwig): In the Suzuki reaction, a boronic acid derivative, activated by a base, transfers its organic group to the palladium center.[5] In the Buchwald-Hartwig reaction, the amine coordinates to the palladium, followed by deprotonation by a base to form a palladium-amido complex.[6][7]

  • Reductive Elimination: The two organic partners on the Pd(II) center couple and are expelled from the coordination sphere, forming the new C-C or C-N bond and regenerating the active Pd(0) catalyst to continue the cycle.[7][8]

General Experimental Workflow

The following diagram illustrates a typical workflow for setting up and working up a palladium-catalyzed cross-coupling reaction under an inert atmosphere.

G General Experimental Workflow cluster_setup Reaction Setup (Inert Atmosphere) cluster_workup Reaction Workup & Purification setup1 Add Pd Catalyst, Ligand, & Base to Oven-Dried Schlenk Flask setup2 Evacuate & Backfill with Ar/N₂ (3x) setup1->setup2 setup3 Add 3-Bromo-2-(CF₃)imidazo[1,2-a]pyridine & Coupling Partner setup2->setup3 setup4 Add Anhydrous, Degassed Solvent setup3->setup4 setup5 Heat to Desired Temperature setup4->setup5 workup1 Cool to Room Temperature setup5->workup1 Monitor by TLC/LC-MS workup2 Dilute with Organic Solvent workup1->workup2 workup3 Filter through Celite/Silica Plug workup2->workup3 workup4 Aqueous Wash (Water, Brine) workup3->workup4 workup5 Dry Organic Layer (e.g., Na₂SO₄) workup4->workup5 workup6 Concentrate in vacuo workup5->workup6 workup7 Purify via Flash Chromatography workup6->workup7 G Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ ArPdBr Ar-Pd(II)L₂-Br Pd0->ArPdBr Oxidative Addition Ar_Ar_prime R-Ar' ArPdOH Ar-Pd(II)L₂-OH ArPdBr->ArPdOH Ligand Exchange ArPdAr_prime Ar-Pd(II)L₂-Ar' ArPdOH->ArPdAr_prime Transmetalation ArPdAr_prime->Pd0 Reductive Elimination ArBr R-Br (Imidazo[1,2-a]pyridine) Ar_prime_BOH2 Ar'-B(OH)₂ Boronate [Ar'B(OH)₃]⁻ Ar_prime_BOH2->Boronate Activation Base Base (e.g., K₃PO₄) G Sonogashira Catalytic Cycle (Copper-Free) Pd0 Pd(0)L₂ ArPdBr Ar-Pd(II)L₂-Br Pd0->ArPdBr Oxidative Addition Product R-C≡CR' ArPdAlkynyl Ar-Pd(II)L₂(C≡CR') ArPdBr->ArPdAlkynyl Deprotonation & Ligand Exchange PdAcetylide H-Pd(II)L₂(C≡CR') ArPdAlkynyl->Pd0 Reductive Elimination ArBr R-Br (Imidazo[1,2-a]pyridine) Alkyne R'C≡CH Base Base G Buchwald-Hartwig Amination Catalytic Cycle Pd0 Pd(0)L₂ ArPdBr Ar-Pd(II)L₂-Br Pd0->ArPdBr Oxidative Addition Product R-NR'R'' AmineComplex [Ar-Pd(II)L₂(HNR'R'')]⁺Br⁻ ArPdBr->AmineComplex Amine Coordination AmidoComplex Ar-Pd(II)L₂(NR'R'') AmineComplex->AmidoComplex Deprotonation AmidoComplex->Pd0 Reductive Elimination ArBr R-Br (Imidazo[1,2-a]pyridine) Amine R'R''NH Base Base (e.g., NaOt-Bu)

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 3-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Challenges of C-N Bond Formation on Electron-Deficient Heterocycles

The Buchwald-Hartwig amination stands as a pillar of modern synthetic organic chemistry, providing a versatile and efficient palladium-catalyzed method for the formation of carbon-nitrogen (C-N) bonds.[1][2] This reaction has become indispensable in pharmaceutical and materials science, where aryl and heteroaryl amines are prevalent structural motifs.[3] The transformation's broad substrate scope and functional group tolerance have rendered harsher, more traditional methods like nucleophilic aromatic substitution largely obsolete.[3]

This guide provides a detailed technical overview and actionable protocols for a particularly challenging substrate: 3-bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine. This molecule presents a confluence of steric and electronic hurdles that necessitate a carefully considered approach to achieve successful C-N coupling. The inherent electron-deficient nature of the imidazo[1,2-a]pyridine ring system, exacerbated by the potent electron-withdrawing trifluoromethyl group at the 2-position, significantly impacts the reactivity of the C-Br bond. Furthermore, the nitrogen atoms within the heterocyclic core can act as potential ligands for the palladium catalyst, leading to catalyst inhibition and diminished yields.

Overcoming these challenges requires a nuanced understanding of the reaction mechanism and a judicious selection of the catalytic system—namely the palladium precursor, phosphine ligand, and base. This document will delve into the mechanistic rationale behind these choices, providing researchers with the knowledge to not only replicate the outlined protocols but also to troubleshoot and optimize the reaction for their specific amine coupling partners.

Mechanistic Considerations: The "Why" Behind the Protocol

The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a Pd(0)/Pd(II) redox couple.[3] Understanding the key steps of this cycle is paramount to appreciating the rationale behind the selection of specific reagents and conditions for the amination of this compound.

The Catalytic Cycle

Buchwald_Hartwig_Cycle Pd0 L-Pd(0) Active Catalyst OxAdd Oxidative Addition Complex Pd0->OxAdd Ar-X AmineCoord Amine Coordination Complex OxAdd->AmineCoord HNRR' Amido Pd(II)-Amido Complex AmineCoord->Amido Base, -HBase+X- Product Ar-NRR' Product Amido->Regen Reductive Elimination ArX->OxAdd Amine->AmineCoord Base->AmineCoord

Figure 1. The Buchwald-Hartwig Amination Catalytic Cycle.

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of the this compound to form a Pd(II) complex.[1] For electron-deficient heteroaryl halides, this step can be challenging. The use of electron-rich and sterically bulky phosphine ligands is crucial to facilitate this process.

  • Amine Coordination and Deprotonation: The amine coupling partner coordinates to the Pd(II) center. A strong, non-nucleophilic base is then required to deprotonate the coordinated amine, forming a palladium-amido intermediate.[4] The choice of base is critical to avoid side reactions with the substrate or product.

  • Reductive Elimination: This is the final, product-forming step where the C-N bond is formed, and the desired 3-amino-2-(trifluoromethyl)imidazo[1,2-a]pyridine derivative is released from the palladium center.[1] This step also regenerates the active Pd(0) catalyst, allowing the cycle to continue. Bulky ligands on the palladium are known to accelerate this step.

Key Experimental Parameters and Their Rationale

The success of the Buchwald-Hartwig amination of this compound hinges on the careful selection of the following components:

ParameterRecommended ChoiceRationale
Palladium Precursor Pd₂(dba)₃ or Pd(OAc)₂These are common, air-stable Pd(0) and Pd(II) precursors that are readily available. Pd(II) sources are reduced in situ to the active Pd(0) catalyst.
Phosphine Ligand Buchwald or Hartwig type ligands (e.g., XPhos, RuPhos, BrettPhos)The electron-withdrawing nature of the substrate necessitates electron-rich and sterically hindered ligands to promote oxidative addition and reductive elimination while preventing catalyst deactivation.[3]
Base NaOtBu, K₃PO₄, or Cs₂CO₃A strong, non-nucleophilic base is required for the deprotonation of the amine. The choice of base can influence the reaction rate and should be screened for optimal performance.
Solvent Toluene, Dioxane, or THFAnhydrous, aprotic solvents are essential to prevent quenching of the base and catalyst deactivation. The choice of solvent can also affect the solubility of the reagents and the reaction temperature.
Temperature 80-110 °CElevated temperatures are typically required to drive the reaction to completion, particularly with challenging substrates.
Atmosphere Inert (Argon or Nitrogen)The Pd(0) catalyst and some phosphine ligands are sensitive to oxygen, making an inert atmosphere crucial for reproducible results.

Experimental Protocols

The following protocols provide a starting point for the Buchwald-Hartwig amination of this compound with both primary and secondary amines. Optimization of the ligand, base, and temperature may be necessary for specific amine coupling partners.

General Workflow

Buchwald_Hartwig_Workflow Start Start Setup Reaction Setup (Inert Atmosphere) Start->Setup Reagents Add Pd Precursor, Ligand, and Base Setup->Reagents Substrates Add 3-Bromo-2-(trifluoromethyl) imidazo[1,2-a]pyridine and Amine Reagents->Substrates Solvent Add Anhydrous Solvent Substrates->Solvent Reaction Heat and Stir (80-110 °C) Solvent->Reaction Monitoring Monitor by TLC/LC-MS Reaction->Monitoring Workup Aqueous Workup Monitoring->Workup Upon Completion Purification Column Chromatography Workup->Purification End Characterize Product Purification->End

Figure 2. General experimental workflow for the Buchwald-Hartwig amination.

Protocol 1: Amination with a Primary Amine (e.g., Benzylamine)

Materials:

  • This compound

  • Benzylamine (1.2 equivalents)

  • Pd₂(dba)₃ (2 mol%)

  • XPhos (4 mol%)

  • Sodium tert-butoxide (1.4 equivalents)

  • Anhydrous Toluene

  • Standard glassware for inert atmosphere chemistry (e.g., Schlenk flask)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add Pd₂(dba)₃, XPhos, and sodium tert-butoxide.

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.

  • Reagent Addition: Under a positive pressure of inert gas, add this compound and benzylamine.

  • Solvent Addition: Add anhydrous toluene via syringe to achieve a concentration of 0.1-0.2 M with respect to the limiting reagent.

  • Reaction: Seal the flask and heat the mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield the desired N-benzyl-2-(trifluoromethyl)imidazo[1,2-a]pyridin-3-amine.

Protocol 2: Amination with a Secondary Amine (e.g., Morpholine)

Materials:

  • This compound

  • Morpholine (1.2 equivalents)

  • Pd(OAc)₂ (2 mol%)

  • RuPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equivalents)

  • Anhydrous Dioxane

  • Standard glassware for inert atmosphere chemistry

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add Pd(OAc)₂, RuPhos, and potassium phosphate.

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.

  • Reagent Addition: Under a positive pressure of inert gas, add this compound and morpholine.

  • Solvent Addition: Add anhydrous dioxane via syringe to achieve a concentration of 0.1-0.2 M with respect to the limiting reagent.

  • Reaction: Seal the flask and heat the mixture to 110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate, and filter through a pad of celite to remove inorganic salts. Wash the filtrate with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield the desired 3-(morpholin-4-yl)-2-(trifluoromethyl)imidazo[1,2-a]pyridine.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalystEnsure an inert atmosphere and use anhydrous solvents. Try a different palladium precursor or ligand.
Insufficiently strong baseSwitch to a stronger base (e.g., from K₃PO₄ to NaOtBu).
Low reaction temperatureIncrease the reaction temperature in increments of 10 °C.
Side Product Formation HydrodehalogenationThis can occur as a side reaction. Screening different ligands and bases can minimize this pathway.
Catalyst decompositionThe pyridine nitrogen may be inhibiting the catalyst. A more sterically hindered ligand may prevent this.
Poor Reproducibility Oxygen or moisture contaminationEnsure all glassware is oven-dried and the reaction is performed under a strict inert atmosphere. Use freshly distilled or commercially available anhydrous solvents.

Conclusion

The Buchwald-Hartwig amination of this compound is a challenging yet achievable transformation. A thorough understanding of the reaction mechanism and the role of each component is critical for success. By employing sterically hindered and electron-rich phosphine ligands in combination with a suitable palladium precursor and a strong, non-nucleophilic base, researchers can effectively synthesize a wide range of 3-amino-2-(trifluoromethyl)imidazo[1,2-a]pyridine derivatives. The protocols and guidelines presented herein serve as a robust starting point for the development and optimization of this important C-N bond-forming reaction.

References

Applications of 3-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine in Medicinal Chemistry: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds. This bicyclic heterocyclic system offers a versatile template for designing novel therapeutic agents. The introduction of a trifluoromethyl group at the 2-position and a bromine atom at the 3-position, yielding 3-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine , further enhances its utility as a key building block in drug discovery. The trifluoromethyl moiety is known to improve metabolic stability and lipophilicity, crucial parameters for drug efficacy, while the bromine atom serves as a versatile handle for synthetic diversification, particularly through cross-coupling reactions.

This document provides an in-depth guide for researchers, scientists, and drug development professionals on the applications of this compound. We will explore its role in the development of potent kinase inhibitors and other therapeutic agents, provide detailed experimental protocols for its synthesis and derivatization, and present data on the biological activities of its analogs.

The Strategic Advantage of the this compound Scaffold

The unique arrangement of substituents on the imidazo[1,2-a]pyridine core imparts specific advantages in drug design. The electron-withdrawing nature of the trifluoromethyl group at the 2-position influences the electronic properties of the heterocyclic system, while the bromine at the 3-position provides a reactive site for the introduction of various aryl and heteroaryl groups. This allows for the systematic exploration of the chemical space around the core scaffold to optimize interactions with biological targets.

Application in Kinase Inhibition: Targeting p38 MAP Kinase and EGFR

Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders. The imidazo[1,2-a]pyridine scaffold has been successfully employed in the design of potent kinase inhibitors.

Inhibition of p38 MAP Kinase

The p38 mitogen-activated protein (MAP) kinase is a key enzyme in the signaling cascade that regulates the production of pro-inflammatory cytokines such as TNF-α.[1] Consequently, inhibitors of p38 MAP kinase are attractive therapeutic candidates for treating inflammatory diseases like rheumatoid arthritis. The pyridinylimidazole class of compounds was among the first potent inhibitors of this kinase to be identified.[2] Structure-based design strategies have led to the development of imidazo[4,5-b]pyridin-2-one derivatives as potent p38 MAP kinase inhibitors.[1][3] The this compound scaffold serves as a valuable starting point for creating libraries of compounds to be screened for p38 inhibitory activity. The bromine atom allows for the introduction of various substituents that can be tailored to fit into the ATP-binding pocket of the kinase.

p38_pathway Stress Cellular Stress / Cytokines MAPKKK MAPKKK (e.g., TAK1, ASK1) Stress->MAPKKK MAPKK MAPKK (MKK3/6) MAPKKK->MAPKK p38 p38 MAP Kinase MAPKK->p38 TranscriptionFactors Transcription Factors (e.g., ATF2, MEF2C) p38->TranscriptionFactors Inflammation Inflammation & Apoptosis TranscriptionFactors->Inflammation Inhibitor Imidazo[1,2-a]pyridine Derivatives Inhibitor->p38 caption p38 MAP Kinase Signaling Pathway and Point of Inhibition

Caption: p38 MAP Kinase Signaling Pathway and Point of Inhibition

Epidermal Growth Factor Receptor (EGFR) Inhibition

The epidermal growth factor receptor (EGFR) is another crucial target in cancer therapy, particularly in non-small cell lung cancer (NSCLC).[4] The development of EGFR tyrosine kinase inhibitors (TKIs) has revolutionized the treatment of EGFR-mutant cancers. The imidazo[1,2-a]pyridine scaffold can be utilized to design novel EGFR inhibitors. The 3-position, functionalized via the bromo precursor, allows for the introduction of moieties that can interact with key residues in the EGFR active site, potentially overcoming resistance mechanisms seen with earlier generations of inhibitors.[5]

Anticancer Activity of 2-(Trifluoromethyl)imidazo[1,2-a]pyridine Derivatives

Recent studies have highlighted the potential of imidazo[1,2-a]pyridine derivatives as anticancer agents. A series of 3-aminoimidazo[1,2-a]pyridine compounds were synthesized and evaluated for their cytotoxicity against various cancer cell lines.[6] Notably, a derivative bearing a trifluoromethyl group at the 2-position demonstrated significant inhibitory activity against the HT-29 colon cancer cell line.[6]

Compound IDR Group at C-2Cancer Cell LineIC50 (µM)[6]
19 4-(trifluoromethyl)phenylHT-2985.50 ± 18.83
12 4-nitrophenylHT-294.15 ± 2.93
18 2,4-difluorophenylB16F1014.39 ± 0.04
14 4-methylphenylB16F1021.75 ± 0.81

This data underscores the potential of the 2-(trifluoromethyl)imidazo[1,2-a]pyridine scaffold in the development of novel anticancer therapeutics. The 3-bromo precursor is a key intermediate for accessing a diverse range of analogs for structure-activity relationship (SAR) studies.

Experimental Protocols

The following protocols provide a general framework for the synthesis and derivatization of this compound. Researchers should optimize these conditions based on their specific substrates and available laboratory equipment.

Protocol 1: Synthesis of this compound

This protocol is a plausible route based on the well-established synthesis of imidazo[1,2-a]pyridines.

synthesis_workflow cluster_start Starting Materials cluster_reaction Reaction cluster_product Product 2-Aminopyridine 2-Aminopyridine Condensation Cyclocondensation 2-Aminopyridine->Condensation Bromo-TFA-ketone 3-Bromo-1,1,1-trifluoroacetone Bromo-TFA-ketone->Condensation Product 3-Bromo-2-(trifluoromethyl) imidazo[1,2-a]pyridine Condensation->Product

Caption: Synthetic workflow for this compound.

Materials:

  • 2-Aminopyridine

  • 3-Bromo-1,1,1-trifluoroacetone

  • Anhydrous ethanol

  • Sodium bicarbonate

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of 2-aminopyridine (1.0 eq) in anhydrous ethanol, add 3-bromo-1,1,1-trifluoroacetone (1.1 eq).

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Protocol 2: Suzuki-Miyaura Cross-Coupling of this compound

This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of 3-bromo-pyridines and related heterocycles.[7][8]

suzuki_workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product StartMat 3-Bromo-2-(trifluoromethyl) imidazo[1,2-a]pyridine CoupledProduct 3-Aryl-2-(trifluoromethyl) imidazo[1,2-a]pyridine StartMat->CoupledProduct BoronicAcid Arylboronic Acid BoronicAcid->CoupledProduct Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Catalyst->CoupledProduct Base Base (e.g., K₂CO₃, Cs₂CO₃) Base->CoupledProduct Solvent Solvent (e.g., Dioxane/H₂O) Solvent->CoupledProduct

Caption: Workflow for the Suzuki-Miyaura cross-coupling reaction.

Materials:

  • This compound

  • Arylboronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃, 2.0 eq)

  • Solvent (e.g., 1,4-dioxane and water, 4:1)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a Schlenk flask, combine this compound (1.0 eq), the desired arylboronic acid (1.2 eq), the palladium catalyst (5 mol%), and the base (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent system (e.g., 1,4-dioxane/water) via syringe.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 30 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 3-aryl-2-(trifluoromethyl)imidazo[1,2-a]pyridine.

Conclusion

This compound is a highly valuable and versatile building block for medicinal chemistry and drug discovery. Its unique combination of a privileged scaffold, a metabolically stabilizing trifluoromethyl group, and a synthetically tractable bromine handle makes it an ideal starting point for the development of novel therapeutics. The applications in kinase inhibition, particularly for p38 MAP kinase and EGFR, and the demonstrated anticancer activity of its derivatives, highlight the significant potential of this compound. The provided protocols offer a practical guide for researchers to synthesize and derivatize this scaffold, enabling the exploration of new chemical space and the discovery of next-generation medicines.

References

Application Notes & Protocols: Synthesis of Kinase Inhibitors from 3-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold

The imidazo[1,2-a]pyridine core is a quintessential example of a "privileged scaffold" in medicinal chemistry. Its rigid, bicyclic structure and specific arrangement of hydrogen bond donors and acceptors make it an ideal framework for interacting with the ATP-binding pocket of various protein kinases.[1][2] The strategic placement of a bromine atom at the C3 position and an electron-withdrawing trifluoromethyl group at the C2 position on this scaffold creates a versatile and highly valuable starting material: 3-bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine .

The trifluoromethyl group enhances metabolic stability and can improve cell permeability, while the C3-bromo atom serves as a crucial synthetic handle for late-stage functionalization. This allows for the systematic exploration of chemical space to optimize potency and selectivity against specific kinase targets.[3] This guide provides detailed protocols for key palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira—to diversify this core, enabling the synthesis of potent kinase inhibitors targeting critical signaling pathways in oncology, such as the PI3K/mTOR pathway.

PART 1: Synthetic Strategies at the C3-Position

The C3-bromo substituent is primed for a variety of palladium-catalyzed cross-coupling reactions, which are the cornerstone of modern pharmaceutical synthesis due to their reliability, functional group tolerance, and broad scope.[4][5]

Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds

The Suzuki-Miyaura reaction is arguably the most powerful method for installing new aryl or heteroaryl moieties, which are critical for establishing key interactions within the kinase active site and modulating pharmacokinetic properties.

Causality of Experimental Choices: The choice of catalyst, ligand, and base is paramount for achieving high yields, especially with heteroaryl halides like our substrate, where the pyridine nitrogen can potentially coordinate to and inhibit the palladium catalyst.[6]

  • Catalyst System: A combination of a palladium precursor like Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) and a sterically hindered, electron-rich phosphine ligand such as SPhos or XPhos is often employed. These bulky ligands facilitate the oxidative addition step and promote the reductive elimination to form the product, preventing catalyst deactivation.[7]

  • Base: A moderately strong inorganic base like potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) is used. It must be strong enough to facilitate the transmetalation step of the boronic acid but not so harsh as to cause degradation of sensitive functional groups.

  • Solvent: Anhydrous, aprotic solvents like 1,4-dioxane or toluene, often with a small amount of water, are used to ensure all components remain in solution at the reaction temperature.

Detailed Protocol: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the coupling of an arylboronic acid with this compound.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2–1.5 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • SPhos (4.5 mol%)

  • Potassium Phosphate (K₃PO₄), finely ground (2.0–3.0 equiv)

  • Anhydrous 1,4-Dioxane/Water (e.g., 10:1 ratio)

  • Nitrogen or Argon gas supply

  • Standard Schlenk line or glovebox equipment

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and potassium phosphate.

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium precursor (Pd₂(dba)₃) and the phosphine ligand (SPhos).

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O) via syringe. The typical concentration is 0.1 M with respect to the starting bromide.

  • Reaction: Place the flask in a preheated oil bath at 90–110 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4–24 hours).

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Buchwald-Hartwig Amination: Forging C–N Bonds

The introduction of an amine at the C3-position is a common strategy in kinase inhibitor design. The resulting amino-imidazo[1,2-a]pyridine can form crucial hydrogen bonds with the "hinge" region of the kinase, a key interaction for potent inhibition.[3]

Causality of Experimental Choices:

  • Catalyst System: As with Suzuki couplings, bulky, electron-rich ligands are critical. Ligands like (±)-BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) or Josiphos are effective.[8][9] The choice of palladium precursor can be Pd₂(dba)₃ or Pd(OAc)₂.

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine coupling partner. Sodium tert-butoxide (NaOtBu) is the most common and effective choice.[10]

  • Solvent: Anhydrous toluene is the solvent of choice for Buchwald-Hartwig aminations due to its high boiling point and ability to dissolve the organometallic intermediates.

Detailed Protocol: Buchwald-Hartwig Amination

This protocol provides a general procedure for coupling a primary or secondary amine with this compound.

Materials:

  • This compound (1.0 equiv)

  • Amine (primary or secondary) (1.2 equiv)

  • Pd₂(dba)₃ (1–2 mol%)

  • (±)-BINAP (2–4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4–2.0 equiv)

  • Anhydrous Toluene

  • Inert atmosphere supply and equipment

Procedure:

  • Reaction Setup: In a glovebox or under a positive flow of inert gas, add NaOtBu, the palladium precursor, and the BINAP ligand to an oven-dried Schlenk flask.

  • Reagent Addition: Add the this compound and the amine coupling partner.

  • Solvent Addition: Add anhydrous toluene via syringe to achieve a concentration of approximately 0.1–0.2 M.

  • Reaction: Seal the flask and heat the mixture in an oil bath at 80–110 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS.

  • Work-up: After cooling to room temperature, carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl). Dilute with ethyl acetate and separate the layers.

  • Purification: Extract the aqueous phase with ethyl acetate. Combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate. Purify the residue by silica gel chromatography.

Sonogashira Coupling: Forging C(sp²)–C(sp) Bonds

The Sonogashira reaction introduces an alkyne functionality, creating a rigid linear linker that can be used to probe deeper pockets within the kinase active site or to serve as a handle for further transformations, such as click chemistry.

Causality of Experimental Choices:

  • Catalyst System: The classic Sonogashira reaction uses a dual-catalyst system: a palladium source (e.g., Pd(PPh₃)₂Cl₂) to activate the aryl halide and a copper(I) salt (e.g., CuI) to facilitate the activation of the alkyne.[4][11]

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is used. It serves both as the base to deprotonate the terminal alkyne and often as a solvent or co-solvent.[12]

  • Solvent: A polar aprotic solvent like DMF or THF is typically used to ensure solubility of all components.

Detailed Protocol: Sonogashira Coupling

This protocol outlines a general procedure for the coupling of a terminal alkyne with this compound.

Materials:

  • This compound (1.0 equiv)

  • Terminal Alkyne (1.1–1.5 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (2–5 mol%)

  • Copper(I) Iodide (CuI) (2–5 mol%)

  • Triethylamine (Et₃N) or Diisopropylamine (DIPA)

  • Anhydrous THF or DMF

  • Inert atmosphere supply and equipment

Procedure:

  • Reaction Setup: To a Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.

  • Solvent and Reagent Addition: Add anhydrous solvent (THF or DMF), the amine base (Et₃N), and the terminal alkyne via syringe.

  • Reaction: Stir the reaction at room temperature or with gentle heating (40–60 °C) until completion, as monitored by TLC or LC-MS.

  • Work-up: Dilute the reaction mixture with diethyl ether or ethyl acetate and filter through a pad of Celite® to remove precipitated salts.

  • Purification: Wash the filtrate with saturated aqueous NH₄Cl and brine. Dry the organic layer over Na₂SO₄, concentrate, and purify the crude product by flash column chromatography.

PART 2: Data Presentation & Case Study

To illustrate the practical application of these methodologies, we will consider the synthesis of analogues related to Omipalisib (GSK2126458) , a potent dual inhibitor of PI3K and mTOR kinases.[13][14] The core of Omipalisib features a substituted imidazo[1,2-a]pyridine, demonstrating the importance of this scaffold in targeting the PI3K/mTOR pathway.

Table 1: Comparison of Cross-Coupling Protocols

The following table provides representative conditions for the functionalization of bromopyridine systems, serving as a guide for optimizing reactions with this compound.

Reaction TypeCatalyst SystemBaseSolventTemp (°C)Time (h)Typical Yield (%)Reference
Suzuki-Miyaura Pd(PPh₃)₄ (5 mol%)K₃PO₄1,4-Dioxane/H₂O901875-85[6]
Suzuki-Miyaura XPhosPdG2/XPhos (5 mol%)K₂CO₃Toluene/H₂O1101660-95[7]
Buchwald-Hartwig Pd₂(dba)₃ / (±)-BINAP (2/4 mol%)NaOtBuToluene80460-90[9]
Buchwald-Hartwig Pd(OAc)₂ / Xantphos (2/4 mol%)Cs₂CO₃1,4-Dioxane1102470-95[10]
Sonogashira Pd(CF₃COO)₂ / PPh₃ / CuIEt₃NDMF100385-96[12]
Sonogashira (Cu-free) [PdCl₂(CH₃CN)₂] / sXPhosCs₂CO₃MeCN/H₂O65270-90[15]
Case Study: Targeting the PI3K/mTOR Pathway

The PI3K/Akt/mTOR signaling pathway is a central regulator of cell growth, proliferation, and survival.[16][17] Its aberrant activation is a hallmark of many human cancers, making it a prime target for therapeutic intervention.[14] Inhibitors like Omipalisib bind to the ATP pocket of PI3K and/or mTOR, blocking downstream signaling and inducing apoptosis in cancer cells.

Biological Activity of Imidazo[1,2-a]pyridine-based Inhibitors

The table below summarizes the inhibitory activity of selected kinase inhibitors featuring the imidazo[1,2-a]pyridine scaffold, highlighting the potency achievable with this core structure.

CompoundTarget Kinase(s)IC₅₀ / Kᵢ (nM)Cell Line ActivityReference
Omipalisib (GSK2126458) PI3Kα / mTORC1/2Kᵢ: 0.019 / 0.18 / 0.30Potent anti-proliferative activity[14][18]
Mer/Axl Inhibitor (Cpd 32) Mer / AxlIC₅₀: <1 / 2In vivo efficacy in tumor models[3]
IGF-1R Inhibitor IGF-1RPotent and selectiveSuitable oral pharmacokinetics[11]
PI3Kα Inhibitor (Cpd 35) PI3KαIC₅₀: 150Potent against breast cancer cells[19]

PART 3: Visualization & Workflows

Signaling Pathway Diagram

The following diagram illustrates the PI3K/Akt/mTOR signaling pathway, a critical cascade in cancer cell survival that is targeted by inhibitors synthesized from the imidazo[1,2-a]pyridine scaffold.

PI3K_mTOR_Pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT Recruits PTEN PTEN PTEN->PIP3 Dephosphorylates PDK1->AKT Phosphorylates (Thr308) TSC TSC1/2 AKT->TSC Inhibits mTORC2 mTORC2 mTORC2->AKT Phosphorylates (Ser473) Rheb Rheb-GTP TSC->Rheb mTORC1 mTORC1 Rheb->mTORC1 Activates S6K p70S6K mTORC1->S6K EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Proliferation Cell Growth, Proliferation, Survival S6K->Proliferation Inhibitor Omipalisib (PI3K/mTOR Inhibitor) Inhibitor->PI3K Inhibitor->mTORC1

Caption: The PI3K/Akt/mTOR signaling cascade.

Experimental Workflow Diagram

This diagram outlines the general laboratory workflow for a palladium-catalyzed cross-coupling reaction, from initial setup to final product analysis.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Work-up & Purification cluster_analysis Analysis Setup 1. Assemble & Oven-Dry Glassware Reagents 2. Weigh Reagents (Substrate, Base, etc.) Setup->Reagents Inert 3. Establish Inert Atmosphere (Ar/N₂) Reagents->Inert Addition 4. Add Catalyst, Ligand & Solvents Inert->Addition Heating 5. Heat & Stir (Monitor by TLC/LC-MS) Addition->Heating Workup 6. Quench & Aqueous Work-up (Extraction) Heating->Workup Purify 7. Dry & Concentrate; Column Chromatography Workup->Purify Analysis 8. Characterize Product (NMR, MS, etc.) Purify->Analysis

Caption: General workflow for cross-coupling synthesis.

Conclusion

This compound is a robust and highly adaptable starting material for the synthesis of kinase inhibitors. Its amenability to a range of palladium-catalyzed cross-coupling reactions allows for the rapid generation of diverse chemical libraries. By leveraging the protocols and strategies outlined in this guide, researchers can efficiently synthesize novel compounds to probe kinase biology and develop next-generation targeted therapeutics for diseases like cancer. The continued exploration of this privileged scaffold promises to yield further breakthroughs in the field of drug discovery.

References

Application Notes and Protocols: Synthesis of Fluorescent Probes with Imidazo[1,2-a]pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Prominence of Imidazo[1,2-a]pyridine Fluorophores

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry and materials science.[1][2] Its derivatives are not only integral to a range of pharmaceuticals like zolpidem and alpidem but have also garnered significant attention for their unique photophysical properties.[3] These compounds often exhibit strong fluorescence, good photostability, and large Stokes shifts, making them excellent candidates for the development of fluorescent probes for bioimaging, chemosensing, and optoelectronic applications.[1][4][5]

The fluorescence of imidazo[1,2-a]pyridines arises from their π-conjugated bicyclic structure.[4] The emission properties can be finely tuned by introducing various substituents, allowing for the rational design of probes with specific excitation and emission wavelengths.[4][6] For instance, electron-donating groups tend to enhance fluorescence intensity and cause a red shift in the emission spectrum, while electron-withdrawing groups can lead to less intense emissions.[4][6] This tunability is a key advantage for researchers designing probes for specific biological targets or imaging modalities. This guide provides a detailed overview of the synthesis of these versatile fluorescent probes, with a focus on practical protocols and the underlying chemical principles.

Synthetic Strategies: Building the Imidazo[1,2-a]pyridine Core

Several synthetic routes to imidazo[1,2-a]pyridines have been developed, each with its own advantages. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

The Groebke-Blackburn-Bienaymé (GBB) Reaction: A Powerful One-Pot Approach

One of the most efficient and versatile methods for synthesizing 3-aminoimidazo[1,2-a]pyridines is the Groebke-Blackburn-Bienaymé (GBB) reaction.[1][2][7] This is a one-pot, three-component reaction involving a 2-aminopyridine, an aldehyde, and an isocyanide.[8][9]

The GBB reaction is prized for its high atom economy, operational simplicity, and the ability to generate a diverse library of compounds from readily available starting materials.[2][7] The reaction can be catalyzed by various Lewis or Brønsted acids, and recent advancements have demonstrated its efficacy under greener conditions, such as using water as a solvent or employing microwave or ultrasound assistance to accelerate the reaction.[1]

Classical Cyclocondensation Reactions

Traditional methods for synthesizing imidazo[1,2-a]pyridines often involve the cyclocondensation of 2-aminopyridines with α-halocarbonyl compounds.[8][9] This approach is straightforward and reliable for accessing a wide range of derivatives. The reaction typically proceeds via initial N-alkylation of the 2-aminopyridine followed by intramolecular cyclization and dehydration.

More recent variations of this strategy focus on metal-free and environmentally benign conditions.[9] For example, reactions can be performed in greener solvents or even under solvent-free conditions, and various catalytic systems, including iodine, have been employed to promote the reaction.[8][10][11]

Visualizing the Synthetic Pathways

GBB_Reaction cluster_0 Groebke-Blackburn-Bienaymé (GBB) Reaction 2-Aminopyridine 2-Aminopyridine One-Pot One-Pot 2-Aminopyridine->One-Pot Aldehyde Aldehyde Aldehyde->One-Pot Isocyanide Isocyanide Isocyanide->One-Pot 3-Aminoimidazo[1,2-a]pyridine 3-Aminoimidazo[1,2-a]pyridine One-Pot->3-Aminoimidazo[1,2-a]pyridine Lewis/Brønsted Acid

Caption: The Groebke-Blackburn-Bienaymé (GBB) three-component reaction.

Cyclocondensation_Reaction cluster_1 Classical Cyclocondensation 2-Aminopyridine 2-Aminopyridine Reaction Reaction 2-Aminopyridine->Reaction alpha-Halocarbonyl alpha-Halocarbonyl alpha-Halocarbonyl->Reaction Imidazo[1,2-a]pyridine Imidazo[1,2-a]pyridine Reaction->Imidazo[1,2-a]pyridine Heat/Base

Caption: Classical cyclocondensation of 2-aminopyridines.

Detailed Protocol: One-Pot Synthesis of a Fluorescent Imidazo[1,2-a]pyridine via the GBB Reaction

This protocol details the synthesis of a representative fluorescent 3-aminoimidazo[1,2-a]pyridine derivative using the GBB reaction. This method is adapted from established procedures and is suitable for generating a variety of analogs by simply varying the starting materials.[1][12]

Materials and Reagents
Reagent/MaterialGradeSupplier
2-Aminopyridine derivativeReagentSigma-Aldrich
Aldehyde derivativeReagentSigma-Aldrich
Isocyanide derivativeReagentSigma-Aldrich
Scandium(III) triflate (Sc(OTf)₃)ReagentSigma-Aldrich
Methanol (MeOH)AnhydrousSigma-Aldrich
Dichloromethane (DCM)HPLCFisher Scientific
Saturated Sodium Bicarbonate (NaHCO₃)ACSFisher Scientific
BrineACSFisher Scientific
Anhydrous Sodium Sulfate (Na₂SO₄)ACSFisher Scientific
Silica Gel230-400 meshSigma-Aldrich
Round-bottom flask-VWR
Magnetic stirrer and stir bar-VWR
Reflux condenser-VWR
Thin Layer Chromatography (TLC) platesSilica gel 60 F₂₅₄MilliporeSigma
Rotary evaporator-Heidolph
Step-by-Step Procedure
  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the 2-aminopyridine derivative (1.0 mmol, 1.0 equiv) in anhydrous methanol (5 mL).

  • Addition of Reagents: To the stirred solution, add the aldehyde derivative (1.0 mmol, 1.0 equiv), followed by the isocyanide derivative (1.0 mmol, 1.0 equiv).

  • Catalyst Addition: Add scandium(III) triflate (0.1 mmol, 0.1 equiv) to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using an appropriate eluent system (e.g., ethyl acetate/hexanes).

  • Workup: Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the residue in dichloromethane (20 mL) and wash with saturated sodium bicarbonate solution (2 x 15 mL) and brine (15 mL).

  • Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure fluorescent imidazo[1,2-a]pyridine derivative.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity. The photophysical properties (absorption and emission spectra, quantum yield) should be determined using UV-Vis and fluorescence spectroscopy.

Causality Behind Experimental Choices
  • Solvent: Anhydrous methanol is a common solvent for the GBB reaction as it effectively dissolves the reactants and catalyst.

  • Catalyst: Scandium(III) triflate is an efficient Lewis acid catalyst that activates the aldehyde and promotes the formation of the key imine intermediate.[7] Other Lewis or Brønsted acids can also be used.

  • Workup: The aqueous workup with sodium bicarbonate is to neutralize any remaining acidic catalyst and byproducts.

  • Purification: Column chromatography is a standard and effective method for purifying the final product from unreacted starting materials and byproducts.

Characterization and Photophysical Properties

The synthesized imidazo[1,2-a]pyridine-based probes should be thoroughly characterized to confirm their identity and to evaluate their fluorescent properties.

Structural Characterization
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure of the synthesized compound.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact mass of the molecule, confirming its elemental composition.

Photophysical Characterization
  • UV-Visible Absorption Spectroscopy: This technique is used to determine the wavelength(s) at which the probe absorbs light (λ_abs).

  • Fluorescence Spectroscopy: This is used to measure the emission spectrum of the probe and determine its maximum emission wavelength (λ_em). The difference between λ_abs and λ_em is the Stokes shift.

  • Fluorescence Quantum Yield (Φ_F): The quantum yield is a measure of the efficiency of the fluorescence process and is a critical parameter for a fluorescent probe. It is typically determined relative to a known standard.

Example Photophysical Data

The photophysical properties of imidazo[1,2-a]pyridines are highly dependent on their substitution pattern. The table below provides a hypothetical example of how these properties might vary.

Substituent at C2Substituent at C7λ_abs (nm)λ_em (nm)Stokes Shift (nm)Quantum Yield (Φ_F)
PhenylH330375450.65
4-MethoxyphenylH345410650.78
4-NitrophenylH3504501000.21
PhenylMethyl335380450.70

Note: These are representative values and will vary depending on the specific molecule and solvent. Electron-donating groups like methoxy tend to increase the quantum yield and red-shift the emission, while electron-withdrawing groups like nitro often quench the fluorescence.[4]

Applications in Research and Drug Development

The unique fluorescent properties of imidazo[1,2-a]pyridine derivatives make them valuable tools for a wide range of applications.

Bioimaging

Their bright fluorescence and photostability make them excellent probes for cellular imaging.[13][14] Specific derivatives have been designed to target and visualize sub-cellular organelles, such as mitochondria.[13]

Chemosensors

The imidazo[1,2-a]pyridine scaffold can be functionalized with specific recognition moieties to create chemosensors for detecting metal ions (e.g., Fe³⁺, Hg²⁺, Zn²⁺), anions, and biologically important molecules.[15][16][17] These sensors often exhibit a "turn-on" or "turn-off" fluorescent response upon binding to the target analyte.[15]

Drug Development

Beyond their use as imaging agents, some imidazo[1,2-a]pyridine derivatives have shown therapeutic potential, including anticancer and antimicrobial activities.[3][13][18] Their ability to be visualized within cells provides a powerful tool for studying their mechanism of action and cellular distribution.

Conclusion

The synthesis of fluorescent probes based on the imidazo[1,2-a]pyridine scaffold offers a versatile platform for creating tools for a wide array of scientific applications. The Groebke-Blackburn-Bienaymé reaction, in particular, provides an efficient and modular approach to generate diverse libraries of these valuable compounds. By understanding the underlying synthetic principles and the structure-property relationships, researchers can rationally design and synthesize novel probes with tailored photophysical properties for specific applications in bioimaging, sensing, and drug discovery.

References

The Strategic Value of 3-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine in Materials Design

Author: BenchChem Technical Support Team. Date: January 2026

However, the structural and electronic characteristics of this molecule present a compelling case for its potential as a versatile building block in the design of novel organic electronic materials. The presence of a trifluoromethyl group, a strong electron-withdrawing moiety, and a synthetically versatile bromine atom on the electron-rich imidazo[1,2-a]pyridine scaffold allows for a rational design approach to tune its properties.

This document, therefore, serves as a forward-looking application note and a set of exploratory protocols. It is intended for researchers and scientists in materials science and drug development who are interested in exploring the frontiers of organic electronics. We will dissect the molecule's potential based on established principles of physical organic chemistry and provide detailed, actionable protocols for its synthesis, characterization, and subsequent functionalization into advanced materials. Our focus is on the "why" behind the experimental design, providing a solid foundation for future innovation.

The promise of 3-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine lies in the synergistic interplay of its three core components:

  • Imidazo[1,2-a]pyridine Core: This nitrogen-rich heterocyclic system is known for its high thermal stability and electron-rich nature. In the context of organic electronics, this core can be modified to exhibit strong luminescence and facilitate charge transport.

  • Trifluoromethyl (-CF3) Group: The introduction of a -CF3 group at the 2-position has profound and predictable effects. As a potent electron-withdrawing group, it lowers both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the parent scaffold. This modification is a key strategy for:

    • Enhancing Electron Injection/Transport: A lower LUMO level can facilitate more efficient electron injection from common cathodes (like aluminum) and improve electron mobility, making it a candidate for n-type or electron-transporting materials.

    • Improving Oxidative Stability: A deeper HOMO level increases the material's resistance to oxidative degradation, a crucial factor for device longevity.

  • Bromo (-Br) Group: The bromine atom at the 3-position is the linchpin for synthetic versatility. It is an excellent leaving group for a wide array of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Buchwald-Hartwig, and Sonogashira couplings. This allows the core scaffold to be strategically functionalized with other moieties to fine-tune the final material's properties, such as its emission color, charge transport characteristics, and solid-state packing.

Proposed Synthetic and Characterization Workflow

The following diagram outlines a logical workflow for a research program aimed at evaluating the potential of this compound.

G cluster_synthesis Synthesis & Purification cluster_characterization Structural & Physical Characterization cluster_functionalization Derivative Synthesis (via Cross-Coupling) S1 Starting Material: 2-Aminopyridine S2 Bromination & Cyclization with 3-bromo-1,1,1-trifluoroacetone S1->S2 S3 Purification: Column Chromatography S2->S3 C1 Structural Verification: NMR (1H, 13C, 19F) Mass Spectrometry S3->C1 Verify Structure C2 Electrochemical Analysis: Cyclic Voltammetry (HOMO/LUMO Estimation) C1->C2 Characterize Properties C3 Photophysical Analysis: UV-Vis Absorption Photoluminescence Spectroscopy (Quantum Yield) C1->C3 Characterize Properties F1 Target Material Design C1->F1 Proceed to Functionalization F2 Suzuki Coupling: Attach Aryl Groups F1->F2 F3 Buchwald-Hartwig: Attach Arylamine Groups F1->F3 F4 Device Fabrication & Testing F2->F4 F3->F4

Caption: Exploratory research workflow from synthesis to functionalization.

Protocols for Synthesis and Characterization

Protocol 1: Synthesis of this compound

This protocol is based on established methods for the synthesis of related imidazo[1,2-a]pyridines.

Rationale: The synthesis proceeds via a condensation reaction between a 2-aminopyridine and a trifluoromethyl-containing α-haloketone, followed by cyclization. This is a robust and high-yielding method for constructing the imidazo[1,2-a]pyridine core.

Materials:

  • 2-Aminopyridine

  • 3-Bromo-1,1,1-trifluoroacetone

  • Sodium bicarbonate (NaHCO3)

  • Ethanol (EtOH)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-aminopyridine (1.0 eq) in ethanol (50 mL).

  • Addition of Reagents: Add sodium bicarbonate (2.5 eq) to the solution, followed by the slow, dropwise addition of 3-bromo-1,1,1-trifluoroacetone (1.1 eq).

  • Reaction: Heat the mixture to reflux (approximately 80 °C) and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:EtOAc eluent.

  • Workup: Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

  • Extraction: Redissolve the resulting residue in ethyl acetate (100 mL) and wash with deionized water (2 x 50 mL) and then with brine (1 x 50 mL).

  • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient eluent system starting from 100% hexanes and gradually increasing the polarity with ethyl acetate.

  • Final Product: Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a solid. Confirm the structure and purity using NMR and Mass Spectrometry.

Protocol 2: Electrochemical and Photophysical Characterization

Rationale: Understanding the frontier molecular orbital (FMO) energy levels (HOMO and LUMO) and the fundamental photophysical properties is critical for predicting a material's behavior in an electronic device. Cyclic voltammetry (CV) is a standard technique to estimate HOMO/LUMO levels, while UV-Vis and photoluminescence spectroscopy reveal the material's light absorption and emission characteristics.

Materials:

  • Synthesized this compound

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Tetrabutylammonium hexafluorophosphate (TBAPF6) as the supporting electrolyte

  • Ferrocene/ferrocenium (Fc/Fc+) couple as an internal standard

  • Three-electrode electrochemical cell (glassy carbon working electrode, platinum wire counter electrode, Ag/AgCl reference electrode)

Procedure:

  • Sample Preparation: Prepare a ~1 mM solution of the compound in the chosen anhydrous solvent containing 0.1 M TBAPF6.

  • Cyclic Voltammetry (CV):

    • Purge the solution with argon or nitrogen for 15 minutes to remove dissolved oxygen.

    • Run a cyclic voltammogram to measure the onset oxidation potential (E_ox) and onset reduction potential (E_red).

    • After the initial measurement, add a small amount of ferrocene and record the CV again to determine the half-wave potential of the Fc/Fc+ couple (E½(Fc/Fc+)).

  • HOMO/LUMO Calculation:

    • Estimate the HOMO and LUMO energy levels using the following empirical formulas:

      • HOMO (eV) = -[E_ox - E½(Fc/Fc+) + 4.8]

      • LUMO (eV) = -[E_red - E½(Fc/Fc+) + 4.8] (Note: The value of 4.8 eV is the energy level of the Fc/Fc+ couple relative to the vacuum level.)

  • UV-Vis and Photoluminescence (PL) Spectroscopy:

    • Prepare dilute solutions (~10⁻⁵ M) of the compound in a spectroscopic grade solvent (e.g., toluene or DCM).

    • Record the UV-Vis absorption spectrum to determine the absorption maximum (λ_abs).

    • Record the PL emission spectrum by exciting the sample at its absorption maximum to determine the emission maximum (λ_em).

    • Determine the optical bandgap (E_g^opt) from the onset of the absorption spectrum using the formula: E_g^opt (eV) = 1240 / λ_onset (nm).

Table 1: Expected Physicochemical Properties (Hypothetical Data for Guidance)

PropertyExpected Value/RangeRationale
HOMO Level-5.8 to -6.2 eVThe -CF3 group deepens the HOMO, leading to high oxidative stability.
LUMO Level-2.7 to -3.1 eVThe -CF3 group significantly lowers the LUMO, facilitating electron injection/transport.
Electrochemical Bandgap2.9 to 3.3 eVCalculated as the difference between HOMO and LUMO levels.
Absorption Max (λ_abs)320 - 360 nmTypical for π-π* transitions in such heterocyclic systems.
Emission Max (λ_em)380 - 450 nm (in solution)Expected blue emission, characteristic of many imidazo[1,2-a]pyridine cores.

Proposed Application: A Building Block for Blue Emitters via Suzuki Coupling

The true potential of this compound is realized when it is used as a scaffold. The following protocol details a general procedure for a Suzuki coupling reaction, a powerful tool for creating C-C bonds.

G Core 3-Bromo-2-(trifluoromethyl) imidazo[1,2-a]pyridine (Core Building Block) Product Functionalized Material: 3-Aryl-2-(trifluoromethyl) imidazo[1,2-a]pyridine Core->Product Suzuki Coupling BoronicAcid Aryl Boronic Acid / Ester (Functionality 'R') BoronicAcid->Product Catalyst Pd Catalyst (e.g., Pd(PPh3)4) + Base (e.g., K2CO3) Catalyst->Product Facilitates Reaction

Caption: Suzuki coupling pathway for functionalizing the core molecule.

Protocol 3: General Procedure for Suzuki Coupling

Rationale: This protocol attaches an aryl group (which could be a hole-transporting unit, a bulky group to prevent aggregation, or a chromophore to tune emission color) at the 3-position of the imidazo[1,2-a]pyridine core.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid or arylboronic acid pinacol ester (1.2 eq)

  • Palladium catalyst, e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (0.05 eq)

  • Base, e.g., Potassium carbonate (K2CO3) or Cesium carbonate (Cs2CO3) (3.0 eq)

  • Anhydrous solvent mixture, e.g., Toluene and Water (4:1 ratio) or Dioxane/Water.

Procedure:

  • Inert Atmosphere: To a Schlenk flask, add the this compound, the arylboronic acid, the palladium catalyst, and the base.

  • Degassing: Seal the flask, and then evacuate and backfill with an inert gas (Argon or Nitrogen) three times. This is critical to prevent the degradation of the palladium catalyst.

  • Solvent Addition: Add the degassed solvent mixture via syringe.

  • Reaction: Heat the reaction mixture to 90-110 °C and stir vigorously for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst.

  • Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude product by column chromatography to obtain the desired 3-aryl-2-(trifluoromethyl)imidazo[1,2-a]pyridine derivative.

By choosing different arylboronic acids, a library of materials with systematically tuned electronic and photophysical properties can be generated from a single, versatile building block. This rational design approach, enabled by the unique features of this compound, opens a promising avenue for the discovery of next-generation materials for organic electronics.

Application Notes and Protocols: Experimental Procedure for N-arylation of imidazo[1,2-a]pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Imidazo[1,2-a]pyridines are recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents such as the insomnia treatment Zolpidem (Ambien™) and the cardiotonic agent Olprinone (Coretec™).[1][2] The functionalization of this heterocyclic system is of paramount importance in drug discovery programs. Specifically, the formation of a carbon-nitrogen (C-N) bond at the N-1 position, known as N-arylation, provides access to a diverse range of molecular architectures with significant biological potential.

This guide provides a comprehensive overview of the experimental procedures for the N-arylation of imidazo[1,2-a]pyridines. We will delve into the mechanistic underpinnings of the most common catalytic systems, offer detailed, step-by-step protocols, and provide insights into reaction optimization and troubleshooting. This document is intended for researchers, scientists, and drug development professionals seeking to employ this critical transformation in their synthetic endeavors.

Mechanistic Overview: The Engine of C-N Bond Formation

The N-arylation of imidazo[1,2-a]pyridines is typically achieved through transition metal-catalyzed cross-coupling reactions. The two most prominent methods are the copper-catalyzed Ullmann condensation (and its modern variations) and the palladium-catalyzed Buchwald-Hartwig amination.[3][4][5] Understanding the catalytic cycles of these reactions is crucial for rational experimental design and optimization.

Copper-Catalyzed N-Arylation (Ullmann-Type Reaction)

The Ullmann condensation is a classic method for forming C-N bonds.[4][6] Modern protocols often utilize a copper(I) salt as a catalyst, a ligand to stabilize the copper center and facilitate the reaction, a base, and a suitable solvent.[7][8] The generally accepted mechanism proceeds as follows:

  • Formation of the Active Catalyst: In the presence of a base, the imidazo[1,2-a]pyridine is deprotonated to form an imidazo[1,2-a]pyridinate anion. This anion then reacts with the Cu(I) salt to form a copper(I)-imidazo[1,2-a]pyridinate complex.

  • Oxidative Addition: The aryl halide oxidatively adds to the copper(I) complex, forming a transient Cu(III) intermediate.

  • Reductive Elimination: The desired N-arylated imidazo[1,2-a]pyridine is formed through reductive elimination from the Cu(III) complex, regenerating a Cu(I) species that can re-enter the catalytic cycle.

Copper-Catalyzed N-Arylation Cycle Cu(I)X Cu(I)X Cu(I)-Imidazo[1,2-a]pyridinate Cu(I)-Imidazo[1,2-a]pyridinate Cu(I)X->Cu(I)-Imidazo[1,2-a]pyridinate Imidazo[1,2-a]pyridine, Base, -HX Imidazo[1,2-a]pyridine_anion Imidazo[1,2-a]pyridine (with Base) Cu(III)_intermediate Cu(III) Intermediate Cu(I)-Imidazo[1,2-a]pyridinate->Cu(III)_intermediate Oxidative Addition Cu(III)_intermediate->Cu(I)X Reductive Elimination N-arylated_product N-Arylated Imidazo[1,2-a]pyridine Cu(III)_intermediate->N-arylated_product Aryl_Halide Ar-X Aryl_Halide->Cu(I)-Imidazo[1,2-a]pyridinate

Caption: Generalized catalytic cycle for copper-catalyzed N-arylation.

Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is a powerful and versatile method for C-N bond formation, often exhibiting broader substrate scope and milder reaction conditions compared to traditional Ullmann reactions.[3][9] The catalytic cycle involves a Pd(0)/Pd(II) redox couple:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the aryl halide to form a Pd(II) complex.

  • Ligand Exchange/Amine Coordination: The imidazo[1,2-a]pyridine displaces a ligand on the Pd(II) complex and coordinates to the metal center.

  • Deprotonation: A base deprotonates the coordinated imidazo[1,2-a]pyridine to form a palladium-amido complex.

  • Reductive Elimination: The final C-N bond is formed via reductive elimination, yielding the N-arylated product and regenerating the Pd(0) catalyst.

Key Parameters and Optimization

The success of an N-arylation reaction hinges on the careful selection and optimization of several key parameters:

ParameterCopper-Catalyzed SystemPalladium-Catalyzed SystemRationale and Field-Proven Insights
Catalyst CuI, Cu₂O, or Cu(OAc)₂ are common.[7]Pd₂(dba)₃ or Pd(OAc)₂ are typical precursors.[10]The choice of metal precursor can influence catalyst activation and stability. For palladium systems, pre-activation of the catalyst and ligand can be crucial, as imidazoles can sometimes inhibit the formation of the active Pd(0) species.[11][10]
Ligand 1,10-Phenanthroline derivatives, N,N'-dimethylethylenediamine (DMEDA), or amino acids are frequently used.[12]Bulky, electron-rich phosphine ligands (e.g., Xantphos, SPhos) are hallmarks of this reaction.[13]The ligand stabilizes the metal center, enhances its reactivity, and facilitates the key steps of oxidative addition and reductive elimination. For Pd systems, sterically demanding ligands promote the reductive elimination step.[1]
Base K₂CO₃, Cs₂CO₃, or K₃PO₄ are common inorganic bases.[14] Soluble organic bases like tetraethylammonium carbonate can also be effective.[15]NaOtBu, KOtBu, or Cs₂CO₃ are frequently employed.The base is required to deprotonate the imidazo[1,2-a]pyridine, forming the nucleophile. The strength and solubility of the base can significantly impact the reaction rate and yield.
Solvent DMF, DMSO, or toluene are typical.[8]Toluene, dioxane, or THF are commonly used.The solvent must be able to dissolve the reactants and catalyst and be stable at the required reaction temperature. The polarity of the solvent can influence the reaction kinetics.
Temperature Often requires elevated temperatures (100-140 °C).Can often be performed at lower temperatures (80-110 °C).The reaction temperature must be sufficient to overcome the activation energy of the catalytic cycle. Microwave irradiation can sometimes be used to accelerate the reaction.[13]

Detailed Experimental Protocol: A Representative Copper-Catalyzed N-Arylation

This protocol describes a general procedure for the copper-catalyzed N-arylation of imidazo[1,2-a]pyridine with an aryl iodide.

Materials:

  • Imidazo[1,2-a]pyridine (1.0 mmol, 1.0 equiv)

  • Aryl iodide (1.2 mmol, 1.2 equiv)

  • Copper(I) iodide (CuI) (0.1 mmol, 10 mol%)

  • 1,10-Phenanthroline (0.1 mmol, 10 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

  • Anhydrous toluene (5 mL)

  • Reaction vessel (e.g., a sealed tube or a round-bottom flask with a condenser)

  • Magnetic stirrer and heating mantle/oil bath

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a dry reaction vessel under an inert atmosphere, add imidazo[1,2-a]pyridine, aryl iodide, CuI, 1,10-phenanthroline, and K₂CO₃.

  • Solvent Addition: Add anhydrous toluene to the reaction vessel.

  • Reaction Conditions: Seal the vessel and heat the reaction mixture to 120 °C with vigorous stirring.

  • Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Once the reaction is complete (typically 12-24 hours), cool the mixture to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove insoluble salts.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-arylated imidazo[1,2-a]pyridine.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Weigh Reactants: Imidazo[1,2-a]pyridine, Aryl Iodide, CuI, Ligand, Base B Add to Dry Reaction Vessel under Inert Atmosphere A->B C Add Anhydrous Solvent B->C D Heat to 120 °C with Stirring C->D E Monitor by TLC/LC-MS D->E F Cool and Dilute with Ethyl Acetate E->F Reaction Complete G Filter through Celite F->G H Aqueous Wash (Water, Brine) G->H I Dry, Filter, and Concentrate H->I J Purify by Column Chromatography I->J K Characterize Pure Product J->K

Caption: Step-by-step workflow for the N-arylation experiment.

Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Insufficiently anhydrous conditions- Ineffective base- Use fresh, high-purity catalyst and reagents.- Ensure all glassware is oven-dried and the reaction is run under a strict inert atmosphere.- Try a stronger or more soluble base (e.g., Cs₂CO₃ or an organic base).
Formation of Side Products - Homocoupling of the aryl halide- Degradation of starting materials or product- Lower the reaction temperature.- Use a more selective ligand.- Decrease the reaction time.
Poor Reproducibility - Variations in reagent quality- Inconsistent heating or stirring- Use reagents from the same batch for comparative studies.- Ensure uniform heating with an oil bath and consistent stirring speed.

References

Application Notes and Protocols for the Scalable Synthesis of 3-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This comprehensive guide details a robust and scalable two-step synthesis for a range of 3-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine derivatives. These compounds are of significant interest in medicinal chemistry and drug development due to their prevalence in various biologically active molecules. The protocols provided herein are designed for scalability, emphasizing procedural simplicity, high yields, and regioselectivity. This document provides detailed experimental procedures, mechanistic insights, and data presentation to enable researchers to confidently reproduce and adapt these methods for their specific needs.

Introduction: The Significance of Imidazo[1,2-a]pyridines

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif frequently found in pharmaceuticals and agrochemicals.[1] Its unique electronic properties and rigid, planar structure make it an ideal framework for designing molecules with specific biological activities. The introduction of a trifluoromethyl group at the 2-position can significantly enhance metabolic stability, lipophilicity, and binding affinity. Furthermore, the presence of a bromine atom at the 3-position provides a versatile handle for further functionalization through various cross-coupling reactions, allowing for the rapid generation of diverse chemical libraries for drug discovery.

This guide presents a scalable and efficient synthetic strategy, divided into two main stages:

  • Step 1: Synthesis of the 2-(Trifluoromethyl)imidazo[1,2-a]pyridine Core.

  • Step 2: Regioselective C-3 Bromination.

Mechanistic Rationale and Strategy

The overall synthetic approach is designed for efficiency and scalability. The initial condensation reaction to form the imidazo[1,2-a]pyridine ring is a well-established and reliable transformation. The subsequent C-3 bromination is achieved with high regioselectivity due to the inherent electronic properties of the imidazo[1,2-a]pyridine ring system, where the C-3 position is the most nucleophilic.

G cluster_0 Step 1: Core Synthesis cluster_1 Step 2: C-3 Bromination 2-Aminopyridine 2-Aminopyridine Cyclocondensation Cyclocondensation 2-Aminopyridine->Cyclocondensation Trifluoromethyl_Ketone 3-Bromo-1,1,1-trifluoropropan-2-one Trifluoromethyl_Ketone->Cyclocondensation Imidazo_Pyridine 2-(Trifluoromethyl)imidazo[1,2-a]pyridine Cyclocondensation->Imidazo_Pyridine Imidazo_Pyridine_Input 2-(Trifluoromethyl)imidazo[1,2-a]pyridine Bromination Electrophilic Bromination Imidazo_Pyridine_Input->Bromination Brominating_Agent N-Bromosuccinimide (NBS) Brominating_Agent->Bromination Final_Product This compound Bromination->Final_Product

Figure 1: Overall two-step synthetic workflow.

Experimental Protocols

Step 1: Scalable Synthesis of 2-(Trifluoromethyl)imidazo[1,2-a]pyridine

This protocol describes the cyclocondensation of a substituted 2-aminopyridine with 3-bromo-1,1,1-trifluoroacetone. This method is advantageous due to the commercial availability of the starting materials and the straightforward reaction conditions.

Materials and Reagents:

  • Substituted 2-aminopyridine (1.0 eq)

  • 3-Bromo-1,1,1-trifluoroacetone (1.1 eq)

  • Sodium bicarbonate (NaHCO₃) (1.5 eq)

  • Acetone (solvent)

  • Ethyl acetate (for extraction)

  • Brine (for washing)

  • Anhydrous sodium sulfate (Na₂SO₄) (for drying)

Protocol:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the substituted 2-aminopyridine (1.0 eq) and acetone. Stir the mixture at room temperature until the 2-aminopyridine is fully dissolved.

  • Addition of Reagents: Add sodium bicarbonate (1.5 eq) to the solution, followed by the dropwise addition of 3-bromo-1,1,1-trifluoroacetone (1.1 eq) over 15 minutes.

  • Reaction: Heat the reaction mixture to reflux (approximately 56 °C for acetone) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture to remove any inorganic salts.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Dissolve the crude product in ethyl acetate and wash with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure 2-(trifluoromethyl)imidazo[1,2-a]pyridine derivative.

Expertise & Experience Insights:

  • The use of sodium bicarbonate is crucial to neutralize the hydrobromic acid (HBr) generated during the reaction, which could otherwise protonate the starting 2-aminopyridine, rendering it unreactive.

  • Acetone is a suitable solvent for this reaction as it is relatively polar to dissolve the starting materials and has a convenient boiling point for reflux. For larger scale reactions, other solvents like ethanol or isopropanol can also be considered.

Step 2: Regioselective C-3 Bromination

This protocol details the highly regioselective bromination of the 2-(trifluoromethyl)imidazo[1,2-a]pyridine core at the C-3 position using N-Bromosuccinimide (NBS). This method is known for its mild conditions and high yields.[2][3]

Materials and Reagents:

  • 2-(Trifluoromethyl)imidazo[1,2-a]pyridine derivative (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.05 eq)

  • Acetonitrile (solvent)

  • Saturated aqueous sodium thiosulfate solution (for quenching)

  • Ethyl acetate (for extraction)

  • Brine (for washing)

  • Anhydrous sodium sulfate (Na₂SO₄) (for drying)

Protocol:

  • Reaction Setup: In a round-bottom flask protected from light, dissolve the 2-(trifluoromethyl)imidazo[1,2-a]pyridine derivative (1.0 eq) in acetonitrile.

  • Addition of Brominating Agent: Add N-Bromosuccinimide (1.05 eq) portion-wise to the solution at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 1-3 hours. The reaction is typically rapid. Monitor the progress by TLC.

  • Work-up:

    • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any unreacted bromine.

    • Extract the product with ethyl acetate.

    • Wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product is often of high purity. If necessary, it can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by a short plug of silica gel.

Expertise & Experience Insights:

  • NBS is a convenient and safer alternative to liquid bromine, especially for larger scale reactions.[2] It is an electrophilic brominating agent that selectively attacks the electron-rich C-3 position of the imidazo[1,2-a]pyridine ring.

  • The reaction is generally performed at room temperature to ensure high regioselectivity and minimize the formation of by-products.

  • Acetonitrile is a good solvent choice as it is polar enough to dissolve the starting materials and is inert under the reaction conditions.

Data Presentation

The following table summarizes typical yields and characterization data for a representative this compound derivative.

Compound Step 1 Yield (%) Step 2 Yield (%) Overall Yield (%) ¹H NMR (CDCl₃, δ ppm) ¹⁹F NMR (CDCl₃, δ ppm) MS (m/z)
This compound8592788.15 (d, 1H), 7.68 (d, 1H), 7.30 (t, 1H), 6.88 (t, 1H)-61.5265.0 [M+H]⁺

Visualization of the Reaction Mechanism

G cluster_step1 Step 1: Cyclocondensation Mechanism cluster_step2 Step 2: C-3 Bromination Mechanism Start1 2-Aminopyridine + 3-Bromo-1,1,1-trifluoroacetone Intermediate1 Nucleophilic attack of pyridine N on carbonyl C Start1->Intermediate1 Intermediate2 Formation of hemiaminal intermediate Intermediate1->Intermediate2 Intermediate3 Intramolecular SN2 reaction Intermediate2->Intermediate3 Intermediate4 Dehydration Intermediate3->Intermediate4 Product1 2-(Trifluoromethyl)imidazo[1,2-a]pyridine Intermediate4->Product1 Start2 2-(Trifluoromethyl)imidazo[1,2-a]pyridine + NBS Intermediate5 Electrophilic attack of Br+ at C-3 Start2->Intermediate5 Intermediate6 Formation of sigma complex (arenium ion) Intermediate5->Intermediate6 Intermediate7 Deprotonation at C-3 Intermediate6->Intermediate7 Product2 This compound Intermediate7->Product2

Figure 2: Postulated reaction mechanisms.

Conclusion

The protocols outlined in this application note provide a reliable and scalable pathway for the synthesis of this compound derivatives. By following these detailed procedures, researchers in drug discovery and development can efficiently access these valuable building blocks for the creation of novel and diverse molecular entities. The emphasis on readily available reagents, mild reaction conditions, and high yields makes these methods amenable to both laboratory-scale synthesis and larger-scale production.

References

Application Notes and Protocols: Photocatalytic Functionalization of 3-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmaceuticals due to its wide range of biological activities.[1][2][3] The strategic introduction of a trifluoromethyl (CF₃) group at the C2 position often enhances metabolic stability and binding affinity, making 2-(trifluoromethyl)imidazo[1,2-a]pyridine derivatives highly valuable in drug discovery. This guide focuses on the 3-bromo-substituted variant, a versatile building block for creating diverse chemical libraries. We will explore the photocatalytic functionalization of this specific substrate, a methodology that leverages visible light to drive chemical transformations under exceptionally mild conditions.[4][5] This approach is particularly suited for late-stage functionalization, offering high functional group tolerance and unique opportunities for regioselective C-H bond activation.[6][7][8] This document provides a deep dive into the mechanistic principles, detailed experimental protocols for C-H functionalization, and expert insights into reaction design and validation for researchers in organic synthesis and drug development.

Part 1: Mechanistic Principles & Strategic Considerations

The Electronic Landscape of the Substrate

The reactivity of the 3-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine core is governed by the interplay of its substituents.

  • Imidazo[1,2-a]pyridine Core: This fused heterocyclic system is inherently electron-rich. In the absence of blocking groups, the C3 position is the most nucleophilic and kinetically favored site for electrophilic attack and many C-H functionalization reactions.[9]

  • 2-Trifluoromethyl Group (-CF₃): As a potent electron-withdrawing group, the CF₃ substituent significantly decreases the electron density of the entire heterocyclic system. This electronic modulation is crucial, as it makes the scaffold more susceptible to nucleophilic or radical addition.

  • 3-Bromo Group (-Br): The bromine atom at the C3 position serves two primary roles. First, it blocks the most reactive C3 site, thereby directing functionalization to other positions on the ring. Second, it introduces a potential handle for cross-coupling reactions, although C-H functionalization is often preferred for its atom economy.

Given that the C3 position is occupied, photocatalytic C-H functionalization is anticipated to occur at the next most activated positions. Based on literature precedents for related systems, the C5 position is a prime target for such transformations due to its relative electron density and steric accessibility.[10]

The Photocatalytic Cycle: A Radical Approach

Visible-light photocatalysis operates through the generation of highly reactive radical intermediates via single-electron transfer (SET) pathways.[7] A typical photocatalytic cycle, relevant to the functionalization of our substrate, is depicted below.

Photocatalytic_Cycle PC Photocatalyst (PC) PC_star Excited PC* PC->PC_star Visible Light (hν) label_cycle Catalyst Regeneration PC_star->PC SET (Oxidative Quenching) Radical_Precursor Radical Precursor (e.g., Alkyl-X) Radical Alkyl Radical (R•) PC_star->Radical PC⁺• Radical_Precursor->Radical Reduction Sub_Radical Substrate-Radical Adduct (Sub-R•) Radical->Sub_Radical Substrate 3-Bromo-Imidazopyridine (Sub) Substrate->Sub_Radical + R• Sub_Radical->PC_star Oxidizes PC_red to PC Product Functionalized Product Sub_Radical->Product Oxidation & Deprotonation (-e⁻, -H⁺) Sub_Radical->Product sub_cycle

Caption: Generalized oxidative quenching cycle for photocatalysis.

Causality Explained:

  • Excitation: The photocatalyst (PC), typically a ruthenium or iridium complex or an organic dye, absorbs a photon of visible light to reach an electronically excited state (PC*).

  • Single Electron Transfer (SET): The excited PC* can be quenched via an oxidative or reductive pathway. In an oxidative quenching cycle (shown above), the excited photocatalyst oxidizes a radical precursor by accepting an electron, generating the desired radical (R•) and a reduced form of the catalyst.

  • Radical Addition: The generated radical (e.g., an alkyl radical) adds to the electron-deficient C5 position of the this compound substrate.

  • Rearomatization & Catalyst Regeneration: The resulting radical intermediate is oxidized back to a stable aromatic product, releasing an electron and a proton. This electron regenerates the ground state of the photocatalyst, closing the catalytic cycle.

Part 2: Application Notes & Experimental Protocols

The protocols described below are based on established methodologies for the C-H functionalization of imidazo[1,2-a]pyridines and have been adapted for the specific 3-Bromo-2-(trifluoromethyl) substrate.[10] All reactions should be performed under an inert atmosphere (e.g., Nitrogen or Argon) unless otherwise specified.

Application 1: Photocatalytic C5-Alkylation with Alkyl N-Hydroxyphthalimide Esters

This protocol leverages redox-active esters for the generation of alkyl radicals, providing a reliable method for C-C bond formation at the C5 position.[10]

Experimental Protocol:

  • Reaction Setup: To an oven-dried 4 mL vial equipped with a magnetic stir bar, add this compound (0.1 mmol, 1.0 equiv.), the desired alkyl N-hydroxyphthalimide ester (0.15 mmol, 1.5 equiv.), and the photocatalyst (e.g., Eosin Y, 0.002 mmol, 2 mol%).

  • Solvent Addition: Add 1.0 mL of anhydrous, degassed solvent (e.g., DMSO or CH₃CN). The choice of solvent is critical and may require optimization.

  • Inert Atmosphere: Seal the vial and purge with nitrogen or argon for 10-15 minutes.

  • Irradiation: Place the vial approximately 5-10 cm from a visible light source (e.g., a 24W Blue LED lamp). Ensure the reaction is stirred vigorously to ensure homogenous irradiation. The reaction should be cooled with a fan to maintain room temperature.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Typical reaction times range from 12 to 24 hours.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate (10 mL) and wash with saturated aqueous NaHCO₃ (3 x 5 mL) and brine (1 x 5 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired C5-alkylated product.

Trustworthiness Check: A control experiment performed in the absence of light or the photocatalyst should yield no product, confirming the photocatalytic nature of the transformation.

Application 2: Photocatalytic C5-Arylation using Aryl Diazonium Salts

Aryl diazonium salts are excellent precursors for generating aryl radicals under photoredox conditions. This method allows for the direct installation of aryl groups onto the imidazopyridine core.[10]

Experimental Protocol:

  • Reaction Setup: In a 4 mL vial, combine this compound (0.1 mmol, 1.0 equiv.), the aryl diazonium tetrafluoroborate salt (0.2 mmol, 2.0 equiv.), and the photocatalyst (e.g., fac-Ir(ppy)₃, 0.0015 mmol, 1.5 mol%).

  • Solvent: Add 1.0 mL of degassed DMSO.

  • Inert Atmosphere: Seal the vial and thoroughly degas the solution with argon for 15 minutes.

  • Irradiation: Stir the mixture under irradiation from a 24W Blue LED lamp at room temperature for 12 hours.

  • Work-up: Quench the reaction by adding 5 mL of water. Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Purification: Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate. Purify the crude product via flash chromatography to obtain the C5-arylated imidazopyridine.

Expert Insight: The electronic nature of the aryl diazonium salt can impact reactivity. Electron-rich diazonium salts tend to react more efficiently in this transformation.

Part 3: Experimental Design, Data, and Validation

Summary of Reaction Parameters

The choice of catalyst, solvent, and light source is paramount for successful photocatalytic functionalization. The table below summarizes typical conditions for related imidazopyridine functionalizations.

Transformation Radical Precursor Photocatalyst Solvent Typical Yield Range Ref.
C5-AlkylationAlkyl N-HP EsterEosin YDMSO40-75%[10]
C5-ArylationAryl Diazonium Saltfac-Ir(ppy)₃DMSO50-85%[10]
C3-FormylationTMEDARose BengalCH₃CN81-95%[1]
C3-ThiocyanationNH₄SCNEosin YCH₃CNHigh Yields[1][11]

*Note: C3-functionalization data is provided for unsubstituted imidazopyridines as a reference for general reactivity trends.

General Experimental Workflow

A systematic workflow is essential for reproducibility and success in photocatalysis experiments.

Experimental_Workflow A 1. Reagent Preparation - Weigh Substrate, Catalyst, Reagent - Use Anhydrous Solvents B 2. Reaction Setup - Combine reagents in vial - Add solvent & stir bar A->B C 3. Degassing - Purge with N₂ or Ar - Ensure inert atmosphere B->C D 4. Irradiation - Place near light source - Stir vigorously at RT C->D E 5. Reaction Monitoring - TLC or LC-MS analysis D->E Every 2-4 hours E->D Reaction incomplete F 6. Work-up - Quench reaction - Liquid-liquid extraction E->F Reaction complete G 7. Purification - Flash Column Chromatography F->G H 8. Analysis & Characterization - NMR, HRMS G->H

Caption: Standard workflow for photocatalytic functionalization.

Troubleshooting Common Issues
  • Low Conversion:

    • Causality: Insufficient light penetration, catalyst degradation, or non-optimal solvent.

    • Solution: Ensure the reaction vial is close to the light source. Use a more dilute solution. Re-evaluate the solvent choice; polar aprotic solvents like DMSO or DMF are often effective. Check the purity of the reagents.

  • Multiple Products/Low Selectivity:

    • Causality: The generated radical may be reacting at other positions, or the product may be undergoing further reactions.

    • Solution: Lower the reaction temperature. Reduce the catalyst loading. Screen different photocatalysts, as their redox potentials can influence selectivity.

  • No Reaction:

    • Causality: The redox potential of the chosen photocatalyst may be insufficient to reduce/oxidize the radical precursor. The light source wavelength may not overlap with the catalyst's absorption spectrum.

    • Solution: Consult the literature to match the photocatalyst's redox potential with the substrate. Ensure your light source (e.g., Blue LED, ~450 nm) is appropriate for the chosen catalyst (e.g., fac-Ir(ppy)₃ or Eosin Y).

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield of this important heterocyclic compound. The following sections are structured in a question-and-answer format to provide direct, actionable solutions to issues you may encounter during your experiments.

Section 1: Troubleshooting Guide - Common Synthesis Issues

This section addresses the most frequent problems encountered during the synthesis, focusing on causality and providing step-by-step solutions.

Low or No Product Yield

Question: My reaction has resulted in a very low yield, or no desired product at all. What are the primary factors I should investigate?

Answer: Low or no yield in the synthesis of this compound typically points to one of several critical areas. The synthesis generally proceeds in two main stages: 1) Condensation of a 2-aminopyridine with a trifluoromethylated ketone to form the imidazo[1,2-a]pyridine core, and 2) Subsequent electrophilic bromination. Let's break down the potential failure points.

A. Initial Condensation/Cyclization Issues: The formation of the imidazo[1,2-a]pyridine core is the foundational step.[1][2][3] The classic approach involves reacting a 2-aminopyridine with an α-haloketone.[2][3]

  • Purity of Starting Materials: Ensure your 2-aminopyridine is pure and dry. Impurities can interfere with the initial nucleophilic attack. The trifluoromethylated ketone partner (e.g., 3-bromo-1,1,1-trifluoroacetone) is reactive and should be handled with care; ensure it has not degraded during storage.

  • Base Selection and Stoichiometry: A base is often used to facilitate the reaction, such as sodium bicarbonate (NaHCO₃).[3] Its role is to neutralize the HBr formed during the cyclization. An insufficient amount of base can stall the reaction. Conversely, a base that is too strong might promote side reactions.

  • Solvent Choice: The polarity of the solvent is critical. Alcohols like ethanol are commonly used as they effectively solvate the intermediates.[3][4] Refluxing in ethanol is a standard condition.[4] Using a non-polar solvent may prevent the necessary intermediates from forming.

  • Reaction Temperature and Time: The condensation and cyclization steps often require heating (reflux) to proceed at a reasonable rate.[2][3] Monitor your reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time. If the starting material is consumed but no product is formed, it may point to intermediate decomposition.

B. Bromination Step Failures: If the 2-(trifluoromethyl)imidazo[1,2-a]pyridine intermediate is successfully formed, the issue may lie with the bromination step. N-Bromosuccinimide (NBS) is a common and effective brominating agent for this type of heteroaromatic system.[5][6][7]

  • NBS Quality and Handling: NBS can degrade over time, especially with exposure to moisture. It is best practice to recrystallize NBS from water if its purity is in doubt.

  • Solvent for Bromination: The choice of solvent can dramatically affect the outcome of NBS brominations.[5] For electrophilic aromatic bromination, polar solvents like acetonitrile (ACN) or dimethylformamide (DMF) are often used. Non-polar solvents like carbon tetrachloride (CCl₄) are more typically used for radical allylic or benzylic brominations and may not be effective here.[8]

  • Reaction Conditions: Electrophilic bromination with NBS on an electron-rich heteroaromatic ring typically proceeds readily, sometimes even at room temperature.[5][7] If the reaction is sluggish, gentle heating may be required. However, excessive heat can lead to decomposition or the formation of di-brominated species.

Formation of Significant Impurities

Question: My crude product analysis (NMR/LC-MS) shows significant impurities. What are the likely side products and how can I prevent them?

Answer: Impurity formation is a common challenge. Identifying the structure of the impurity is the first step toward mitigating its formation.

  • Di-brominated Product: The imidazo[1,2-a]pyridine ring system is electron-rich and susceptible to further electrophilic substitution. If you observe a product with a mass corresponding to the addition of two bromine atoms, you are likely forming a di-bromo species.

    • Solution: Reduce the stoichiometry of NBS to 1.0-1.05 equivalents. Add the NBS portion-wise at a lower temperature (e.g., 0 °C) and allow the reaction to slowly warm to room temperature while monitoring carefully by TLC/LC-MS.

  • Unreacted Starting Material: The presence of unreacted 2-(trifluoromethyl)imidazo[1,2-a]pyridine indicates an incomplete bromination reaction.

    • Solution: Ensure your NBS is active. You can slightly increase the equivalents of NBS (e.g., to 1.1) or increase the reaction time or temperature. However, be cautious of over-bromination as mentioned above.

  • Regioisomers: Bromination can potentially occur at other positions on the pyridine ring, although the 3-position is generally the most electronically favorable for electrophilic attack.

    • Solution: Characterize the impurity thoroughly (e.g., via 2D NMR) to confirm its structure. Regioisomer formation is often controlled by the specific reaction conditions (solvent, temperature). A change in solvent may alter the regioselectivity.

Section 2: Frequently Asked Questions (FAQs)

This section provides answers to broader questions regarding reaction optimization, scale-up, and analysis.

Question 1: What is the general mechanism for the formation of the imidazo[1,2-a]pyridine core?

Answer: The synthesis is a classic example of a condensation-cyclization reaction.[3][9]

  • Nucleophilic Attack: The endocyclic nitrogen of the 2-aminopyridine acts as a nucleophile and attacks the electrophilic carbonyl carbon of the α-haloketone (e.g., 3-bromo-1,1,1-trifluoroacetone).[2][9]

  • Intermediate Formation: This forms a pyridinium salt intermediate.[3]

  • Intramolecular Cyclization: The exocyclic amino group then performs an intramolecular nucleophilic attack, leading to cyclization.

  • Dehydration: The resulting intermediate readily dehydrates (loses a molecule of water) under the reaction conditions to form the aromatic imidazo[1,2-a]pyridine ring system.

Mechanism cluster_0 Step 1: Nucleophilic Attack & Intermediate Formation cluster_1 Step 2: Cyclization & Dehydration 2-Aminopyridine 2-Aminopyridine Pyridinium_Salt Pyridinium Salt Intermediate 2-Aminopyridine->Pyridinium_Salt Attacks alpha-Haloketone alpha-Haloketone alpha-Haloketone->Pyridinium_Salt Cyclized_Intermediate Cyclized Intermediate Pyridinium_Salt->Cyclized_Intermediate Intramolecular Cyclization Product 2-(Trifluoromethyl) -imidazo[1,2-a]pyridine Cyclized_Intermediate->Product - H2O (Dehydration)

Caption: General mechanism for imidazo[1,2-a]pyridine synthesis.

Question 2: How can I best monitor the progress of my reaction?

Answer: Thin Layer Chromatography (TLC) is the most common and convenient method.

  • Mobile Phase: A good starting point for a mobile phase is a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate. A 7:3 or 8:2 mixture of Hexane:Ethyl Acetate is often effective.

  • Visualization: The product, being an aromatic heterocycle, should be UV-active. Visualize the spots under a UV lamp at 254 nm. You can also use staining agents like potassium permanganate if the starting materials are not UV-active.

  • Tracking: Spot the starting material, a co-spot (starting material and reaction mixture), and the reaction mixture on the TLC plate. The disappearance of the starting material spot and the appearance of a new, typically lower Rf product spot, indicates the reaction is progressing. For more quantitative analysis, LC-MS is highly recommended.

Question 3: I have successfully synthesized the intermediate, but the bromination step is problematic. What are the key parameters to optimize for NBS bromination?

Answer: NBS bromination of heteroaromatics is generally reliable but can be sensitive to conditions.[5] Here is a workflow for optimization:

Troubleshooting_NBS_Bromination Start Problem: Inefficient Bromination Check_NBS 1. Check NBS Quality (Recrystallize if necessary) Start->Check_NBS Solvent 2. Optimize Solvent (Try ACN, DMF, or Acetic Acid) Check_NBS->Solvent Temp 3. Adjust Temperature (Start at 0°C, warm to RT or heat gently) Solvent->Temp Stoich 4. Check Stoichiometry (Use 1.05-1.1 eq. NBS) Temp->Stoich Success Successful Bromination Stoich->Success Monitor by TLC/LCMS

Caption: Workflow for troubleshooting the NBS bromination step.

Section 3: Experimental Protocols & Data

Protocol: Synthesis of 2-(trifluoromethyl)imidazo[1,2-a]pyridine

This protocol is a representative example and may require optimization based on the specific 2-aminopyridine used.

  • To a round-bottom flask equipped with a reflux condenser, add 2-aminopyridine (1.0 eq.).

  • Add ethanol as the solvent (approx. 0.2 M concentration).

  • Add sodium bicarbonate (NaHCO₃, 1.5 eq.).

  • Add 3-bromo-1,1,1-trifluoroacetone (1.1 eq.) dropwise to the stirring mixture.

  • Heat the reaction mixture to reflux (approx. 80 °C) and maintain for 4-6 hours.

  • Monitor the reaction by TLC until the 2-aminopyridine spot is consumed.

  • Once complete, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between water and ethyl acetate. Separate the organic layer, wash with brine, dry over sodium sulfate, and concentrate to yield the crude product.

  • Purify by column chromatography on silica gel if necessary.

Protocol: Bromination of 2-(trifluoromethyl)imidazo[1,2-a]pyridine
  • Dissolve the crude or purified 2-(trifluoromethyl)imidazo[1,2-a]pyridine (1.0 eq.) in acetonitrile (ACN).

  • Cool the solution to 0 °C in an ice bath.

  • Add N-Bromosuccinimide (NBS, 1.05 eq.) portion-wise over 10-15 minutes, ensuring the temperature does not rise significantly.

  • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature.

  • Stir for 1-3 hours at room temperature, monitoring by TLC for the formation of the product.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, dry over sodium sulfate, and concentrate under reduced pressure.

  • The crude this compound can be purified by column chromatography or recrystallization.

Table: Condition Optimization Summary

The following table summarizes key variables and their typical impact on the reaction yield.

ParameterVariableTypical RangeImpact on YieldTroubleshooting Notes
Condensation Solvent Ethanol, MethanolHighProtic solvents facilitate intermediate formation.
Base NaHCO₃, K₂CO₃ModerateNeutralizes acid byproduct; prevents reaction stalling.
Temperature 60-80 °C (Reflux)HighRequired for cyclization and dehydration steps.
Bromination Reagent N-BromosuccinimideHighUse recrystallized NBS for best results.
Solvent Acetonitrile, DMFHighPolar aprotic solvents favor electrophilic substitution.
Temperature 0 °C to RTModerateLower temperatures can improve selectivity and prevent over-bromination.

References

Technical Support Center: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions with Bromo-pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated resource for navigating the complexities of palladium-catalyzed cross-coupling reactions involving bromo-pyridine substrates. Pyridine moieties are ubiquitous in pharmaceuticals and functional materials, yet their successful incorporation via cross-coupling methodologies is often fraught with challenges. This guide is structured as a series of frequently asked questions (FAQs) and in-depth troubleshooting scenarios to provide researchers, scientists, and drug development professionals with actionable solutions and the underlying chemical principles to overcome common experimental hurdles.

Section 1: Foundational Challenges & Core Concepts

This section addresses the fundamental reasons why bromo-pyridines can be problematic substrates and outlines the key parameters that govern reaction success.

FAQ 1: Why are cross-coupling reactions with bromo-pyridine substrates notoriously difficult?

The primary challenge stems from the Lewis basic nitrogen atom inherent to the pyridine ring. This nitrogen possesses a lone pair of electrons that can coordinate strongly to the palladium catalyst. This coordination can lead to the formation of stable, inactive catalyst complexes, effectively "poisoning" the catalyst and stalling the catalytic cycle.[1][2] This issue is particularly pronounced for 2-bromo-pyridines, where the nitrogen is in close proximity to the reaction center, a phenomenon often dubbed the "2-pyridyl problem."

Furthermore, the electron-deficient nature of the pyridine ring can influence the rates of key steps in the catalytic cycle, such as oxidative addition and reductive elimination, requiring careful optimization of reaction conditions.[3][4]

FAQ 2: What are the primary signs of a failing or struggling reaction with a bromo-pyridine?

Common indicators of an unsuccessful reaction include:

  • Low or No Conversion: A significant amount of the bromo-pyridine starting material remains unreacted, even after extended reaction times.[5]

  • Formation of Side Products: The appearance of significant quantities of byproducts such as homocoupled products (from the coupling partner) or dehalogenated pyridine.[1][6]

  • Catalyst Decomposition: The formation of a black precipitate, commonly known as palladium black, which is aggregated, inactive palladium metal.[2][5] This is often a sign of catalyst decomposition, which can be triggered by high temperatures or an insufficient ligand-to-palladium ratio.[2]

Section 2: Catalyst System & Ligand Selection - A Deeper Dive

The choice of the palladium source and, more critically, the ancillary ligand is paramount for successful cross-coupling with bromo-pyridines.

FAQ 3: My reaction is failing. How do I choose the right ligand for my bromo-pyridine coupling?

The ligand's role is multifaceted: it stabilizes the palladium center, modulates its reactivity, and sterically shields it from inhibitory coordination by the pyridine nitrogen. For pyridine substrates, bulky and electron-rich phosphine ligands are often the key to success.

Key Ligand Classes and Their Applications:

  • Buchwald Biaryl Phosphine Ligands: Ligands such as XPhos, SPhos, and RuPhos are frequently effective. Their steric bulk hinders the coordination of the pyridine nitrogen to the palladium center, while their electron-donating nature promotes the desired catalytic steps.

  • Trialkylphosphines: Ligands like tri-tert-butylphosphine (P(t-Bu)₃) can also be highly effective due to their strong electron-donating properties and large cone angles.

  • N-Heterocyclic Carbenes (NHCs): In some cases, NHC ligands can offer superior stability and reactivity, particularly at elevated temperatures.

Troubleshooting Workflow for Ligand Selection:

Ligand_Selection_Workflow Start Low Yield with Standard Ligand (e.g., PPh₃) Screen_Buchwald Screen Bulky Biaryl Phosphine Ligands (XPhos, SPhos, RuPhos) Start->Screen_Buchwald Initial Step Screen_Alkyl Screen Trialkyl- phosphines (e.g., P(t-Bu)₃) Screen_Buchwald->Screen_Alkyl No Improvement Success Optimized Yield Screen_Buchwald->Success Improvement Consider_NHC Consider N-Heterocyclic Carbene (NHC) Ligands Screen_Alkyl->Consider_NHC No Improvement Screen_Alkyl->Success Improvement Consider_NHC->Success Improvement Re_evaluate Re-evaluate Other Parameters (Base, Solvent) Consider_NHC->Re_evaluate No Improvement

Caption: Ligand selection workflow for bromo-pyridine couplings.

FAQ 4: Should I use a pre-catalyst or generate the active Pd(0) in situ?

While generating the active Pd(0) catalyst in situ from a Pd(II) source like Pd(OAc)₂ or PdCl₂(PPh₃)₂ is common, using a well-defined palladium pre-catalyst is often advantageous for reactions with challenging substrates like bromo-pyridines.

Advantages of Pre-catalysts (e.g., Buchwald Pre-catalysts):

  • Improved Reliability and Reproducibility: Pre-catalysts ensure a more consistent and efficient generation of the active Pd(0) species.

  • Reduced Side Reactions: In-situ reduction of Pd(II) can sometimes lead to the formation of homocoupling byproducts.[1] Pre-catalysts that rapidly form the active species can minimize this.[1]

  • Air and Moisture Stability: Many modern pre-catalysts are air- and moisture-stable, simplifying reaction setup.

If you are facing issues with reproducibility or significant homocoupling, switching to a pre-catalyst is a highly recommended troubleshooting step.[7]

Section 3: Troubleshooting Specific Cross-Coupling Reactions

This section provides targeted advice for common palladium-catalyzed reactions involving bromo-pyridines.

Suzuki-Miyaura Coupling

Q: My Suzuki-Miyaura reaction with a bromo-pyridine is sluggish and gives low yields. What should I investigate first?

A: For Suzuki-Miyaura couplings of bromo-pyridines, the base and solvent system are critical and interdependent.

  • Base Selection: The base is crucial for the activation of the boronic acid.[8] While weaker bases like K₂CO₃ can be effective, challenging couplings often require stronger, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃. Ensure the base is finely powdered to maximize its surface area and reactivity.[8]

  • Solvent System: A biphasic solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water, is often optimal.[8][6] The aqueous phase helps to solubilize the inorganic base, while the organic phase dissolves the substrate and catalyst.[6]

  • Boronic Acid/Ester Stability: Boronic acids can undergo protodeboronation (replacement of the boronic acid group with a hydrogen), especially in the presence of water. Using a slight excess of the boronic acid (1.1-1.2 equivalents) can help compensate for this. For particularly sensitive substrates, consider using more stable boronic esters (e.g., pinacol esters) or trifluoroborate salts.[4][9]

ParameterRecommendation for Bromo-pyridinesRationale
Catalyst System Pd pre-catalyst with bulky biaryl phosphine ligand (e.g., XPhos)Overcomes catalyst inhibition by pyridine nitrogen.
Base K₃PO₄ or Cs₂CO₃ (finely powdered)Stronger bases are often required for challenging couplings.
Solvent Biphasic mixture (e.g., Dioxane/H₂O, Toluene/H₂O)Optimizes solubility of both organic and inorganic reagents.[8][6]
Boronic Reagent Use a slight excess (1.1-1.2 eq.) or consider boronic estersMitigates protodeboronation.
Buchwald-Hartwig Amination

Q: I'm attempting a Buchwald-Hartwig amination on a bromo-pyridine, but the reaction is not proceeding. What are the key considerations?

A: The Buchwald-Hartwig amination of bromo-pyridines is particularly susceptible to catalyst inhibition because both the pyridine nitrogen and the amine nucleophile can coordinate to the palladium center.[8]

  • Ligand Choice is Critical: The use of bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos, BrettPhos) is often essential to prevent catalyst inhibition and promote the desired C-N bond formation.[3][8]

  • Base Selection: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is a common choice, but other bases like lithium bis(trimethylsilyl)amide (LiHMDS) or potassium phosphate (K₃PO₄) may be more effective depending on the specific substrates.[3][7]

  • Inert Atmosphere: These reactions are highly sensitive to oxygen, which can deactivate the catalyst.[3] Rigorous degassing of the solvent and maintaining a strict inert atmosphere (argon or nitrogen) is crucial for success.[3]

Buchwald_Hartwig_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Bromo-pyridine Inhibition Catalyst Inhibition (Pyridine Coordination) Pd0->Inhibition Inhibitory Pathway PdII_Complex L₂Pd(II)(Pyr)(Br) OxAdd->PdII_Complex Amine_Coord Amine Coordination & Deprotonation PdII_Complex->Amine_Coord Amine, Base PdII_Amido L₂Pd(II)(Pyr)(NR₂) Amine_Coord->PdII_Amido Red_Elim Reductive Elimination PdII_Amido->Red_Elim Red_Elim->Pd0 Catalytic Cycle Regeneration Product Product (Pyr-NR₂) Red_Elim->Product

Caption: Catalytic cycle for Buchwald-Hartwig amination, highlighting potential catalyst inhibition.

Sonogashira Coupling

Q: My Sonogashira coupling with a bromo-pyridine is plagued by alkyne homocoupling (Glaser coupling). How can I suppress this side reaction?

A: Alkyne homocoupling is a common side reaction in Sonogashira couplings, often promoted by oxygen and high concentrations of the copper(I) co-catalyst.[5]

  • Rigorous Degassing: Oxygen promotes the oxidative homocoupling of the alkyne.[5] Ensure that all solvents and the reaction headspace are thoroughly degassed with an inert gas like argon or nitrogen.

  • Minimize Copper(I) Co-catalyst: High concentrations of CuI can accelerate homocoupling.[5] Use the minimum effective amount of the copper co-catalyst (typically 1-5 mol%).

  • Slow Addition of Alkyne: Adding the alkyne slowly to the reaction mixture can help maintain a low concentration of the copper acetylide intermediate, thus disfavoring the homocoupling pathway.[5]

  • Consider Copper-Free Conditions: If homocoupling remains a persistent issue, switching to a copper-free Sonogashira protocol may be necessary. These methods often require specific ligands to facilitate the reaction directly from the palladium center.[5]

Section 4: Experimental Protocols for Troubleshooting

When faced with a failed reaction, a systematic screening of parameters is often the most effective approach.

Protocol 1: Systematic Screening of Reaction Conditions for a Suzuki-Miyaura Coupling

This protocol outlines a parallel screening approach to quickly identify optimal conditions.

Reaction Setup:

  • In an array of oven-dried reaction vials equipped with magnetic stir bars, add the bromo-pyridine (1.0 equiv), the arylboronic acid (1.2 equiv), and the selected base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃; 2.0-3.0 equiv).[2]

  • Prepare stock solutions of the palladium pre-catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃; 2 mol %) and various ligands (e.g., SPhos, XPhos, P(t-Bu)₃; 4 mol %) in a degassed solvent.[2]

  • To each vial, add the appropriate catalyst and ligand solutions via syringe, along with the chosen degassed solvent or solvent mixture (e.g., Dioxane/H₂O 4:1, Toluene/H₂O 10:1).

  • Seal the vials under an inert atmosphere (e.g., argon or nitrogen).

  • Place the vials in a heating block set to the desired temperature (e.g., 80-110 °C) and stir for a set time (e.g., 12-24 hours).

  • After the reaction is complete, cool the vials to room temperature.

  • Quench each reaction with water and extract with an organic solvent (e.g., ethyl acetate).

  • Analyze the organic extracts by LC-MS or GC-MS to determine the conversion and yield for each set of conditions.

Work-up and Purification (for successful reactions):

  • Combine the organic layers and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[8]

  • Purify the crude product by flash column chromatography on silica gel.[2]

References

Technical Support Center: Synthesis of Imidazo[1,2-a]pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of imidazo[1,2-a]pyridines. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic scaffold. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges and side reactions encountered during synthesis. Our goal is to provide not just solutions, but also a deeper understanding of the underlying chemical principles to empower you in your experimental work.

Introduction to Imidazo[1,2-a]pyridine Synthesis

The imidazo[1,2-a]pyridine core is a privileged scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents. While several synthetic routes to this bicyclic system exist, each comes with its own set of potential side reactions that can impact yield, purity, and scalability. This guide will focus on three widely employed methods: the Tschitschibabin Reaction, the Groebke-Blackburn-Bienaymé (GBB) Multicomponent Reaction, and the Copper-Catalyzed A3 Coupling Reaction.

FAQ and Troubleshooting Quick Links

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

The Tschitschibabin Reaction: A Classic Route with Potential Pitfalls

The Tschitschibabin reaction, a condensation of a 2-aminopyridine with an α-halocarbonyl compound, is a foundational method for imidazo[1,2-a]pyridine synthesis.[1] While robust, it can be plagued by side reactions, particularly at elevated temperatures.

FAQ: My Tschitschibabin reaction is giving a low yield and a lot of dark, insoluble material. What is happening?

This is a classic symptom of dimerization of the 2-aminopyridine starting material and subsequent polymerization, often referred to as "charring."

Mechanism of Side Reaction: Dimerization

Under the basic and high-temperature conditions of the Tschitschibabin reaction, 2-aminopyridine can undergo self-condensation to form diazacompounds, which can further polymerize.[2][3]

G 2-aminopyridine_1 2-Aminopyridine Dimer Dimerized Byproduct 2-aminopyridine_1->Dimer High Temp, Base 2-aminopyridine_2 2-Aminopyridine 2-aminopyridine_2->Dimer High Temp, Base Polymer Polymeric Impurities Dimer->Polymer Further Reaction

Side reaction in Tschitschibabin synthesis.

Troubleshooting Guide: Mitigating Dimerization and Improving Yields
Parameter Problem Solution Rationale
Temperature High temperatures (>150 °C) promote dimerization and decomposition.Maintain the reaction temperature at the lowest effective point, typically between 100-130 °C.[2]Lower temperatures disfavor the high activation energy pathway of dimerization relative to the desired condensation.
Base Strong, non-volatile bases can promote side reactions.Use a milder, volatile base like sodium bicarbonate or triethylamine.These bases are sufficient to neutralize the HBr or HCl formed during the reaction without excessively promoting side reactions.
Solvent High-boiling, polar aprotic solvents can facilitate side reactions.Consider using a lower-boiling solvent like ethanol or isopropanol if the reactivity of your substrates allows.This allows for better temperature control and can reduce the solubility of polymeric byproducts, making purification easier.
Reaction Time Prolonged reaction times increase the likelihood of byproduct formation.Monitor the reaction closely by TLC or LC-MS and work it up as soon as the starting material is consumed.Minimizing the exposure of the product and intermediates to the reaction conditions reduces decomposition.

Experimental Protocol: Optimized Tschitschibabin Synthesis

  • To a solution of 2-aminopyridine (1.0 eq) in ethanol (10 mL/mmol) is added sodium bicarbonate (1.5 eq).

  • The α-halocarbonyl compound (1.1 eq) is added portion-wise at room temperature.

  • The reaction mixture is heated to reflux and monitored by TLC.

  • Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over sodium sulfate, and concentrated.

  • The crude product is purified by column chromatography on silica gel.

The Groebke-Blackburn-Bienaymé (GBB) Reaction: The Challenge of Water

The GBB reaction is a powerful, one-pot, three-component synthesis of 3-aminoimidazo[1,2-a]pyridines from a 2-aminopyridine, an aldehyde, and an isocyanide.[4][5] Its primary vulnerability is the presence of water, which can lead to unwanted side products.

FAQ: My GBB reaction is messy, with multiple spots on the TLC plate, and the yield of my desired 3-aminoimidazo[1,2-a]pyridine is low. What are the likely side reactions?

The most common side reactions in the GBB synthesis are hydrolysis of the isocyanide to the corresponding formamide and the formation of an oxazole byproduct from the isocyanide.[6]

Mechanism of Side Reactions: Hydrolysis and Oxazole Formation

In the presence of acid and water, isocyanides can be hydrolyzed to formamides. Additionally, some reactive isocyanides can undergo ring-chain tautomerization to form oxazoles, especially at elevated temperatures in acidic media.[6]

G cluster_main GBB Reaction cluster_side Side Reactions 2-aminopyridine 2-Aminopyridine Imine Imine Intermediate 2-aminopyridine->Imine Aldehyde Aldehyde Aldehyde->Imine Isocyanide Isocyanide Nitrile_Ylide Nitrile Ylide Isocyanide->Nitrile_Ylide Imine->Nitrile_Ylide Product 3-Aminoimidazo[1,2-a]pyridine Nitrile_Ylide->Product Cyclization Isocyanide_side Isocyanide Formamide Formamide (Hydrolysis Product) Isocyanide_side->Formamide H₂O, H⁺ Oxazole Oxazole Byproduct Isocyanide_side->Oxazole Acid, Heat

Main and side reaction pathways in GBB synthesis.

Troubleshooting Guide: Ensuring an Anhydrous Environment
Parameter Problem Solution Rationale
Reagents and Solvents Presence of water in starting materials or solvents.Use freshly distilled, anhydrous solvents. Dry reagents in a vacuum oven before use.Water competes with the desired reaction pathway by hydrolyzing the isocyanide.
Reaction Atmosphere Atmospheric moisture entering the reaction vessel.Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).Prevents the introduction of atmospheric moisture.
Additives Slow reaction rates can allow for side reactions to become more prominent.Use a Lewis acid catalyst (e.g., Sc(OTf)₃, Yb(OTf)₃) to accelerate the reaction.[1]Catalysts can increase the rate of the desired reaction, outcompeting slower side reactions.
Dehydrating Agents In-situ water formation or residual moisture.Add a dehydrating agent such as molecular sieves (3Å or 4Å) or trimethyl orthoformate to the reaction mixture.[5]These agents scavenge any water present, preventing it from participating in side reactions.

Experimental Protocol: Anhydrous GBB Synthesis

  • All glassware is oven-dried and cooled under a stream of dry nitrogen.

  • To a flask containing activated 4Å molecular sieves is added anhydrous methanol (5 mL/mmol).

  • 2-Aminopyridine (1.0 eq) and the aldehyde (1.0 eq) are added, followed by scandium(III) triflate (0.1 eq).

  • The mixture is stirred for 30 minutes at room temperature under a nitrogen atmosphere.

  • The isocyanide (1.1 eq) is then added, and the reaction is stirred at room temperature until completion (monitored by TLC).

  • The molecular sieves are filtered off, and the filtrate is concentrated.

  • The residue is purified by column chromatography on silica gel.

Copper-Catalyzed A3 Coupling: Suppressing Alkyne Homocoupling

The A3 (Aldehyde-Alkyne-Amine) coupling is a versatile multicomponent reaction for the synthesis of propargylamines, which can then cyclize to form imidazo[1,2-a]pyridines.[7][8] A common side reaction is the copper-catalyzed homocoupling of the terminal alkyne, known as the Glaser-Hay coupling, which leads to the formation of a 1,3-diyne.[9][10]

FAQ: My A3 coupling reaction for imidazo[1,2-a]pyridine synthesis is producing a significant amount of a non-polar byproduct, and my alkyne starting material is being consumed faster than the other reagents. What is this byproduct?

This is a strong indication of Glaser-Hay coupling, where two molecules of your terminal alkyne couple to form a symmetrical 1,3-diyne. This is a common side reaction in copper-catalyzed alkyne chemistry.

Mechanism of Side Reaction: Glaser-Hay Coupling

In the presence of a copper(I) catalyst and an oxidant (often adventitious air), terminal alkynes can undergo oxidative homocoupling to form 1,3-diynes.[9]

G cluster_main A3 Coupling cluster_side Glaser-Hay Coupling Aldehyde Aldehyde Propargylamine Propargylamine Intermediate Aldehyde->Propargylamine 2-aminopyridine 2-Aminopyridine 2-aminopyridine->Propargylamine Alkyne Terminal Alkyne Alkyne->Propargylamine Cu(I) catalyst Product Imidazo[1,2-a]pyridine Propargylamine->Product Cyclization Alkyne_side Terminal Alkyne Diyne 1,3-Diyne Byproduct Alkyne_side->Diyne Cu(I) catalyst, O₂

A3 coupling versus the competing Glaser-Hay side reaction.

Troubleshooting Guide: Minimizing Alkyne Homocoupling
Parameter Problem Solution Rationale
Atmosphere Presence of oxygen promotes oxidative homocoupling.Degas the solvent and run the reaction under a strictly inert atmosphere (e.g., argon).The absence of oxygen prevents the oxidation of the copper(I) catalyst, which is a key step in the Glaser-Hay mechanism.
Catalyst Loading High copper catalyst loading can increase the rate of homocoupling.Use the lowest effective catalyst loading, typically 1-5 mol%.Minimizing the amount of catalyst can reduce the rate of the undesired side reaction.
Ligands Some ligands can favor the A3 coupling over the Glaser-Hay reaction.Add a nitrogen-based ligand such as TMEDA (tetramethylethylenediamine) to the reaction mixture.Ligands can modulate the reactivity of the copper catalyst, favoring the desired three-component coupling.
Order of Addition Premixing the alkyne and catalyst can lead to homocoupling before the other components can react.Add the alkyne slowly to a pre-stirred mixture of the aldehyde, amine, and catalyst.This ensures that the alkyne reacts preferentially in the A3 coupling as it is introduced.

Experimental Protocol: A3 Coupling with Minimized Glaser-Hay Side Reaction

  • A reaction flask is charged with the aldehyde (1.0 eq), 2-aminopyridine (1.0 eq), and copper(I) iodide (0.05 eq) in degassed toluene.

  • The flask is purged with argon for 15 minutes.

  • The terminal alkyne (1.2 eq) is added dropwise via syringe over 30 minutes.

  • The reaction is heated to the desired temperature and monitored by TLC.

  • Upon completion, the reaction is cooled, filtered through a pad of Celite, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

References

Technical Support Center: Optimization of Reaction Conditions for Functionalizing 3-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the functionalization of 3-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address specific experimental challenges. The imidazo[1,2-a]pyridine scaffold is a crucial pharmacophore in medicinal chemistry, and its effective functionalization is key to discovering new therapeutic agents.[1][2]

The presence of an electron-withdrawing trifluoromethyl group at the C2 position and a bromine atom at the C3 position presents unique challenges and opportunities for synthetic chemists. This guide will help you navigate these complexities and optimize your reaction conditions for successful C-C and C-N bond formation.

I. Understanding the Substrate: Key Physicochemical Properties

Before diving into troubleshooting, it's essential to understand the electronic nature of this compound. The trifluoromethyl group is a strong electron-withdrawing group, which significantly impacts the reactivity of the imidazo[1,2-a]pyridine ring system.[3] This electronic effect can influence the oxidative addition step in palladium-catalyzed cross-coupling reactions, a critical part of the catalytic cycle.[4]

II. Troubleshooting Common Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for functionalizing aryl halides.[5] However, their application to heteroaromatic systems like this compound can be challenging.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling reaction is giving low to no yield. What are the likely causes?

A1: Low yields in Suzuki-Miyaura couplings with this substrate are common and can stem from several factors:

  • Catalyst Inhibition: The nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, leading to catalyst deactivation.[6]

  • Inefficient Oxidative Addition: The electron-withdrawing trifluoromethyl group can make the C-Br bond less susceptible to oxidative addition by the Pd(0) catalyst.[7]

  • Protodeboronation: Your boronic acid coupling partner may be degrading under the reaction conditions, especially in the presence of aqueous bases.[6]

  • Poor Solubility: The starting materials or intermediates may have limited solubility in the chosen solvent system.

Q2: I'm observing significant debromination of my starting material as a major byproduct. How can I prevent this?

A2: Debromination is a common side reaction, particularly with electron-rich phosphine ligands and strong bases. To minimize this:

  • Ligand Choice: Switch to a less electron-rich or a more sterically hindered ligand that favors reductive elimination over β-hydride elimination.

  • Base Selection: Use a weaker base or a non-aqueous base to reduce the rate of protodeboronation of the boronic acid, which can be a source of hydride for debromination.[8]

  • Temperature Control: Lowering the reaction temperature can sometimes suppress side reactions.

Q3: My Buchwald-Hartwig amination is not proceeding. What should I check first?

A3: The Buchwald-Hartwig amination can be particularly sensitive to reaction conditions.[9][10] Here's a checklist for troubleshooting:

  • Inert Atmosphere: Ensure your reaction is performed under a strictly inert atmosphere (argon or nitrogen), as oxygen can deactivate the catalyst.[11]

  • Reagent Purity: Use freshly purified or purchased anhydrous solvents and ensure your amine and base are of high purity.

  • Catalyst and Ligand: For challenging substrates, using a pre-formed palladium catalyst and a bulky, electron-rich phosphine ligand is often crucial for success.[10][11]

  • Base Strength: The choice of base is critical. A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is typically required.[12]

Troubleshooting Flowchart for Low Yield

Troubleshooting_Flowchart start Low or No Product Yield reagent_check Verify Reagent Purity & Integrity (Substrate, Coupling Partner, Solvent, Base) start->reagent_check catalyst_check Evaluate Catalyst System (Precatalyst, Ligand, Loading) reagent_check->catalyst_check Reagents OK optimization Systematic Optimization reagent_check->optimization Impurity Found condition_check Assess Reaction Conditions (Temperature, Concentration, Atmosphere) catalyst_check->condition_check Catalyst System Appropriate catalyst_check->optimization Suboptimal Catalyst side_reactions Analyze for Side Reactions (Debromination, Homocoupling, Protodeboronation) condition_check->side_reactions Conditions Seem Optimal condition_check->optimization Conditions Need Adjustment side_reactions->optimization Side Reactions Identified success Improved Yield optimization->success

Caption: A systematic workflow for troubleshooting low-yielding cross-coupling reactions.

III. Optimization Strategies and Recommended Protocols

General Optimization Parameters

For successful functionalization of this compound, systematic optimization of the following parameters is crucial.

ParameterRecommendation & Rationale
Palladium Precatalyst Use air-stable Pd(II) precatalysts like Pd(OAc)₂, PdCl₂(dppf), or commercially available G2/G3/G4 precatalysts. These ensure reliable formation of the active Pd(0) species.[8]
Ligand Bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs) are often necessary to promote oxidative addition and reductive elimination.[4][13]
Base The choice of base is critical and depends on the specific coupling reaction. For Suzuki, K₂CO₃ or Cs₂CO₃ are good starting points.[6] For Buchwald-Hartwig, stronger bases like NaOtBu or K₃PO₄ are generally required.
Solvent Anhydrous, degassed solvents are essential. Toluene, dioxane, and THF are common choices. For Suzuki couplings, a co-solvent of water may be necessary.[8]
Temperature Reactions are typically run at elevated temperatures (80-110 °C). Microwave irradiation can sometimes improve yields and reduce reaction times.[8]
Additives In some cases, additives like CuI (for Sonogashira coupling) can be beneficial.[14] For challenging bromides, in situ conversion to a more reactive iodide intermediate can be a useful strategy.[15][16]
Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Pd(OAc)₂ (0.05 equiv)

  • SPhos (0.10 equiv)

  • K₂CO₃ (2.0 equiv)

  • Anhydrous, degassed 1,4-dioxane/water (4:1 v/v)

Procedure:

  • To an oven-dried Schlenk flask, add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

  • Add the degassed dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography.

Detailed Experimental Protocol: Buchwald-Hartwig Amination

This protocol outlines a general procedure for the Buchwald-Hartwig amination of this compound with a primary or secondary amine.[10][17]

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Pd₂(dba)₃ (0.025 equiv)

  • XPhos (0.10 equiv)

  • NaOtBu (1.4 equiv)

  • Anhydrous, degassed toluene

Procedure:

  • In a glovebox or under a stream of inert gas, add Pd₂(dba)₃, XPhos, and NaOtBu to an oven-dried Schlenk flask.

  • Add the this compound and the amine.

  • Add the degassed toluene via syringe.

  • Seal the flask and heat the mixture to 110 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

Detailed Experimental Protocol: Sonogashira Coupling

This protocol provides a general method for the Sonogashira coupling of this compound with a terminal alkyne.[14]

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • PdCl₂(PPh₃)₂ (0.03 equiv)

  • CuI (0.05 equiv)

  • Triethylamine (TEA) or Diisopropylamine (DIPEA) (2.0 equiv)

  • Anhydrous, degassed THF or DMF

Procedure:

  • To an oven-dried Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent, followed by the amine base and the terminal alkyne via syringe.

  • Stir the reaction at room temperature or heat to 50-80 °C if necessary.

  • Monitor the reaction by TLC or LC-MS.

  • Once complete, dilute the reaction mixture with diethyl ether and filter through a pad of Celite.

  • Wash the filtrate with saturated aqueous NH₄Cl and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Reaction Workflow Visualization

Reaction_Workflow cluster_prep Reaction Setup cluster_reaction Execution cluster_workup Workup & Purification reagents Weigh Reagents: - Substrate - Coupling Partner - Catalyst & Ligand - Base inert Establish Inert Atmosphere (Evacuate & Backfill) reagents->inert glassware Prepare Dry Glassware (Schlenk Flask) glassware->inert solvent Add Degassed Solvent inert->solvent heat Heat to Desired Temperature solvent->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor quench Quench Reaction monitor->quench Reaction Complete extract Aqueous Workup & Extraction quench->extract purify Column Chromatography extract->purify product Isolated Product purify->product

Caption: A generalized workflow for palladium-catalyzed cross-coupling reactions.

IV. Conclusion

The functionalization of this compound is a synthetically valuable transformation that requires careful optimization of reaction conditions. By understanding the electronic properties of the substrate and systematically troubleshooting common issues, researchers can successfully synthesize a wide range of novel derivatives for applications in drug discovery and materials science. This guide provides a solid foundation for achieving these goals.

V. References

  • NROChemistry. Sonogashira Coupling. Available from: --INVALID-LINK--

  • Challenging cross couplings, in water, aided by in situ iodination of (hetero)aromatic bromides - PMC - NIH. (2023-11-07). Available from: --INVALID-LINK--

  • Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines - Organic & Biomolecular Chemistry (RSC Publishing). Available from: --INVALID-LINK--

  • FeBr3-catalysed synthesis of 3-aroylimidazo[1,2-a]pyridine and 3,3′-(arylmethylene)bis(2-phenylimidazo[1,2-a]pyridines) derivatives from 2-arylimidazo[1,2-a]pyridines and aromatic aldehydes: an investigation about mechanistic insights - RSC Advances. Available from: --INVALID-LINK--

  • Buchwald–Hartwig amination - Wikipedia. Available from: --INVALID-LINK--

  • C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3 - MDPI. (2024-07-24). Available from: --INVALID-LINK--

  • Optimization of the conditions for the Suzuki–Miyaura coupling reaction... - ResearchGate. Available from: --INVALID-LINK--

  • Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. Available from: --INVALID-LINK--

  • Trifluoromethylation of imidazo[1,2‐a]pyridines using ICF3. - ResearchGate. Available from: --INVALID-LINK--

  • Visible-light-activated C–C and C–N bond formation in the synthesis of imidazo[1,2-a]pyridines and imidazo[2,1-b]thiazoles under catalyst and solvent-free conditions - New Journal of Chemistry (RSC Publishing). Available from: --INVALID-LINK--

  • Troubleshooting common issues in palladium-catalyzed cross-coupling reactions - Benchchem. Available from: --INVALID-LINK--

  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - NIH. Available from: --INVALID-LINK--

  • Highly chemoselective ligands for Suzuki–Miyaura cross-coupling reaction based on virtual ligand-assisted screening - RSC Publishing. (2023-03-22). Available from: --INVALID-LINK--

  • Challenging cross couplings, in water, aided by in situ iodination of (hetero)aromatic bromides - Chemical Science (RSC Publishing). Available from: --INVALID-LINK--

  • Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening - ChemRxiv. Available from: --INVALID-LINK--

  • Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. Available from: --INVALID-LINK--

  • Application Note and Protocol: Buchwald-Hartwig Amination of 3-Bromo-2-methylpyridine - Benchchem. Available from: --INVALID-LINK--

  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H) - PubMed Central. (2021-01-04). Available from: --INVALID-LINK--

  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one - RSC Publishing. Available from: --INVALID-LINK--

  • Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - NIH. Available from: --INVALID-LINK--

  • 2.6: Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2019-06-05). Available from: --INVALID-LINK--

  • Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd–Pd Transmetalation | Organic Letters - ACS Publications. (2020-05-07). Available from: --INVALID-LINK--

  • Rapid Catalyst Screening for Sonogashira Coupling Using H-Cube® Continuous Flow Reactor - ThalesNano. Available from: --INVALID-LINK--

  • Representative drug molecules containing trifluoromethyl group and imidazopyridine moiety. - ResearchGate. Available from: --INVALID-LINK--

  • The Role of Trifluoromethyl Pyridines in Modern Drug Discovery. (2025-12-18). Available from: --INVALID-LINK--

  • Convenient two-step one-pot synthesis of 3-substituted imidazo[1,2-a]pyridines and imidazo[1,2-b]pyridazines - Indian Academy of Sciences. (2018-05-07). Available from: --INVALID-LINK--

  • An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2- b ]pyridazines - ResearchGate. (2023-11-28). Available from: --INVALID-LINK--

  • Best Synthetic Methods: Functionalization of Aromatic and Heteroaromatic Rings. (2005-09-12). Available from: --INVALID-LINK--

  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. Available from: --INVALID-LINK--

  • Ligand Assessment for the Suzuki-Miyaura Cross Coupling Reaction of Aryl and Heteroaryl Bromides with n-Butylboronic Acid. The Advantages of Buchwald's S-Phos | CoLab. (2020-01-01). Available from: --INVALID-LINK--

  • Challenging cross couplings, in water, aided by in-situ iodination of (hetero)aromatic bromides - ResearchGate. (2023-11-06). Available from: --INVALID-LINK--

  • Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper - University of California, Santa Barbara. Available from: --INVALID-LINK--

  • Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium... - ResearchGate. Available from: --INVALID-LINK--

  • Synthesis of Disubstituted 3-Phenylimidazo[1,2-a]pyridines via a 2-Aminopyridine/CBrCl3 α-Bromination Shuttle - Organic Chemistry Portal. Available from: --INVALID-LINK--

  • Troubleshooting low yield in 3-Butylpyridine functionalization - Benchchem. Available from: --INVALID-LINK--

  • The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC. Available from: --INVALID-LINK--

  • Controllable site-selective C–C bond cleavage for the divergent synthesis of imidazo[1,5-a]pyridine derivatives - ResearchGate. (2025-12-11). Available from: --INVALID-LINK--

  • Technical Support Center: Optimizing Suzuki Coupling Yields with 2-Bromo-4-methylpyridine - Benchchem. Available from: --INVALID-LINK--

  • ChemInform Abstract: Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design - ResearchGate. (2025-08-06). Available from: --INVALID-LINK--

  • Pd-catalyzed oxidative cross-coupling of imidazo[1,2-a]pyridine with arenes - X-MOL. Available from: --INVALID-LINK--

  • Reactivity of 3-iodoimidazo[1,2-a]pyridines using a Suzuki-type cross-coupling reaction. Available from: --INVALID-LINK--

  • Technical Support Center: Troubleshooting Failed Buchwald-Hartwig Amination with 3-Bromo-Pyridines - Benchchem. Available from: --INVALID-LINK--

  • Synthesis of imidazo[1,2-a]pyridines: a decade update - RSC Publishing. Available from: --INVALID-LINK--

  • C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3 - PMC - PubMed Central. (2024-07-24). Available from: --INVALID-LINK--

  • 18087-73-5 | 3-Bromoimidazo[1,2-b]pyridazine - ChemScene. Available from: --INVALID-LINK--

  • Synthesis of Trifluoromethylated Pyrimido[1,2-b]indazole Derivatives through the Cyclocondensation of 3-Aminoindazoles with Ketoester and Their Functionalization via Suzuki-Miyaura Cross-Coupling and SNAr Reactions - PMC - NIH. Available from: --INVALID-LINK--

  • Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. (2025-02-22). Available from: --INVALID-LINK--

References

Technical Support Center: Purification Strategies for Trifluoromethylated Imidazo[1,2-a]pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the purification of trifluoromethylated imidazo[1,2-a]pyridines. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter challenges in isolating these valuable compounds. The unique electronic properties conferred by the trifluoromethyl (CF₃) group, while beneficial for pharmacological activity, can introduce specific purification hurdles. This document provides in-depth, field-proven insights in a direct question-and-answer format to help you navigate these challenges effectively.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions to guide your initial purification strategy.

Question: I have just completed a synthesis of a trifluoromethylated imidazo[1,2-a]pyridine. What is the first step I should take before attempting purification?

Answer: Before any preparative purification, a preliminary analysis of the crude reaction mixture is critical. This initial assessment will inform your entire strategy.

  • Thin-Layer Chromatography (TLC) Analysis: Run a TLC of your crude material against the starting materials. This will give you a qualitative idea of the reaction's success and the number of impurities. Use a combination of solvents, typically hexane and ethyl acetate, to find a system where your desired product has a retention factor (Rf) of approximately 0.3.[1] This provides a good starting point for developing a column chromatography method.

  • Crude ¹H NMR Spectroscopy: Take a proton NMR spectrum of the crude product. This can reveal the presence of unreacted starting materials, major byproducts, and residual solvents. It provides a semi-quantitative baseline of purity.

  • Solubility Testing: Assess the solubility of your crude product in various common laboratory solvents (e.g., hexanes, ethyl acetate, dichloromethane, methanol, ethanol). This is crucial for choosing an appropriate method, whether it be column chromatography loading or selecting a recrystallization solvent.

Question: Which purification technique—flash chromatography, recrystallization, or preparative HPLC—is best for my compound?

Answer: The optimal technique depends on the nature of your impurities, the quantity of material, and the required final purity. The following workflow can guide your decision.

G start Crude Product Analysis (TLC, Crude NMR) is_solid Is the crude material a solid? start->is_solid impurities What is the nature of the impurities? is_solid->impurities Yes column Flash Column Chromatography is_solid->column No (Oil) recrystallization Attempt Recrystallization impurities->recrystallization Different solubility profile than product impurities->column Similar polarity or multiple impurities high_purity_needed Is >99% purity required? final_polish Final Polish (Recrystallization or Prep HPLC) high_purity_needed->final_polish Yes end end high_purity_needed->end No recrystallization->high_purity_needed column->high_purity_needed prep_hplc Preparative HPLC final_polish->end

Caption: Decision workflow for selecting a purification strategy.

  • Flash Column Chromatography is the most common and versatile method, especially for removing impurities with different polarities.[2][3][4]

  • Recrystallization is an excellent and often superior alternative to chromatography if your product is a solid and a suitable solvent can be found.[5][6] It is highly effective for removing small amounts of impurities and can yield material of very high purity.

  • Preparative HPLC is typically reserved for difficult separations of compounds with very similar polarities (e.g., regioisomers) or for final polishing to achieve >99% purity for analytical standards.[7][8]

Section 2: Troubleshooting Guide

This section addresses specific issues you may encounter during purification experiments.

Issue 1: Problems During Flash Column Chromatography

Observation: My compound is streaking or "tailing" badly on the silica gel column.

  • Potential Cause 1: Strong Interaction with Silica Gel. The imidazo[1,2-a]pyridine core contains basic nitrogen atoms that can interact strongly with the acidic silanol (Si-OH) groups on the surface of silica gel. This causes tailing and poor resolution. Although the electron-withdrawing CF₃ group reduces the basicity of the heterocycle, this interaction is often still significant.

  • Recommended Solution: Add a small amount of a basic modifier to your eluent. Triethylamine (Et₃N) at 0.1-1% (v/v) is a common choice.[1] The triethylamine will competitively bind to the acidic sites on the silica, allowing your compound to elute more symmetrically. Alternatively, using a less acidic stationary phase like alumina can sometimes resolve this issue.[9]

  • Potential Cause 2: Compound Instability on Silica. Some complex organic molecules can degrade on acidic silica gel.

  • Recommended Solution: First, confirm instability by performing a 2D TLC.[10] Spot your crude material, run the plate, rotate it 90 degrees, and run it again in the same solvent system. If new spots appear off the diagonal, your compound is degrading.[9] In this case, consider switching to a deactivated silica gel, alumina, or using a different purification method like recrystallization.

Observation: I can't find a solvent system that separates my product from a persistent impurity.

  • Potential Cause: Co-elution. The impurity has a polarity very similar to your product in the chosen solvent system.

  • Recommended Solution:

    • Change Solvent Selectivity: Do not just vary the ratio of your current solvents (e.g., Hexane/Ethyl Acetate). Instead, change the nature of the solvents to alter the interactions with the stationary phase. Try systems like Dichloromethane/Methanol or Toluene/Acetone.[1]

    • Dry Loading: If your compound has poor solubility in the column eluent, it can lead to broad bands and poor separation. Dry loading the sample onto silica can significantly improve resolution.[10] To do this, dissolve your crude product in a strong solvent (like DCM or MeOH), add a small amount of silica gel, and evaporate the solvent until you have a dry, free-flowing powder. This powder can then be carefully added to the top of your packed column.

G start Poor Separation on Column problem What is the problem? start->problem tailing Streaking / Tailing problem->tailing Peak Shape coelution Impurity Co-elutes problem->coelution Resolution no_elution Compound Stuck problem->no_elution Recovery sol_tailing Add 0.1-1% Et3N to eluent or use Alumina tailing->sol_tailing sol_coelution Change solvent system (e.g., DCM/MeOH) or try dry loading coelution->sol_coelution sol_no_elution Increase eluent polarity. If still stuck, compound may have decomposed. no_elution->sol_no_elution

Caption: Troubleshooting flowchart for flash column chromatography.

Issue 2: Problems During Recrystallization

Observation: My compound won't crystallize from solution, even after cooling.

  • Potential Cause 1: Supersaturation. The solution may be supersaturated, meaning the concentration of your compound is above its normal saturation point, but crystallization has not initiated.[5]

  • Recommended Solution:

    • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the liquid. The microscopic imperfections in the glass provide nucleation sites for crystal growth.

    • Seed Crystals: If you have a small amount of pure, solid material, add a single tiny crystal to the solution. This will act as a template for further crystal growth.

    • Reduce Volume: Carefully evaporate a small amount of the solvent to further increase the concentration and induce crystallization.

  • Potential Cause 2: Impurities Inhibiting Crystallization. High levels of impurities can interfere with the formation of a crystal lattice.

  • Recommended Solution: The material may be too impure for recrystallization to be effective. You may need to first pass the material through a quick silica gel "plug" (a short column) to remove the grossest impurities and then attempt recrystallization on the partially purified product.

Observation: My compound "oils out" instead of forming crystals.

  • Potential Cause: The boiling point of the solvent is higher than the melting point of your compound, or the solubility is too high even when cold. When the solution cools, it becomes saturated while still above the compound's melting point, causing it to separate as a liquid (oil) instead of a solid.

  • Recommended Solution:

    • Use a Lower-Boiling Solvent: Choose a solvent with a lower boiling point.

    • Use a Two-Solvent System: This is often the best approach. Dissolve your compound in a minimum amount of a "good" solvent (in which it is very soluble). Then, slowly add a "poor" solvent (in which it is insoluble) dropwise at an elevated temperature until the solution becomes faintly cloudy (turbid). Add a drop or two of the "good" solvent to clarify the solution, and then allow it to cool slowly.[11] For many trifluoromethylated imidazo[1,2-a]pyridines, a system like Ethanol/Water or Ethyl Acetate/Hexane can be effective.

Section 3: Standardized Protocols
Protocol 1: Flash Column Chromatography on Silica Gel

This protocol is a general guideline and should be adapted based on TLC analysis.

  • Solvent System Selection: Identify a suitable eluent system using TLC. A common starting point for imidazo[1,2-a]pyridines is a mixture of hexanes and ethyl acetate.[2][4] Adjust the ratio until the desired product has an Rf value of ~0.3.[1]

  • Column Packing:

    • Plug the bottom of a glass column with a small piece of cotton or glass wool.

    • Add a ~1 cm layer of sand.

    • Fill the column with silica gel (230-400 mesh is standard). The amount depends on the quantity of crude material; a 50:1 to 100:1 ratio of silica:crude product by weight is typical.

    • Gently tap the column to pack the silica, then add another ~1 cm layer of sand on top.

    • Pre-elute the column with your chosen solvent system until the packing is fully wetted and equilibrated.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a strong solvent (e.g., dichloromethane).

    • Use a pipette to carefully apply the concentrated sample solution to the top layer of sand.

    • Allow the sample to absorb completely onto the silica.

  • Elution and Fraction Collection:

    • Carefully add the eluent to the top of the column.

    • Apply positive pressure (air or nitrogen) to achieve a steady flow rate.

    • Begin collecting fractions immediately.

    • Monitor the fractions by TLC to identify which ones contain your pure product.

  • Product Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator.

Protocol 2: Recrystallization (Two-Solvent Method)
  • Solvent Selection: Choose a pair of miscible solvents: a "good" solvent that readily dissolves your compound at high temperature, and a "poor" solvent in which your compound is insoluble. (e.g., Ethyl Acetate/Hexanes).

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the hot "good" solvent required to fully dissolve the solid.[5]

  • Induce Saturation: While the solution is still hot, add the "poor" solvent dropwise, swirling after each addition, until the solution just begins to turn cloudy. This is the saturation point.

  • Clarification: Add one or two drops of the hot "good" solvent to make the solution clear again.

  • Cooling and Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this process. For maximum yield, you can then place the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[12]

  • Washing: Wash the crystals with a small amount of ice-cold "poor" solvent to remove any remaining soluble impurities.[12]

  • Drying: Allow the crystals to air-dry on the filter paper or in a desiccator to remove residual solvent.

Section 4: Data & Visualization
Table 1: Common Eluent Systems for Flash Chromatography of Imidazo[1,2-a]pyridine Derivatives
Solvent SystemPolarityTypical Application/NotesReference(s)
Hexanes / Ethyl AcetateLow to MediumThe most common starting point. The ratio is varied from 9:1 to 1:1 or higher depending on the substitution.[2][3][4]
Dichloromethane / MethanolMedium to HighUsed for more polar compounds that do not elute with Hex/EtOAc. A gradient from 1-10% MeOH is common.[1]
Toluene / Ethyl Acetate or AcetoneMediumOffers different selectivity compared to aliphatic/ester systems. Can be useful for separating stubborn impurities.[1]
Eluent + 0.1-1% TriethylamineVariesAdded to any of the above systems to suppress peak tailing caused by basic nitrogens.[1]
Section 5: References
  • Synthesis of Imidazo[1,2-a]pyridine-Chromones via Microwave-Assisted Groebke-Blackburn-Bienaymé Reaction. MDPI. --INVALID-LINK--

  • Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media. ACS Omega. --INVALID-LINK--

  • TROUBLESHOOTING GUIDE. Restek. --INVALID-LINK--

  • Synthesis of Imidazo[1,2-a]pyridine-chromones via microwave-assisted Groebke-Blackburn-Bienaymé Reaction. Sciforum. --INVALID-LINK--

  • Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity. RSC Advances. --INVALID-LINK--

  • Common side reactions in the synthesis of imidazo[4,5-b]pyridines. BenchChem. --INVALID-LINK--

  • Chromatography: How to Run a Flash Column. University of Rochester, Department of Chemistry. --INVALID-LINK--

  • Troubleshooting Flash Column Chromatography. University of Rochester, Department of Chemistry. --INVALID-LINK--

  • Purification of different Pyridines using Waters X-bridge prep column. Interchim. --INVALID-LINK--

  • Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. --INVALID-LINK--

  • Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines. ACS Omega. --INVALID-LINK--

  • Synthesis of imidazo[1,2-a]pyridines: a decade update. Semantic Scholar. --INVALID-LINK--

  • Synthesis of imidazo[1,2-a]pyridines: a decade update. RSC Publishing. --INVALID-LINK--

  • Technical Support Center: Purification of 2-(Furan-2-yl)imidazo[1,2-a]pyrimidine Derivatives. BenchChem. --INVALID-LINK--

  • Efficient Solid-Phase Synthesis of a Library of Imidazo[1,2-a]pyridine-8-carboxamides. ACS Publications. --INVALID-LINK--

  • Recrystallization. California State University, Stanislaus. --INVALID-LINK--

  • Column troubleshooting guide - Reversed phase. Thermo Fisher Scientific. --INVALID-LINK--

  • Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. ChemistryViews. --INVALID-LINK--

  • Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. ResearchGate. --INVALID-LINK--

  • Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. ChemistrySelect. --INVALID-LINK--

  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. MDPI. --INVALID-LINK--

  • Trifluoromethylation of imidazo[1,2‐a]pyridines. ResearchGate. --INVALID-LINK--

  • Purification of 2-chloro-5-(trifluoromethyl) pyridine by melt crystallization. ResearchGate. --INVALID-LINK--

  • Purification, Preparative HPLC-MS. MicroCombiChem GmbH. --INVALID-LINK--

  • Recrystallization. YouTube. --INVALID-LINK--

  • Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. PubMed Central. --INVALID-LINK--

  • C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. PubMed Central. --INVALID-LINK--

  • Automated flow synthesis and purification of imidazo[1,2-a]-pyridine... ResearchGate. --INVALID-LINK--

  • Synthesis and Characterization of Imidazo[1,2-a]pyridines and Zolimidine. ResearchGate. --INVALID-LINK--

  • GC Column Troubleshooting Guide. Phenomenex. --INVALID-LINK--

  • Recrystallization and Crystallization. University of California, Irvine, Department of Chemistry. --INVALID-LINK--

  • Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. PubMed Central. --INVALID-LINK--

  • HPLC Methods for analysis of Pyridine. HELIX Chromatography. --INVALID-LINK--

  • Reagents & Solvents: Solvents for Recrystallization. University of Rochester, Department of Chemistry. --INVALID-LINK--

  • HIGH-THROUGHPUT PREPARATIVE HPLC-MS PURIFICATION WORKFLOW OF LIBRARIES WITHIN THE EUROPEAN LEAD FACTORY. Taros Discovery. --INVALID-LINK--

  • Synthesis of Imidazo[1,2-a]pyridines: Triflic Anhydride-Mediated Annulation of 2H-Azirines with 2-Chloropyridines. PubMed. --INVALID-LINK--

  • Trifluoromethylation of imidazo[1,2‐a]pyridines using ICF3. ResearchGate. --INVALID-LINK--

  • Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. --INVALID-LINK--

References

Stability of 3-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine in acidic media

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 3-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine

Welcome to the technical support center for this compound. This guide is designed for researchers, medicinal chemists, and process development scientists who are utilizing this versatile building block in their synthetic workflows. My goal is to provide you with practical, field-tested insights into the stability and handling of this compound, particularly in acidic environments, to help you anticipate challenges and troubleshoot effectively. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous pharmaceuticals.[1][2] The unique substitution pattern of this specific derivative—a C3-bromo handle for further functionalization and a C2-trifluoromethyl group for modulating electronic and metabolic properties—makes it highly valuable, but also necessitates a clear understanding of its chemical behavior.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the fundamental stability and properties of this compound in acidic media.

Q1: What is the expected stability of this compound in common acidic media (e.g., TFA, HCl, H₂SO₄)?

A1: The stability of this compound in acidic media is a balance of two opposing factors: the inherent acid-lability of the imidazo[1,2-a]pyridine core and the electronic influence of its substituents.

  • Imidazo[1,2-a]pyridine Core: The parent ring system can be susceptible to degradation in strong acid, particularly at elevated temperatures. The reaction often initiates via protonation of one of the ring nitrogens, which can activate the system towards nucleophilic attack (e.g., by water) or ring-opening.

  • Electronic Effects of Substituents: The 2-(trifluoromethyl) group is a powerful electron-withdrawing group.[3] This has a profound stabilizing effect by decreasing the electron density throughout the heterocyclic system. Consequently, the ring nitrogens are significantly less basic compared to the unsubstituted parent scaffold. This reduced basicity means that harsher conditions (lower pH) are required for efficient protonation, which is often the first step in degradation pathways. The C3-bromo group also contributes to the electron-deficient nature of the imidazole ring.

Q2: Which atom is the primary site of protonation in an acidic medium?

A2: In the imidazo[1,2-a]pyridine ring system, the N1 atom is typically the most basic. However, the presence of the adjacent C2-trifluoromethyl group drastically reduces its basicity (pKa). Therefore, the most likely site of protonation is the pyridine nitrogen (N4). While this protonation may occur, the overall pKa of the conjugate acid is low, meaning the compound will exist predominantly in its neutral form except in strongly acidic solutions.

Q3: Is protodebromination a concern in acidic media?

A3: Protodebromination (replacement of the bromine atom with a hydrogen) at the C3 position is a potential side reaction but is generally not the primary stability concern under standard acidic conditions. This reaction is more commonly observed under reductive conditions or in the presence of certain metal catalysts. However, if your reaction involves heating in a protic acid for an extended period, particularly with reagents that could have reducing potential, the formation of the debrominated byproduct should be monitored.

Q4: What are the potential degradation pathways I should be aware of?

A4: While specific degradation studies on this molecule are not widely published, we can propose a likely pathway based on the known reactivity of related heterocycles. Under harsh acidic and aqueous conditions (e.g., concentrated acid at >80°C), a plausible degradation route would be initiated by protonation, followed by nucleophilic attack of water at an electron-deficient carbon, leading to eventual ring cleavage.

Below is a conceptual diagram of this hypothetical pathway.

A 3-Bromo-2-(CF3) -imidazo[1,2-a]pyridine B Protonated Species (at N4) A->B + H⁺ C Nucleophilic Attack (e.g., H₂O at C5 or C3) B->C + H₂O (Harsh Conditions: High Temp, High [H⁺]) D Ring-Opened Intermediate C->D E Degradation Products D->E

Caption: Hypothetical degradation pathway in strong aqueous acid.

Troubleshooting Guide

This section provides actionable steps to diagnose and solve common experimental issues.

Problem 1: My reaction in acidic media (e.g., TFA, AcOH, HCl in dioxane) shows low recovery of starting material and/or multiple unidentified spots on TLC/LC-MS.

  • Possible Cause: Compound degradation due to excessive acid strength, temperature, or reaction time.

  • Troubleshooting Protocol:

    • Run a Control Experiment: Before blaming the reaction, you must verify the stability of the starting material under the proposed conditions. This is a critical self-validating step.

      • Combine your starting material, the acidic solvent, and any non-essential additives (but exclude other key reactants).

      • Stir the mixture at the target reaction temperature.

      • Monitor the control reaction by taking aliquots at regular intervals (e.g., 1h, 4h, 12h, 24h) and analyzing them by LC-MS.

      • Analysis: Look for a decrease in the starting material peak area and the appearance of new peaks that could correspond to degradation products.

    • Systematically Reduce Reaction Harshness: If the control experiment confirms degradation, modify your conditions. The table below provides a systematic approach.

ParameterInitial Condition (Failing)Step 1 ModificationStep 2 ModificationRationale
Temperature 100 °C60 °CRoom TempReduces thermal decomposition rate.
Acid 4N HCl in Dioxane1N HCl in DioxaneAcetic AcidLowers proton activity.
Time 24 hours8 hours2 hoursMinimizes exposure to harsh conditions.
Atmosphere AirNitrogen / ArgonNitrogen / ArgonPrevents potential oxidative side reactions.

Problem 2: My desired product is formed, but it is contaminated with the C3-H (debrominated) analogue.

  • Possible Cause: Acid-catalyzed protodebromination, potentially exacerbated by trace metals or reducing agents.

  • Troubleshooting Protocol:

    • Ensure Inert Atmosphere: Purge the reaction vessel thoroughly with nitrogen or argon before adding reagents to remove oxygen, which can sometimes participate in radical pathways.

    • Use High-Purity Reagents: Ensure your solvents and reagents are free from metal contamination. If using a metal catalyst for a subsequent step, ensure it is not promoting this side reaction.

    • Employ a Halogen Scavenger (Advanced): In some cases, adding a non-nucleophilic base like 2,6-lutidine or a bulky hindered amine can trap excess protons, potentially mitigating this pathway without interfering with the main reaction. Use this approach with caution as it will buffer the medium.

Problem 3: The compound has poor solubility in my acidic reaction medium, leading to a heterogeneous mixture and poor conversion.

  • Possible Cause: While protonation can increase solubility in aqueous media, in organic solvents, the resulting salt may precipitate.

  • Troubleshooting Protocol:

    • Conduct Solubility Screening: Before running the reaction on a large scale, test the solubility of your compound in various acidic solvent systems in vials.

    • Use a Co-Solvent: If using a solvent like dichloromethane (DCM), consider adding a more polar, acid-stable co-solvent like acetonitrile (MeCN) or sulfolane to improve solubility.

    • Change the Acid's Counter-ion: Sometimes the issue is not the proton but the counter-ion. If HCl (chloride) is causing precipitation, switching to an acid with a more lipophilic or non-coordinating anion, such as trifluoroacetic acid (TFA) or methanesulfonic acid (MsOH), may keep the protonated species in solution.

Below is a workflow to guide your troubleshooting process for general stability issues.

decision decision start Start: Low Yield or Byproducts Observed control Run Stability Control: (SM + Acid + Solvent @ Temp) start->control check_degradation Degradation Observed in Control? control->check_degradation reduce_harshness Systematically Reduce: 1. Temperature 2. Acid Concentration 3. Reaction Time check_degradation->reduce_harshness Yes no_degradation SM is Stable. Investigate Reaction Mechanism: - Reactant Order of Addition - Unwanted Reactivity of Other Reagents - Catalyst Deactivation check_degradation->no_degradation No check_again Problem Solved? reduce_harshness->check_again end_success Success: Proceed with Optimized Conditions check_again->end_success Yes end_fail Consult Literature for Alternative Synthetic Routes (e.g., Non-acidic methods) check_again->end_fail No

Caption: Troubleshooting workflow for stability issues.

References

Technical Support Center: Strategies to Mitigate Dehalogenation of Bromo-heterocycles in Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For immediate release: A comprehensive guide for researchers, scientists, and drug development professionals encountering the common side reaction of dehalogenation in palladium-catalyzed cross-coupling reactions involving bromo-heterocycles. This document provides in-depth troubleshooting, mechanistic insights, and actionable protocols to enhance reaction efficiency and yield.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the dehalogenation of bromo-heterocycles, a prevalent issue in widely-used coupling reactions such as Suzuki-Miyaura, Sonogashira, and Heck.

Q1: What is dehalogenation in the context of cross-coupling reactions?

Dehalogenation, specifically hydrodehalogenation or protodehalogenation, is an undesired side reaction where the bromine atom on the heterocyclic substrate is replaced by a hydrogen atom. This leads to the formation of a byproduct, reducing the yield of the desired coupled product and complicating the purification process.

Q2: What is the proposed mechanism for dehalogenation?

While the exact mechanism can be complex and substrate-dependent, a common pathway involves the formation of a palladium-hydride species (Pd-H). After the initial oxidative addition of the bromo-heterocycle to the Pd(0) catalyst, this Pd-H species can transfer a hydride to the palladium complex. Subsequent reductive elimination then releases the dehalogenated heterocycle, regenerating the Pd(0) catalyst which can re-enter the undesired cycle. The source of the hydride can be the solvent (especially alcohols), the base, or even water present in the reaction mixture.

Q3: Why are bromo-heterocycles particularly susceptible to dehalogenation?

Several factors contribute to the susceptibility of bromo-heterocycles to dehalogenation:

  • Electronic Effects: Electron-deficient heterocycles are often more prone to this side reaction.

  • N-H Acidity: For heterocycles containing an N-H bond, such as indoles or pyrroles, the acidic proton can be removed by the base. This increases the electron density of the ring, which can influence the reaction outcome and potentially promote dehalogenation.

  • Coordination to Palladium: The nitrogen atom in the heterocycle can coordinate to the palladium catalyst, which may inhibit the desired catalytic cycle and favor side reactions.

Q4: How does the choice of halogen (Br vs. Cl, I) impact dehalogenation?

The propensity for dehalogenation generally follows the order of C-X bond reactivity: I > Br > Cl. While aryl iodides are more reactive in the desired oxidative addition step, they are also significantly more prone to dehalogenation. Aryl chlorides are less reactive towards both coupling and dehalogenation, often requiring more active catalysts. Bromo-heterocycles represent a common compromise between reactivity and the prevalence of this side reaction.

Section 2: Troubleshooting Guide: A Systematic Approach to Minimizing Dehalogenation

If significant dehalogenation is observed, a systematic evaluation of the reaction parameters is crucial. The following guide provides a structured approach to troubleshooting this issue.

Step 1: Catalyst System Optimization

The choice of palladium catalyst and, more importantly, the ancillary ligand, is paramount in controlling the competition between the desired cross-coupling and the undesired dehalogenation.

Issue: High levels of dehalogenated byproduct.

Potential Cause: The ligand may not be sufficiently promoting the reductive elimination of the desired product over the dehalogenation pathway.

Recommended Actions:

  • Ligand Screening: Switch to bulkier, more electron-rich phosphine ligands. These ligands can accelerate the rate of reductive elimination, the final step in the desired catalytic cycle, thus outcompeting the dehalogenation pathway.

    • Examples of effective ligands: Buchwald's biaryl phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are often successful.

  • Use of Pre-catalysts: Employing well-defined pre-catalysts, such as XPhos Pd G2, can ensure the efficient generation of the active Pd(0) species and have been shown to reduce dehalogenation.

Step 2: Base Selection and Optimization

The base plays a critical role and is often a primary contributor to dehalogenation.

Issue: Dehalogenation is the major product.

Potential Cause: The base may be too strong or is acting as a hydride source. Strong alkoxide bases (e.g., NaOEt, KOtBu) are known to generate palladium-hydride species.

Recommended Actions:

  • Switch to a Weaker Inorganic Base: Weaker bases are generally preferred.

    • Recommended bases: Potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are excellent alternatives to strong alkoxide or hydroxide bases.

  • Anhydrous Conditions: If using a base like K₃PO₄, which can be hygroscopic, ensure it is thoroughly dried before use, as excess water can be a proton source.

Step 3: Solvent and Temperature Control

The reaction environment, dictated by the solvent and temperature, significantly influences the reaction outcome.

Issue: Persistent dehalogenation even after changing the catalyst and base.

Potential Cause:

  • The solvent may be acting as a hydride source (e.g., alcohols).

  • High temperatures and long reaction times can promote side reactions.

Recommended Actions:

  • Solvent Change: Use aprotic solvents like dioxane, THF, or toluene. If a protic solvent is necessary, consider using it as a co-solvent in lower concentrations.

  • Temperature and Time Optimization: Run the reaction at the lowest effective temperature and for the shortest possible duration to minimize the occurrence of dehalogenation. Monitor the reaction closely by TLC or LC-MS to determine the optimal reaction time.

Step 4: Substrate-Specific Strategies for N-H Heterocycles

For N-H containing heterocycles like indoles and pyrroles, specific strategies are often required.

Issue: Extensive dehalogenation with N-H containing bromo-heterocycles.

Technical Support Center: Catalyst Selection for Efficient Coupling with 3-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 3-bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine[1][2]. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges encountered during palladium-catalyzed cross-coupling reactions. Our focus is on providing scientifically grounded, field-proven insights to help you optimize your synthetic routes for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.

The unique structure of this compound presents distinct challenges. The strong electron-withdrawing nature of the trifluoromethyl group activates the C-Br bond for oxidative addition but can influence subsequent steps in the catalytic cycle. Furthermore, the imidazo[1,2-a]pyridine core contains a nitrogen atom that can coordinate to the palladium center, potentially leading to catalyst inhibition or deactivation[3]. This guide is designed to help you navigate these complexities and achieve high-yielding, reproducible results.

Part 1: General Troubleshooting and Foundational Principles

Before diving into specific reaction types, it's crucial to address universal parameters that underpin successful cross-coupling experiments. Failures or low yields often stem from fundamental issues rather than the specific catalyst choice.

General Troubleshooting Workflow

This decision tree outlines the primary checkpoints to verify when a coupling reaction fails or provides unsatisfactory results.

G Start Reaction Failed (Low Yield / No Product) Inert_Atmosphere Was the reaction run under a strictly inert atmosphere (Ar/N₂)? Start->Inert_Atmosphere Reagent_Quality Are all reagents (halide, coupling partner, base, solvent) pure and dry/degassed? Inert_Atmosphere->Reagent_Quality Yes Troubleshoot_Specifics Consult reaction-specific FAQ section below. Inert_Atmosphere->Troubleshoot_Specifics No (Ensure proper technique) Catalyst_Activity Is the Pd precatalyst and ligand active and from a reliable source? Reagent_Quality->Catalyst_Activity Yes Reagent_Quality->Troubleshoot_Specifics No (Purify/degas reagents) Optimize_Conditions Systematically optimize reaction parameters. Catalyst_Activity->Optimize_Conditions Yes Catalyst_Activity->Troubleshoot_Specifics No (Use fresh catalyst) Optimize_Conditions->Troubleshoot_Specifics Proceed to targeted troubleshooting

Caption: General troubleshooting workflow for cross-coupling reactions.

Frequently Asked Questions (General)

Q1: My cross-coupling reaction is not working at all (or giving very low yield). What are the first things I should check? A1: When a reaction fails, always return to the fundamentals before spending resources on extensive catalyst screening.

  • Inert Atmosphere: The active Pd(0) catalyst is highly sensitive to oxygen. Ensure your reaction vessel was properly purged with an inert gas (Argon or Nitrogen) and that all solvents were thoroughly degassed[4].

  • Reagent Quality: Verify the purity of your this compound and the coupling partner. Boronic acids, for instance, can degrade upon storage. Ensure your base is anhydrous and your solvent is dry and free of peroxides.

Q2: Why is the imidazo[1,2-a]pyridine scaffold considered a "challenging" substrate? A2: This scaffold presents two main challenges. First, the pyridine nitrogen can act as a ligand, coordinating to the palladium catalyst. This can lead to the formation of off-cycle, inactive palladium complexes, effectively poisoning your catalyst and lowering the reaction rate[3][6]. Second, the trifluoromethyl group makes the system very electron-deficient. While this facilitates the initial oxidative addition step, it can make the final reductive elimination step more difficult[7][8]. The selection of a suitable ligand is paramount to overcome these issues.

Part 2: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation. However, coupling with this compound requires careful optimization to overcome potential pitfalls.

Troubleshooting & FAQs (Suzuki-Miyaura)

Q1: What is the best starting catalyst system for this Suzuki coupling? A1: For an electron-deficient and potentially coordinating heteroaryl halide, a catalyst system featuring a bulky, electron-rich phosphine ligand is the recommended starting point. These ligands stabilize the palladium center, accelerate both oxidative addition and reductive elimination, and can prevent catalyst inhibition[9][10].

  • Recommended System: Start with a pre-formed palladacycle like XPhos Pd G3 or SPhos Pd G2 (1-2 mol %). Alternatively, use a combination of a Pd(0) source like Pd₂(dba)₃ (1-2 mol %) with a suitable ligand like SPhos or XPhos (2-4 mol %)[5][11]. PdCl₂(dppf) is also a robust, versatile catalyst to screen[3].

Q2: My yield is low, and I'm recovering mostly starting material. What should I change? A2: This outcome often points to a slow or stalled catalytic cycle.

  • Transmetalation Issues: The transmetalation step can be rate-limiting, especially with electron-deficient substrates. Switch to a stronger base like K₃PO₄ or Cs₂CO₃ to facilitate the formation of the more reactive boronate species[3][4]. Ensure your solvent system contains a small amount of water (e.g., Dioxane/H₂O 10:1), which is often crucial for efficient transmetalation.

  • Increase Temperature: Increasing the reaction temperature (e.g., from 80 °C to 100-110 °C) can often overcome the activation barrier for sluggish steps[4].

  • Ligand Choice: If using a less electron-rich ligand like PPh₃, switching to a Buchwald-type ligand (XPhos, SPhos) can dramatically increase the reaction rate[10].

Q3: I'm observing a significant amount of debromination byproduct. How can I prevent this? A3: Debromination occurs when the aryl-palladium intermediate undergoes protonolysis before it can couple with the boronic acid.

  • Base Choice: Ensure your base is not overly strong or nucleophilic. K₃PO₄ is often a good choice.

  • Water Content: While some water is necessary, excess water can promote protodeboronation of the boronic acid and debromination of the halide. Use a carefully controlled amount.

  • Reaction Time: Monitor the reaction closely. Prolonged reaction times at high temperatures can lead to increased side product formation.

Data Presentation: Recommended Suzuki-Miyaura Conditions
Catalyst SystemBaseSolventTemp (°C)Time (h)Notes & References
Pd(PPh₃)₄ (5 mol%)K₃PO₄1,4-Dioxane / H₂O (4:1)9018Good starting point for many pyridine systems.[3]
Pd₂(dba)₃ / SPhosK₃PO₄Toluene10018Effective for challenging heteroaryl chlorides.[3]
XPhos Pd G2 (2 mol%)K₂CO₃Dioxane / H₂O (5:1)10012Pre-catalyst avoids side reactions, effective for pyrazolo[1,5-a]pyrimidines.[11]
PdCl₂(dppf)Na₂CO₃ (aq.)Toluene/Dioxane854A general and robust catalyst system.[3]

Visualization: Suzuki-Miyaura Catalytic Cycle

G Pd0 L₂Pd⁰ OxAdd L₂PdII(Ar)(X) Pd0->OxAdd OA_label Pd0->OA_label Transmetal L₂PdII(Ar)(R) OxAdd->Transmetal TM_label OxAdd->TM_label Transmetal->Pd0 Product R-Ar Transmetal->Product RE_label Transmetal->RE_label OA_label->OxAdd + Ar-X TM_label->Transmetal + R-B(OR)₂ (Base) RE_label->Pd0

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling
  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and anhydrous potassium phosphate (K₃PO₄) (2.5 equiv.).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen three times.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%).

  • Solvent Addition: Add degassed 1,4-dioxane and water (10:1 v/v) via syringe to achieve a final concentration of 0.1-0.2 M with respect to the limiting reagent.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Part 3: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds. Success with this substrate hinges on selecting a catalyst system that is highly active and resistant to inhibition by the nitrogen-containing substrate and amine coupling partner.[12][13]

Troubleshooting & FAQs (Buchwald-Hartwig)

Q1: Which catalyst system is most suitable for this heteroaryl bromide? A1: This transformation requires state-of-the-art catalysts. The use of bulky, electron-rich dialkylbiaryl phosphine ligands is critical.

  • Recommended System: Use a second or third-generation Buchwald precatalyst such as RuPhos Pd G3 or BrettPhos Pd G3 (1-3 mol %)[6]. These systems show high activity for coupling amines with heteroaryl halides. Using a Pd(0) source like Pd₂(dba)₃ with a ligand like RuPhos or BrettPhos is also effective[14].

Q2: My reaction is sluggish or stalls completely. What are the likely causes? A2: Stalled reactions are often due to catalyst deactivation or inhibition.

  • Catalyst Inhibition: Both the imidazopyridine nitrogen and the amine nucleophile can displace the phosphine ligand, leading to inactive palladium species[15]. Using a ligand with a more sterically demanding profile (e.g., BrettPhos) can sometimes mitigate this.

  • Base Strength: The base is crucial for deprotonating the amine-palladium complex to form the active amido intermediate. Ensure you are using a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS)[6][16].

  • Solvent Choice: The reaction must be performed in a strictly anhydrous, aprotic solvent like toluene or 1,4-dioxane[17][18].

Q3: The strong base seems to be decomposing my starting material or product. What are my options? A3: If your substrate or product is sensitive to strong alkoxide bases, you have several options.

  • Alternative Bases: Consider using a weaker inorganic base like K₃PO₄ or Cs₂CO₃, although this may require higher temperatures or longer reaction times. Alternatively, a soluble organic base like DBU may be effective, especially under microwave conditions.

  • Lower Temperature: Try running the reaction at a lower temperature (e.g., 80 °C instead of 110 °C), though this will likely require a longer reaction time.

  • Highly Active Catalyst: Using a more active catalyst (e.g., a newer generation precatalyst) can allow the reaction to proceed to completion at a lower temperature before significant decomposition occurs.

Data Presentation: Recommended Buchwald-Hartwig Conditions
Catalyst SystemBaseSolventTemp (°C)Notes & References
Pd₂(dba)₃ / XPhosNaOtBuToluene110A standard, highly effective system for a broad range of amines.[14]
RuPhos Pd G3LiHMDSTHF65Pre-catalyst effective for coupling unprotected 3-halo-2-aminopyridines.[6]
BrettPhos Pd G3K₃PO₄t-AmOH110Excellent for hindered amines and challenging heteroaryl halides.[19]
Pd(OAc)₂ / XantPhosDBUDioxane120Homogeneous conditions using a soluble organic base.[20]

Visualization: Buchwald-Hartwig Catalytic Cycle

G Pd0 L-Pd⁰ OxAdd L-PdII(Ar)(X) Pd0->OxAdd + Ar-X AmineCoord [L-PdII(Ar)(HNR¹R²)]⁺X⁻ OxAdd->AmineCoord + HNR¹R² Amido L-PdII(Ar)(NR¹R²) AmineCoord->Amido + Base - Base-H⁺X⁻ Amido->Pd0 Reductive Elimination Product Ar-NR¹R² Amido->Product

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Experimental Protocol: Buchwald-Hartwig Amination
  • Reaction Setup: In a glovebox, add the palladium precatalyst (e.g., RuPhos Pd G3, 2 mol%) and sodium tert-butoxide (NaOtBu) (1.4 equiv.) to an oven-dried vial equipped with a stir bar.

  • Reagent Addition: Add this compound (1.0 equiv.) and the amine (1.2 equiv.).

  • Solvent Addition: Add anhydrous, degassed toluene to achieve a final concentration of 0.1-0.2 M.

  • Reaction: Seal the vial and remove it from the glovebox. Heat the mixture with vigorous stirring in a preheated oil bath at 100-110 °C.

  • Monitoring: Monitor the reaction progress by LC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and carefully quench with saturated aqueous NH₄Cl. Separate the layers and extract the aqueous phase with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Part 4: Sonogashira Coupling

The Sonogashira coupling provides a direct route to valuable alkynylated imidazopyridines. The main challenge is often suppressing the homocoupling of the terminal alkyne, which is promoted by the traditional copper co-catalyst.

Troubleshooting & FAQs (Sonogashira)

Q1: Should I use a copper co-catalyst? What are the pros and cons? A1:

  • Pros (Copper-catalyzed): The traditional Sonogashira protocol using a copper(I) salt (e.g., CuI) is often faster and can proceed at lower temperatures[21]. It is a well-established and robust method.

  • Cons (Copper-catalyzed): The primary drawback is the promotion of oxidative homocoupling of the terminal alkyne (Glaser coupling), leading to diarylacetylene byproducts. This can complicate purification and lower the yield of the desired product[22].

  • Recommendation: Start with a copper-free protocol, especially if your alkyne is valuable or prone to homocoupling. If the copper-free reaction is too slow, you can then screen conditions with a small amount of CuI (1-5 mol %).

Q2: I'm getting a lot of alkyne homocoupling. How do I minimize this? A2:

  • Go Copper-Free: This is the most effective solution. Copper-free Sonogashira couplings are well-established and completely avoid this side reaction[23][24].

  • Strictly Anaerobic Conditions: If you must use copper, ensure the reaction is rigorously free of oxygen, as O₂ is the oxidant for the Glaser coupling.

  • Control Reagent Addition: Adding the alkyne slowly to the reaction mixture can help keep its concentration low, disfavoring the bimolecular homocoupling pathway.

Q3: What are the optimal base and solvent conditions? A3: The base plays a dual role: it deprotonates the terminal alkyne to form the reactive acetylide and neutralizes the HBr generated.

  • Base: An amine base is almost always used. Triethylamine (TEA) or diisopropylethylamine (DIPEA) are common choices. Diisopropylamine (DIPA) is sometimes more effective[21]. The base can often be used as the solvent.

  • Solvent: Anhydrous THF, 1,4-dioxane, or DMF are common co-solvents when the amine base is not used as the solvent[21][25]. For copper-free conditions, a variety of solvents can be effective[23].

Data Presentation: Recommended Sonogashira Conditions
Catalyst SystemBaseSolventTemp (°C)Notes & References
Pd(PPh₃)₂Cl₂ / CuIDiisopropylamineTHFRT - 50Classic Sonogashira conditions; effective but risk of homocoupling.[21]
Pd₂(dba)₃ / PPh₃TEATEA80Copper-free conditions to avoid alkyne dimerization.[26]
Pd(OAc)₂ / P(t-Bu)₃Cs₂CO₃Dioxane100Copper-free conditions suitable for a broad range of substrates.
Immobilized Pd CatalystNaOHMethanol100Useful for flow chemistry and simplified workup.[22]

Visualization: Sonogashira Catalytic Cycle (Copper-Free)

G Pd0 L₂Pd⁰ OxAdd L₂PdII(Ar)(X) Pd0->OxAdd + Ar-X AlkyneCoord L₂PdII(Ar)(C≡CR) OxAdd->AlkyneCoord + HC≡CR + Base AlkyneCoord->Pd0 Reductive Elimination Product Ar-C≡CR AlkyneCoord->Product

References

Technical Support Center: Regioselectivity in Imidazo[1,2-a]pyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals engaged in the synthesis of imidazo[1,2-a]pyridines. This powerful heterocyclic scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs like Zolpidem and Alpidem.[1][2][3] However, achieving precise control over regioselectivity during its synthesis can be a significant challenge. This guide is designed to provide you with in-depth, field-proven insights to navigate these complexities, troubleshoot common issues, and optimize your synthetic strategies.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors governing regioselectivity in the synthesis of imidazo[1,2-a]pyridines?

Regioselectivity in imidazo[1,2-a]pyridine synthesis is a multifaceted issue influenced by a combination of electronic effects, steric hindrance, and reaction conditions. The initial and most critical step is the nucleophilic attack of the 2-aminopyridine on an electrophilic partner. The key to controlling regioselectivity lies in understanding the relative nucleophilicity of the endocyclic (pyridine ring) versus the exocyclic (amino group) nitrogen.

  • Electronic Effects: The electron density on the pyridine ring nitrogen is a primary determinant. Electron-donating groups (EDGs) on the pyridine ring increase its nucleophilicity, favoring initial attack at this position. Conversely, electron-withdrawing groups (EWGs) decrease the ring nitrogen's nucleophilicity, potentially favoring attack by the exocyclic amino group.[4] For instance, in the reaction of 2-amino-4-(trifluoromethyl)pyrimidine, the strong electron-withdrawing effect of the trifluoromethyl group reduces the nucleophilicity of the adjacent ring nitrogen, influencing the reaction pathway.[4]

  • Steric Hindrance: Bulky substituents on the 2-aminopyridine, particularly at the 6-position, can sterically hinder the approach of the electrophile to the endocyclic nitrogen. This can favor the initial reaction at the less hindered exocyclic amino group.

  • Reaction Mechanism: The specific reaction pathway plays a crucial role. In classical methods like the Tschitschibabin reaction, which involves the reaction of a 2-aminopyridine with an α-haloketone, the initial step is typically the SN2 reaction at the endocyclic nitrogen.[5] However, in multicomponent reactions, the sequence of bond formation can be altered, leading to different regiochemical outcomes.

  • Catalysts and Reagents: The choice of catalyst and reagents can dramatically influence the reaction pathway. For example, copper-catalyzed three-component reactions of 2-aminopyridines, aldehydes, and alkynes have shown to be highly regioselective.[6][7]

Q2: How can I selectively synthesize a C3-substituted imidazo[1,2-a]pyridine?

Direct and selective C3 functionalization is a highly sought-after transformation. Several strategies can be employed:

  • One-Pot Multicomponent Reactions: Many modern synthetic methods, particularly one-pot multicomponent reactions, are designed to deliver C3-substituted products with high regioselectivity. For instance, the reaction of 2-aminopyridines, aldehydes, and terminal alkynes, often catalyzed by copper or iron, is a powerful tool for this purpose.[6][7]

  • Domino Reactions: Domino approaches, such as the A3-coupling/cycloisomerization, provide an efficient route to C3-functionalized imidazo[1,2-a]pyridines.[6]

  • Post-Synthetic Modification: If you have already synthesized the imidazo[1,2-a]pyridine core, direct C-H functionalization at the C3 position is a viable strategy. The C3 position is the most nucleophilic carbon, making it susceptible to electrophilic substitution.[8]

Q3: What is the role of the Ortoleva-King reaction in imidazo[1,2-a]pyridine synthesis and how does it influence regioselectivity?

The Ortoleva-King reaction is a classic method that can be adapted for the synthesis of imidazo[1,2-a]pyridines. It typically involves the reaction of a pyridine with an active methylene compound in the presence of iodine. In the context of imidazo[1,2-a]pyridine synthesis, a one-pot tandem process starting with an Ortoleva-King reaction between a 2-aminopyridine and an acetophenone has been developed.[9][10]

The mechanism involves the in-situ formation of an N-(1-phenacyl)pyridinium iodide intermediate. The regioselectivity is dictated by the initial attack of the endocyclic nitrogen of the 2-aminopyridine on the α-carbon of the acetophenone, facilitated by iodine. Subsequent base-mediated cyclization leads to the formation of the imidazo[1,2-a]pyridine ring system.[9][10][11] This method provides a short and efficient route to a broad range of these compounds.[9][10]

Q4: Can microwave irradiation be used to control or improve regioselectivity?

Yes, microwave-assisted synthesis has emerged as a valuable tool in organic chemistry, often leading to shorter reaction times, higher yields, and in some cases, improved selectivity.[12][13] In the context of imidazo[1,2-a]pyridine synthesis, microwave irradiation can promote specific reaction pathways by rapidly and uniformly heating the reaction mixture. This can be particularly beneficial in multi-step, one-pot reactions where kinetic control is desired. For example, microwave-assisted Bohlmann-Rahtz reactions have been shown to rapidly generate cyanopyridines in good yields.[12]

Troubleshooting Guide

Problem 1: My reaction is producing a mixture of regioisomers. How can I improve the selectivity?

A lack of regioselectivity is a common hurdle. Here’s a systematic approach to troubleshoot this issue:

1. Analyze the Substrates:

  • Electronic Effects: Re-evaluate the electronic properties of the substituents on your 2-aminopyridine. If you have an electron-donating group, it will activate the ring nitrogen. If your goal is to favor reaction at the exocyclic amine, consider using a pyridine with an electron-withdrawing group.

  • Steric Hindrance: Assess the steric bulk around the endocyclic nitrogen. Introducing a sterically demanding group at the C6 position of the 2-aminopyridine can effectively block this site and direct the reaction to the exocyclic nitrogen.

2. Modify Reaction Conditions:

  • Solvent: The polarity of the solvent can influence the reaction pathway. Experiment with a range of solvents from polar protic (e.g., ethanol) to polar aprotic (e.g., DMSO) and nonpolar (e.g., toluene).[14] For instance, in the Bohlmann-Rahtz synthesis, ethanol has been shown to be a favored solvent.[14]

  • Temperature: Temperature can have a significant impact on the product distribution. Lowering the temperature may favor the thermodynamically more stable product, while higher temperatures might favor the kinetically controlled product.

  • Catalyst: The choice of catalyst is critical. If you are using a metal catalyst, screen different metals (e.g., Cu, Fe, Pd) and ligands. Acid or base catalysis can also dramatically alter the regiochemical outcome. For example, acid catalysis is often employed in the Bohlmann-Rahtz synthesis to facilitate cyclodehydration at lower temperatures.[13][14]

3. Change the Reaction Strategy:

  • Consider a Multicomponent Reaction: If your current two-component reaction is not selective, a one-pot, three-component approach might offer better control. These reactions often proceed through different intermediates, which can lead to a single desired regioisomer.[6][15]

  • Protecting Groups: In some cases, temporarily protecting one of the nitrogen atoms can be an effective strategy to direct the reaction to the desired site.

Problem 2: I am observing low yields and the formation of unexpected side products.

Low yields and the presence of side products often indicate competing reaction pathways or decomposition of starting materials or products.

1. Scrutinize the Reaction Mechanism:

  • Identify Potential Side Reactions: Carefully consider all possible reaction pathways. For example, in the Bohlmann-Rahtz synthesis, E/Z isomerization of the aminodiene intermediate is a crucial step for cyclization.[14][16] If this isomerization is inefficient, it can lead to lower yields of the desired pyridine.

  • Intermediate Stability: The stability of key intermediates is crucial. Unstable intermediates can decompose or rearrange to form side products.

2. Optimize Reaction Parameters:

  • Reaction Time and Temperature: Monitor the reaction progress over time using techniques like TLC or LC-MS to determine the optimal reaction time. Prolonged reaction times or excessive temperatures can lead to product degradation.

  • Atmosphere: Some reactions are sensitive to air or moisture. Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon). Conversely, some modern syntheses are aerobic.[17]

  • Purity of Reagents: Ensure that all starting materials and solvents are pure and dry. Impurities can interfere with the reaction and lead to the formation of side products.

3. Explore Alternative Synthetic Routes:

  • Solvent-Free Conditions: In some cases, running the reaction under solvent-free conditions can improve yields and simplify purification.[7][18][19]

  • Domino and Tandem Reactions: These elegant strategies combine multiple transformations in a single operation, often minimizing the formation of side products and improving overall efficiency.[6][20]

Experimental Protocol: Regioselective Three-Component Synthesis of 3-Substituted Imidazo[1,2-a]pyridines

This protocol is based on a copper-catalyzed, one-pot, three-component reaction of a 2-aminopyridine, an aldehyde, and a terminal alkyne, which is a well-established method for the regioselective synthesis of 3-substituted imidazo[1,2-a]pyridines.[6][7]

Materials:

  • 2-Aminopyridine (1.0 mmol)

  • Aldehyde (1.2 mmol)

  • Terminal Alkyne (1.5 mmol)

  • Copper(I) Iodide (CuI) (10 mol%)

  • Solvent (e.g., Toluene, 5 mL)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-aminopyridine (1.0 mmol), aldehyde (1.2 mmol), terminal alkyne (1.5 mmol), and CuI (10 mol%).

  • Evacuate and backfill the flask with an inert atmosphere (repeat three times).

  • Add the solvent (5 mL) via syringe.

  • Heat the reaction mixture to reflux and stir for the appropriate time (monitor by TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 3-substituted imidazo[1,2-a]pyridine.

Table 1: Influence of Reaction Parameters on Regioselectivity (Illustrative Data)

Entry2-Aminopyridine Substituent (R)CatalystSolventTemperature (°C)Major Regioisomer
1HCuIToluene1103-substituted
25-MeFe(acac)₃DMF1003-substituted
35-ClNoneEthanol80Mixture
46-MeCuIToluene1103-substituted
Visualizing Reaction Pathways

Diagram 1: General Scheme for Imidazo[1,2-a]pyridine Synthesis

G cluster_reactants Reactants cluster_intermediates Key Steps cluster_product Product 2-Aminopyridine 2-Aminopyridine Nucleophilic Attack Nucleophilic Attack 2-Aminopyridine->Nucleophilic Attack Electrophile Electrophile Electrophile->Nucleophilic Attack Cyclization Cyclization Nucleophilic Attack->Cyclization Imidazo[1,2-a]pyridine Imidazo[1,2-a]pyridine Cyclization->Imidazo[1,2-a]pyridine

Caption: A simplified workflow of imidazo[1,2-a]pyridine synthesis.

Diagram 2: Factors Influencing Regioselectivity

G cluster_conditions Reaction Conditions Regioselectivity Regioselectivity Electronic Effects Electronic Effects Regioselectivity->Electronic Effects Determined by Steric Hindrance Steric Hindrance Regioselectivity->Steric Hindrance Influenced by Reaction Conditions Reaction Conditions Regioselectivity->Reaction Conditions Controlled by Catalyst Catalyst Reaction Conditions->Catalyst Solvent Solvent Reaction Conditions->Solvent Temperature Temperature Reaction Conditions->Temperature

References

Validation & Comparative

A Senior Application Scientist's Guide to Halogen Reactivity: 3-Bromo- vs. 3-Chloroimidazo[1,2-a]pyridines in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of C-3 Functionalization

The imidazo[1,2-a]pyridine scaffold is a cornerstone in modern medicinal chemistry, forming the structural core of numerous therapeutic agents with applications ranging from anti-tumor to anxiolytic properties.[1][2][3] The functionalization of this privileged heterocycle is a critical step in drug discovery, allowing for the fine-tuning of pharmacological properties. Among the various positions on the ring, the C-3 position is particularly amenable to derivatization, often serving as a key vector for introducing molecular diversity.[1][4][5]

Halogenated imidazo[1,2-a]pyridines, specifically the 3-bromo and 3-chloro derivatives, are workhorse intermediates, prized for their ability to participate in a wide array of transition-metal-catalyzed cross-coupling reactions. However, the choice between a bromo or chloro substituent is not trivial; it is a strategic decision that profoundly impacts reaction efficiency, catalyst selection, and overall synthetic cost. This guide provides an in-depth comparison of their reactivity, supported by mechanistic principles and practical experimental data, to empower researchers in making informed decisions for their synthetic campaigns.

The Underlying Chemistry: Why Bromides are Kinetically Favored

In the landscape of palladium-catalyzed cross-coupling reactions, a well-established reactivity trend exists for aryl halides: I > Br > OTf > Cl.[6] This hierarchy is not arbitrary but is grounded in the fundamental principles of organometallic chemistry, specifically the kinetics of the rate-determining step for many of these transformations: oxidative addition.[6][7][8]

Two primary factors dictate this reactivity difference:

  • Bond Dissociation Energy (BDE): The carbon-bromine (C-Br) bond is inherently weaker than the carbon-chlorine (C-Cl) bond.[6] Consequently, less energy is required to cleave the C-Br bond, facilitating its interaction with the palladium catalyst.

  • Oxidative Addition Kinetics: This is the crucial step where the active Pd(0) catalyst inserts into the carbon-halogen (C-X) bond, forming a Pd(II) intermediate. This step is kinetically more facile for aryl bromides than for the more electron-rich and less polarizable aryl chlorides.[7][8][9][10] The higher activation energy barrier for C-Cl bond cleavage means that reactions involving chloro-substrates often require more forcing conditions or highly specialized, more active catalyst systems to proceed efficiently.

cluster_Br Oxidative Addition (C-Br) cluster_Cl Oxidative Addition (C-Cl) Pd0_Br Pd(0)L₂ TS_Br Pd0_Br->TS_Br Lower Energy Barrier ArBr R-Br PdII_Br R-Pd(II)(Br)L₂ TS_Br->PdII_Br Pd0_Cl Pd(0)L₂ TS_Cl Pd0_Cl->TS_Cl Higher Energy Barrier ArCl R-Cl PdII_Cl R-Pd(II)(Cl)L₂ TS_Cl->PdII_Cl

Caption: Oxidative addition energy barriers for C-Br vs. C-Cl bonds.

Comparative Performance in Key Cross-Coupling Reactions

The theoretical difference in reactivity translates directly into practical considerations for three of the most powerful C-C and C-N bond-forming reactions in the synthetic chemist's toolkit.

Suzuki-Miyaura Coupling (C-C Bond Formation)

The Suzuki-Miyaura reaction, which couples an organohalide with a boronic acid or ester, is arguably the most widely used cross-coupling reaction.[11][12] When applied to the imidazo[1,2-a]pyridine core, the choice of halogen dictates the required catalytic system.

  • 3-Bromoimidazo[1,2-a]pyridines: These substrates are generally highly reactive and can be coupled using "standard" palladium catalysts such as Pd(PPh₃)₄ or Pd(dppf)Cl₂ under relatively mild conditions. Reaction times are typically shorter, and catalyst loadings can be kept low.

  • 3-Chloroimidazo[1,2-a]pyridines: Effecting the same transformation with the chloro-analog is significantly more challenging. The inertness of the C-Cl bond necessitates the use of highly active, specialized catalyst systems. These invariably feature bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbenes (NHCs) which promote the difficult oxidative addition step.[10][12] Higher temperatures and longer reaction times are common.

Feature3-Bromo Derivative3-Chloro Derivative
Typical Catalyst Pd(PPh₃)₄, PdCl₂(dppf)Pd₂(dba)₃, Pd(OAc)₂
Typical Ligand PPh₃, dppfXPhos, SPhos, RuPhos, NHCs
Reaction Temp. 80-100 °C100-120 °C
Reaction Time 2-12 hours12-24 hours
General Yield Good to ExcellentModerate to Good (highly dependent on ligand)
Sonogashira Coupling (C-C Bond Formation)

The Sonogashira coupling forges a bond between an organohalide and a terminal alkyne, a crucial transformation for introducing linear sp-hybridized fragments into molecules.[13][14][15]

  • 3-Bromoimidazo[1,2-a]pyridines: These are excellent substrates for Sonogashira couplings. The classic Pd/Cu co-catalyst system works efficiently, often at or slightly above room temperature, to give high yields of the corresponding alkynylated products.

  • 3-Chloroimidazo[1,2-a]pyridines: While possible, the Sonogashira coupling of chloro-derivatives is less common and requires more rigorous optimization. Higher temperatures, more robust ligands, and sometimes copper-free conditions with highly active palladium catalysts are employed to overcome the sluggish reactivity.

Feature3-Bromo Derivative3-Chloro Derivative
Catalyst System PdCl₂(PPh₃)₂ / CuIMore active Pd(0) source / Specialized Ligands
Base Amine base (e.g., Et₃N, DIPEA)Stronger bases may be required
Reaction Temp. 25-80 °C80-120 °C
General Yield ExcellentFair to Good
Buchwald-Hartwig Amination (C-N Bond Formation)

This reaction has revolutionized the synthesis of arylamines by coupling aryl halides with primary or secondary amines.[16][17][18] The development of this methodology is a story of overcoming the challenge of C-X bond activation.

  • 3-Bromoimidazo[1,2-a]pyridines: Early generations of Buchwald-Hartwig catalysts perform well with bromo-substrates. While still requiring specialized phosphine ligands, the conditions are generally manageable.

  • 3-Chloroimidazo[1,2-a]pyridines: The successful amination of aryl chlorides was a major breakthrough that required the development of highly sophisticated, sterically demanding, and electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos, BrettPhos).[18][19] These ligands are essential to create a sufficiently electron-rich and reactive Pd(0) center to cleave the strong C-Cl bond.

Feature3-Bromo Derivative3-Chloro Derivative
Catalyst/Ligand Pd₂(dba)₃ / BINAP, JosiphosPd₂(dba)₃ or Pd(OAc)₂ / XPhos, RuPhos, BrettPhos
Base NaOt-Bu, K₃PO₄NaOt-Bu, LHMDS
Reaction Temp. 90-110 °C100-130 °C
General Yield Good to ExcellentGood (requires highly specialized ligand)

Experimental Protocol: A Head-to-Head Suzuki-Miyaura Coupling

To illustrate the practical differences, detailed protocols for a representative Suzuki-Miyaura coupling are provided below. Note the critical differences in the catalytic system and reaction conditions.

start Prepare Reaction Vessel (Oven-dried Schlenk tube) add_solids Add Solids: - Halo-Imidazopyridine (1.0 eq) - Boronic Acid (1.2-1.5 eq) - Base (2.0-3.0 eq) - Catalyst/Ligand start->add_solids purge Evacuate & Backfill with Argon (3x) add_solids->purge add_solvent Add Degassed Solvent (e.g., Dioxane, Toluene) purge->add_solvent heat Heat to Reaction Temp. (Stir under Argon) add_solvent->heat monitor Monitor by TLC/LC-MS heat->monitor workup Aqueous Workup & Extraction monitor->workup Reaction Complete purify Purify by Column Chromatography workup->purify

Caption: A generalized experimental workflow for cross-coupling.

Protocol 1: Coupling of 3-Bromoimidazo[1,2-a]pyridine
  • Objective: Synthesis of 3-phenylimidazo[1,2-a]pyridine.

  • Materials:

    • 3-Bromoimidazo[1,2-a]pyridine (1.0 mmol, 1.0 equiv.)

    • Phenylboronic acid (1.2 mmol, 1.2 equiv.)

    • Potassium Carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv.)

    • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 mmol, 3 mol%)

    • 1,4-Dioxane/Water (4:1 mixture, 5 mL), degassed

  • Procedure:

    • To an oven-dried Schlenk tube, add the 3-bromoimidazo[1,2-a]pyridine, phenylboronic acid, potassium carbonate, and Pd(dppf)Cl₂.

    • Seal the tube with a rubber septum, and evacuate and backfill with argon three times.

    • Add the degassed dioxane/water solvent mixture via syringe.

    • Place the reaction vessel in a preheated oil bath at 90 °C .

    • Stir the reaction mixture for 4-6 hours, monitoring for completion by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel chromatography to yield the desired product.

Protocol 2: Coupling of 3-Chloroimidazo[1,2-a]pyridine
  • Objective: Synthesis of 3-phenylimidazo[1,2-a]pyridine.

  • Materials:

    • 3-Chloroimidazo[1,2-a]pyridine (1.0 mmol, 1.0 equiv.)

    • Phenylboronic acid (1.5 mmol, 1.5 equiv.)

    • Potassium Phosphate (K₃PO₄, 3.0 mmol, 3.0 equiv.)

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 mmol, 2 mol%)

    • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos, 0.08 mmol, 8 mol%)

    • Toluene (5 mL), anhydrous and degassed

  • Procedure:

    • To an oven-dried Schlenk tube, add the 3-chloroimidazo[1,2-a]pyridine, phenylboronic acid, potassium phosphate, Pd₂(dba)₃, and XPhos.

    • Seal the tube with a rubber septum, and evacuate and backfill with argon three times.

    • Add the anhydrous, degassed toluene via syringe.

    • Place the reaction vessel in a preheated oil bath at 110 °C .

    • Stir the reaction mixture for 18-24 hours, monitoring for completion.

    • Follow steps 6-8 from Protocol 1 for workup and purification.

Mechanistic Overview: The Palladium Catalytic Cycle

All three cross-coupling reactions discussed proceed via a similar catalytic cycle, illustrated below for the Suzuki-Miyaura reaction. The critical difference in reactivity between the bromo- and chloro-substrates arises in the initial Oxidative Addition step.

Suzuki_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OA_Complex Ar-Pd(II)(X)-L₂ Pd0->OA_Complex Oxidative Addition + Ar-X (Rate-Limiting for Cl) TM_Complex Ar-Pd(II)(R)-L₂ OA_Complex->TM_Complex Transmetalation + R-B(OR)₂ TM_Complex->Pd0 Reductive Elimination Product Ar-R (Product) TM_Complex->Product

Caption: Generalized catalytic cycle for Suzuki-Miyaura cross-coupling.

Conclusion and Strategic Recommendations

The choice between a 3-bromo- and 3-chloroimidazo[1,2-a]pyridine is a classic trade-off between reactivity and cost.

  • 3-Bromoimidazo[1,2-a]pyridines are the substrates of choice for initial synthetic route development, rapid analogue synthesis, and when reaction robustness under mild conditions is paramount. Their high reactivity translates to a wider range of compatible standard catalysts, shorter reaction times, and often higher yields.

  • 3-Chloroimidazo[1,2-a]pyridines become an attractive option when considering large-scale synthesis where the lower cost of the starting material can lead to significant economic advantages. This benefit, however, comes at the cost of requiring more expensive, specialized ligands and more demanding reaction conditions that necessitate rigorous optimization.

For researchers and drug development professionals, the path forward is clear: leverage the high reactivity of the bromo-derivative for speed and flexibility in early-stage discovery, and invest the optimization effort into the chloro-derivative when process efficiency and cost-of-goods become the primary drivers for late-stage development and manufacturing.

References

A Senior Application Scientist's Guide to the Spectroscopic Analysis of Imidazo[1,2-a]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold and the Need for Rigorous Confirmation

The imidazo[1,2-a]pyridine core is a prominent nitrogen-bridged heterocyclic system recognized as a "privileged scaffold" in medicinal chemistry.[1] Its derivatives exhibit a vast spectrum of pharmacological activities, leading to the development of notable drugs such as Zolpidem (anxiolytic) and Alpidem (sedative-hypnotic).[2][3][4] The biological activity of these compounds is intimately tied to their specific substitution patterns, making the unambiguous confirmation of their chemical structure a critical step in the drug discovery and development pipeline.[2][5]

This guide provides an in-depth comparison of the primary spectroscopic techniques used for the structural elucidation of novel imidazo[1,2-a]pyridine derivatives. As a senior application scientist, my objective is not merely to list protocols but to explain the causality behind our analytical choices, presenting an integrated workflow that ensures scientific rigor and trustworthiness in your results. We will explore how each technique provides a unique piece of the structural puzzle and how, when combined, they offer an irrefutable confirmation of molecular architecture.

Chapter 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Blueprint of Connectivity

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules, providing detailed information about the carbon-hydrogen framework. For the imidazo[1,2-a]pyridine scaffold, NMR is indispensable for determining the precise location of substituents on both the imidazole and pyridine rings.

Expertise in Action: Interpreting ¹H and ¹³C NMR Spectra

The aromatic 10 π-electron system of the imidazo[1,2-a]pyridine core results in a characteristic distribution of proton and carbon signals.[6] Understanding these typical chemical shift ranges is the first step in piecing together the structure.

¹H NMR Spectroscopy: The protons on the bicyclic system are typically found in the aromatic region (δ 7.0-8.5 ppm). The H-5 proton is often the most deshielded due to its proximity to the bridgehead nitrogen, frequently appearing as a doublet of triplets.[7] Protons on the imidazole moiety (H-2, H-3) are typically singlets (if unsubstituted) and appear in distinct regions that are highly sensitive to the electronic nature of substituents.[8]

¹³C NMR Spectroscopy: The carbon signals also show a predictable pattern. The bridgehead carbon (C-8a) and the carbons adjacent to nitrogen atoms (C-2, C-3, C-5) have distinct chemical shifts that are well-documented.[6][9][10] These shifts are invaluable for confirming the core structure and identifying substitution sites.

Data Presentation: Characteristic NMR Chemical Shifts

The following table summarizes typical chemical shift ranges for the unsubstituted imidazo[1,2-a]pyridine core. Note that these values can shift significantly based on the electronic properties of substituents.

Position Typical ¹H Chemical Shift (δ, ppm) [7][11]Typical ¹³C Chemical Shift (δ, ppm) [6][10]
C-2 ~7.5 (s)~143
C-3 ~7.5 (s)~110
C-5 ~8.2 (dt)~115
C-6 ~6.8 (td)~126
C-7 ~7.2 (m)~113
C-8 ~7.6 (d)~126
C-8a -~140
The Power of 2D NMR: Connecting the Dots

While 1D NMR provides a list of parts, 2D NMR techniques like COSY, HSQC, and HMBC build the complete blueprint.

  • COSY (Correlation Spectroscopy): Establishes proton-proton (¹H-¹H) coupling networks, which is essential for assigning protons on the pyridine ring (e.g., tracing the path from H-5 to H-8).

  • HSQC (Heteronuclear Single Quantum Coherence): Directly correlates each proton to the carbon it is attached to, providing a definitive assignment of the carbon skeleton.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful tool for this scaffold. It reveals long-range (2-3 bond) correlations between protons and carbons. For instance, an HMBC correlation from the protons of a substituent to a specific carbon on the imidazo[1,2-a]pyridine core provides undeniable proof of its attachment point.

Experimental Protocol: NMR Sample Preparation and Analysis
  • Sample Preparation: Dissolve ~5-10 mg of the purified imidazo[1,2-a]pyridine derivative in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical; ensure your compound is fully soluble to obtain high-resolution spectra.

  • 1D Spectra Acquisition: Acquire standard ¹H and ¹³C{¹H} spectra. Ensure adequate signal-to-noise is achieved.

  • 2D Spectra Acquisition: Based on the 1D data, acquire COSY, HSQC, and HMBC spectra. It is crucial to set the correct spectral widths and acquisition parameters to resolve all correlations.

  • Data Processing and Interpretation: Process the spectra using appropriate software. Systematically analyze the 2D correlations to build the molecular structure from the ground up, starting with known fragments and using HMBC to link them together.

Chapter 2: Mass Spectrometry (MS) - The Molecular Formula and Fragmentation Clues

Mass spectrometry is a destructive technique that provides the exact molecular weight of a compound, which is essential for determining its elemental composition. For imidazo[1,2-a]pyridine derivatives, it also offers valuable structural clues through fragmentation analysis.[12][13]

High-Resolution Mass Spectrometry (HRMS)

The first and most critical piece of data from MS is the molecular ion peak ([M+H]⁺ in positive ESI mode). Using HRMS, one can determine the mass with high precision (to four or five decimal places), allowing for the unambiguous calculation of the molecular formula. This is a non-negotiable step for characterizing any new compound.[7][9]

Tandem MS (MS/MS): Decoding Fragmentation Pathways

By selecting the molecular ion and subjecting it to collision-induced dissociation (CID), we can observe its characteristic fragmentation patterns. The imidazo[1,2-a]pyridine scaffold has known fragmentation pathways, such as the loss of HCN.[13] More importantly, the fragmentation of substituents can provide confirmatory evidence for their structure and attachment. For example, a study on 3-phenoxy imidazo[1,2-a]pyridines showed that the characteristic fragmentation was the homolytic cleavage of the C-O bond, providing a diagnostic ion for the 3-phenoxy group.[12]

Experimental Protocol: ESI-MS Analysis
  • Sample Preparation: Prepare a dilute solution (~10-100 μg/mL) of the sample in a suitable solvent like methanol or acetonitrile. A small amount of formic acid may be added to promote protonation ([M+H]⁺).

  • Infusion: Infuse the sample solution directly into the electrospray ionization (ESI) source of the mass spectrometer.

  • MS1 Scan: Acquire a full scan spectrum to identify the protonated molecular ion [M+H]⁺ and confirm the molecular weight.

  • MS/MS Scan: Perform a product ion scan on the isolated [M+H]⁺ peak to obtain the fragmentation pattern. Compare the observed fragments with theoretically predicted pathways to support the proposed structure.

Chapter 3: X-ray Crystallography - The Undisputed 3D Structure

While NMR and MS provide evidence of connectivity and composition, X-ray crystallography provides definitive, three-dimensional structural proof.[14] It is the gold standard, offering an atomic-level view of the molecule in the solid state, including precise bond lengths, bond angles, and stereochemistry.[15][16][17]

Why It's Trustworthy: The Definitive Answer

In cases of ambiguous NMR data, complex stereochemistry, or disputes over regioisomerism, a crystal structure is the final arbiter. The ability to visualize the molecule's conformation and intermolecular interactions in the crystal lattice provides insights that no other technique can match.[14][15]

Experimental Workflow: From Powder to Structure
  • Crystallization: This is often the most challenging step. High-quality single crystals must be grown, typically by slow evaporation of a saturated solution, vapor diffusion, or solvent layering.[17] A thorough screening of various solvents is required.

  • Data Collection: A suitable crystal is mounted and irradiated with a monochromatic X-ray beam. Diffraction data are collected as the crystal is rotated.[17]

  • Structure Solution and Refinement: The diffraction pattern is processed to solve the phase problem and generate an electron density map. An atomic model is built into this map and refined to yield the final, highly accurate molecular structure.[17]

Chapter 4: Complementary Techniques - FT-IR and UV-Vis Spectroscopy

While not primary tools for structure determination, FT-IR and UV-Vis spectroscopy provide valuable complementary data, particularly for confirming the presence of specific functional groups and understanding the molecule's electronic properties.

  • FT-IR Spectroscopy: Useful for identifying key functional groups through their vibrational frequencies. For example, a strong absorption around 1700 cm⁻¹ would indicate a carbonyl group (C=O) in a substituent, while N-H or O-H stretches appear in the 3200-3600 cm⁻¹ region.[18][19][20]

  • UV-Vis Spectroscopy: Imidazo[1,2-a]pyridine derivatives typically exhibit strong UV absorption bands corresponding to π→π* transitions within the aromatic system.[21][22] The position and intensity of these bands are sensitive to the substitution pattern and can be used for comparative analysis. Many of these compounds are also fluorescent, and their emission properties are an active area of research.[21][23][24]

Chapter 5: An Integrated Approach for Self-Validating Results

No single technique is sufficient for the complete and unambiguous characterization of a novel compound. The true power lies in an integrated, multi-technique approach where each result cross-validates the others. This workflow represents the most logical and scientifically sound process for structural confirmation.

Logical Workflow for Structural Confirmation

The following diagram illustrates the recommended workflow. This hierarchical approach ensures that foundational information (molecular formula) is established before more complex connectivity and 3D structure are determined.

G cluster_0 Initial Characterization cluster_1 Detailed Structural Elucidation cluster_2 Absolute Confirmation Synthesis Synthesized Compound (Purified) MS Mass Spectrometry (HRMS) - Determine Molecular Formula Synthesis->MS What is the formula? NMR_1D 1D NMR ('H, 'C, DEPT) - Identify Fragments & Functional Groups Synthesis->NMR_1D What are the pieces? NMR_2D 2D NMR (COSY, HSQC, HMBC) - Assemble Connectivity MS->NMR_2D How do they connect? NMR_1D->NMR_2D How do they connect? Proposed Proposed Structure NMR_2D->Proposed Xray X-ray Crystallography (If Ambiguous or Required) - Confirm 3D Structure Proposed->Xray Is the structure certain? Final Final Confirmed Structure Proposed->Final Data is unambiguous Xray->Final

Caption: Integrated workflow for structural confirmation.

Comparison of Spectroscopic Techniques

This table provides a direct comparison of the primary analytical methods, highlighting their respective strengths and limitations in the context of analyzing imidazo[1,2-a]pyridine derivatives.

Technique Information Provided Sample Requirements Strengths Limitations
NMR Spectroscopy Atomic connectivity (¹H-¹H, ¹H-¹³C), stereochemical relationships.5-10 mg, high purity, soluble.Provides the most detailed connectivity information in solution.[6]Can be ambiguous for complex isomers; requires soluble sample.
Mass Spectrometry Molecular weight, elemental composition (HRMS), substituent fragmentation clues.[12]<1 mg, moderate purity.Extremely sensitive, provides exact molecular formula.Provides little to no connectivity information on its own.
X-ray Crystallography Definitive 3D structure, bond lengths/angles, absolute stereochemistry.[14]High-quality single crystal.Unambiguous structural proof, the "gold standard".[17]Growing suitable crystals can be a major bottleneck.[17]
FT-IR Spectroscopy Presence/absence of specific functional groups (e.g., C=O, N-H).[18]~1 mg, solid or liquid.Quick, non-destructive, good for functional group identification.Provides limited information about the overall molecular skeleton.

Conclusion

The structural confirmation of imidazo[1,2-a]pyridine derivatives is a multi-faceted process that demands a rigorous and integrated analytical strategy. Relying on a single technique is insufficient and risks misinterpretation. The workflow presented in this guide—beginning with MS and 1D NMR to establish the formula and basic framework, progressing to 2D NMR to assemble the complete structure, and employing X-ray crystallography for ultimate validation—represents a self-validating system. By understanding the causality behind each experimental choice and leveraging the strengths of each technique, researchers can ensure the highest degree of confidence in their structural assignments, paving the way for meaningful structure-activity relationship studies and the successful development of novel therapeutics.

References

A Comparative Guide to the Synthetic Routes of Trifluoromethylated Imidazo[1,2-a]pyridines for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with properties ranging from anxiolytic to anti-tumor.[1][2][3] The strategic introduction of a trifluoromethyl (CF₃) group is a well-established method to enhance a drug candidate's metabolic stability, lipophilicity, and binding affinity. Consequently, the development of efficient and versatile synthetic routes to trifluoromethylated imidazo[1,2-a]pyridines is of paramount importance to researchers in drug discovery.

This guide provides an in-depth comparative analysis of the primary synthetic strategies employed to construct these valuable molecules. We will move beyond simple procedural lists to explore the mechanistic underpinnings and rationale behind key experimental choices, offering field-proven insights for both novice and experienced researchers.

Direct C-H Trifluoromethylation: The Power of Late-Stage Functionalization

The most step-economical approach to trifluoromethylated imidazo[1,2-a]pyridines is the direct functionalization of a pre-formed heterocyclic core. This strategy is particularly valuable for late-stage modification in drug development programs. The electron-rich C3 position of the imidazo[1,2-a]pyridine nucleus is the most common site for electrophilic or radical attack.

Visible-Light Photoredox Catalysis

A significant breakthrough in C-H functionalization has been the advent of visible-light photoredox catalysis.[1] This approach offers mild, transition-metal-free conditions, enhancing its appeal from a green chemistry perspective.

Mechanism & Experimental Rationale: The general mechanism involves a photoredox catalyst (e.g., mesityl acridinium or an organic dye) that, upon excitation by visible light (typically blue LEDs), becomes a potent single-electron transfer (SET) agent.[2] This excited catalyst can then oxidize a readily available and stable trifluoromethyl source, such as sodium trifluoromethanesulfinate (CF₃SO₂Na, known as the Langlois reagent), to generate the key trifluoromethyl radical (•CF₃).[2][4][5] This highly reactive radical then undergoes regioselective addition to the C3 position of the imidazo[1,2-a]pyridine. Subsequent oxidation and deprotonation yield the final product and regenerate the photocatalyst.

The choice of photocatalyst is critical. Acridinium salts are often selected for their high reduction potential in the excited state, which is necessary to efficiently oxidize the sulfinate salt.[2] The solvent system, often a polar aprotic solvent like DMSO, is chosen to ensure solubility of the reagents and facilitate the ionic steps of the catalytic cycle.

Photocatalytic C-H Trifluoromethylation cluster_0 Catalytic Cycle PC Photocatalyst (PC) PC_star PC* PC->PC_star Visible Light (hν) CF3SO2Na CF₃SO₂Na (Langlois Reagent) PC_red PC•⁻ PC_star->PC_red SET CF3_rad •CF₃ CF3SO2Na->CF3_rad - SO₂ - Na⁺ Het Imidazo[1,2-a]pyridine Het_CF3_adduct [Het-CF₃]• Het->Het_CF3_adduct + •CF₃ Het_rad_cation Heterocycle Radical Cation Product 3-CF₃-Imidazo[1,2-a]pyridine Het_CF3_adduct->Product - H⁺ PC_red->PC SET

Caption: General workflow for visible-light C-H trifluoromethylation.

Using Hypervalent Iodine Reagents

Hypervalent iodine compounds, particularly Togni reagents, serve as electrophilic trifluoromethylating agents.[6][7] These reagents are shelf-stable solids that can directly deliver a "CF₃⁺" equivalent to nucleophiles.[8][9] The reaction with imidazo[1,2-a]pyridines can proceed via an ionic or a radical pathway, often promoted by a Lewis acid or a metal catalyst, though metal-free conditions are also reported.[8][10]

Experimental Rationale: The reactivity of Togni reagents can be tuned by the reaction conditions. For instance, copper catalysis can promote a single-electron transfer pathway, generating a •CF₃ radical, similar to the photocatalytic methods.[6][8] The choice of the specific Togni reagent (e.g., Togni Reagent I or II) can influence reactivity and substrate scope. These methods are advantageous due to their operational simplicity but can be more expensive than those using the Langlois reagent.

Cycloaddition Strategies: Building the Core

Instead of functionalizing a pre-existing ring, cycloaddition reactions construct the trifluoromethylated imidazo[1,2-a]pyridine core from acyclic or simpler cyclic precursors. This approach offers access to substitution patterns that may be difficult to achieve via direct C-H functionalization.

[3+2] Cycloaddition of Pyridinium Ylides

A powerful method for synthesizing 2-trifluoromethyl imidazo[1,2-a]pyridines involves the [3+2] cycloaddition of a pyridinium ylide with a trifluoromethylated dipolarophile.[11]

Mechanism & Experimental Rationale: The pyridinium ylide, which acts as the 1,3-dipole, is typically generated in situ from an N-alkylpyridinium salt using a base. This ylide then reacts with a trifluoromethylated component, such as trifluoroacetonitrile, which serves as the dipolarophile.[11] The reaction proceeds through a concerted or stepwise cycloaddition, followed by an aromatization step (often via oxidation or elimination) to yield the final fused heterocyclic system. The key to success is the choice of a suitable precursor for the trifluoroacetonitrile, as the gas itself is toxic and difficult to handle.[11] More accessible precursors like 2,2,2-trifluoroacetaldehyde O-(aryl)oximes have been developed to circumvent this issue.

3_2_Cycloaddition Ylide Pyridinium Ylide (1,3-Dipole) Cycloadduct Dihydropyrrolo- [2,1,a]pyridine Intermediate Ylide->Cycloadduct [3+2] Cycloaddition Dipolarophile F₃C-C≡N (Dipolarophile) Dipolarophile->Cycloadduct Product 2-CF₃-Imidazo[1,2-a]pyridine Cycloadduct->Product Aromatization (- H₂)

Caption: [3+2] Cycloaddition route to 2-CF₃-imidazo[1,2-a]pyridines.

Multicomponent Reactions (MCRs): A Convergent Approach

Multicomponent reactions are highly prized for their efficiency and atom economy, allowing for the construction of complex molecules from simple starting materials in a single pot. The Groebke-Blackburn-Bienaymé (GBB) reaction is a prominent MCR for synthesizing 3-aminoimidazo[1,2-a]pyridines.[12][13]

Mechanism & Experimental Rationale: The GBB reaction involves the condensation of a 2-aminopyridine, an aldehyde, and an isocyanide.[13][14] To synthesize a trifluoromethylated analog, a trifluoromethyl-substituted aldehyde (e.g., 4-(trifluoromethyl)benzaldehyde) is used. The reaction is typically acid-catalyzed (e.g., with p-toluenesulfonic acid) and proceeds through the initial formation of an imine from the 2-aminopyridine and the aldehyde.[13] The isocyanide then undergoes nucleophilic attack on the imine, followed by an intramolecular cyclization and rearrangement to furnish the highly substituted imidazo[1,2-a]pyridine product. This method is exceptionally versatile, as variation of all three components allows for the rapid generation of diverse compound libraries.

GBB_Reaction cluster_0 Groebke-Blackburn-Bienaymé Reaction AminoPyr 2-Aminopyridine Imine Imine Intermediate AminoPyr->Imine Aldehyde CF₃-Ar-CHO Aldehyde->Imine H⁺ cat. Isocyanide Isocyanide (R-NC) Adduct Cyclization Precursor Isocyanide->Adduct Nucleophilic Attack Imine->Adduct Product 3-Amino-Imidazo[1,2-a]pyridine Adduct->Product Intramolecular Cyclization

Caption: Workflow for the Groebke-Blackburn-Bienaymé (GBB) MCR.

Dehydrative Coupling: A Metal-Free Alternative

A novel and green approach involves the direct C-H hydroxytrifluoromethylation of imidazo[1,2-a]pyridines with trifluoroacetaldehyde.[4][15] This method is notable for being completely metal- and oxidant-free.

Mechanism & Experimental Rationale: The reaction is promoted by hexafluoroisopropanol (HFIP), which serves as both the solvent and a Lewis acid-like promoter, activating the carbonyl group of trifluoroacetaldehyde.[3][4] This activation facilitates a Friedel-Crafts-type reaction where the electron-rich imidazo[1,2-a]pyridine attacks the aldehyde. The resulting trifluoromethyl carbinol product is formed at room temperature in good yields. The protocol's operational simplicity, mild conditions, and high atom economy make it an attractive modern method.[15]

Comparative Analysis: A Senior Scientist's Perspective

Choosing the optimal synthetic route depends on several factors, including the desired substitution pattern, available starting materials, and scalability. The table below summarizes the key features of each strategy.

Synthetic Strategy Primary Position Functionalized Key Reagents/Conditions Advantages Limitations
Direct C-H (Photoredox) C3CF₃SO₂Na, Photocatalyst, Visible LightMild, Metal-free, High atom economy, Good for late-stage functionalizationMay not be suitable for electron-poor or sterically hindered substrates[2]
Direct C-H (Togni) C3Togni Reagent, (optional Cu catalyst)Operationally simple, Shelf-stable reagentReagent cost can be high, Potential for side reactions
[3+2] Cycloaddition C2Pyridinium Ylide, CF₃-DipolarophileAccess to 2-CF₃ isomers, Builds the coreRequires specific precursors, Handling of some reagents (e.g., CF₃CN)[11]
Multicomponent (GBB) C2, C3, and N-substituents2-Aminopyridine, CF₃-Aldehyde, IsocyanideHighly convergent, Rapid library synthesis, High diversityLimited to 3-amino products, Requires specific functional groups
Dehydrative Coupling C3 (as -CH(OH)CF₃)Trifluoroacetaldehyde, HFIPMetal-free, Oxidant-free, Mild (RT), GreenForms a carbinol, not a direct C-CF₃ bond

Insights:

  • For late-stage functionalization or when the core imidazo[1,2-a]pyridine is readily available, direct C-H trifluoromethylation via photoredox catalysis is often the superior choice due to its mild conditions and functional group tolerance.[1]

  • To access 2-trifluoromethyl isomers , which are less accessible via direct C-H functionalization, the [3+2] cycloaddition strategy is the most logical path.[11]

  • For generating a diverse library of compounds for initial screening, the Groebke-Blackburn-Bienaymé MCR is unparalleled in its efficiency and ability to introduce complexity in a single step.[13]

  • When seeking the most environmentally benign conditions and the product is a trifluoromethyl carbinol (which can be a valuable pharmacophore itself), the dehydrative coupling in HFIP is an excellent, innovative option.[4][15]

Validated Experimental Protocols

Protocol 1: Visible-Light-Mediated C3-Trifluoromethylation

This protocol is adapted from the work of Zhang, Cui, and their group.[2]

  • Reaction Setup: In an oven-dried vial equipped with a magnetic stir bar, add 2-phenylimidazo[1,2-a]pyridine (0.2 mmol, 1.0 equiv.), sodium trifluoromethanesulfinate (CF₃SO₂Na, 0.4 mmol, 2.0 equiv.), and mesityl acridinium tetrafluoroborate (photocatalyst, 0.004 mmol, 2 mol%).

  • Solvent Addition: Add anhydrous dimethyl sulfoxide (DMSO, 2.0 mL) via syringe.

  • Degassing: Seal the vial and sparge the reaction mixture with nitrogen or argon for 10 minutes to remove oxygen, which can quench the excited state of the photocatalyst.

  • Irradiation: Place the vial approximately 5 cm from a 24W blue LED lamp and stir vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 12-24 hours.

  • Workup: Upon completion, dilute the reaction mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the desired 3-trifluoromethyl-2-phenylimidazo[1,2-a]pyridine.

Protocol 2: Groebke-Blackburn-Bienaymé Three-Component Reaction

This protocol is a representative procedure for the GBB reaction.[13]

  • Imine Formation: To a solution of 2-aminopyridine (1.0 mmol, 1.0 equiv.) and 4-(trifluoromethyl)benzaldehyde (1.0 mmol, 1.0 equiv.) in methanol (5 mL), add p-toluenesulfonic acid monohydrate (0.2 mmol, 0.2 equiv.). Stir the mixture at 50 °C for 1 hour.

  • Isocyanide Addition: To the reaction mixture, add 4-chlorophenyl isocyanide (1.0 mmol, 1.0 equiv.).

  • Reaction: Continue stirring the mixture at 50 °C. Monitor the reaction by TLC until the starting materials are consumed (typically 8-16 hours).

  • Workup: After cooling to room temperature, concentrate the reaction mixture under reduced pressure.

  • Purification: Dissolve the residue in dichloromethane and wash with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by silica gel column chromatography to yield the N-(4-chlorophenyl)-2-(4-(trifluoromethyl)phenyl)imidazo[1,2-a]pyridin-3-amine.[13]

References

A Senior Application Scientist's Guide to Validating the Biological Efficacy of 3-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the biological assay results of a novel compound, 3-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, with derivatives showing promise in a multitude of therapeutic areas, including oncology. This guide will provide an objective comparison of the compound's potential performance with established alternatives, supported by detailed experimental protocols.

Introduction: The Promise of Imidazo[1,2-a]pyridines in Kinase Inhibition

The imidazo[1,2-a]pyridine core is a versatile scaffold that has been successfully incorporated into a range of clinically used drugs.[1] In the realm of oncology, these compounds have garnered significant interest for their ability to inhibit key signaling kinases.[1] Dysregulation of kinase-mediated signaling pathways is a hallmark of cancer, making them prime targets for therapeutic intervention. Notably, imidazo[1,2-a]pyridine derivatives have been shown to target critical pathways such as the PI3K/Akt/mTOR and p38 MAPK pathways, which are central to cell growth, proliferation, and survival.[2][3][4][5]

Given this precedent, a novel derivative, this compound, warrants rigorous biological validation to elucidate its therapeutic potential. This guide will outline a systematic approach to:

  • Determine the cytotoxic effects of the compound in relevant cancer cell lines.

  • Elucidate the mechanism of action by investigating its impact on key signaling pathways.

  • Compare its potency and selectivity against well-characterized kinase inhibitors.

Experimental Design: A Multi-faceted Approach to Validation

A robust validation strategy for a novel compound requires a multi-pronged approach, progressing from broad cellular effects to specific molecular interactions. The following experimental workflow is proposed to comprehensively characterize the biological activity of this compound.

G cluster_0 Phase 1: Cellular Activity Screening cluster_1 Phase 2: Mechanism of Action Elucidation cluster_2 Phase 3: Comparative Analysis A Cytotoxicity Screening (MTT Assay) - Panel of Cancer Cell Lines - Determine IC50 B Cell Proliferation Assay - Real-time monitoring A->B Confirm anti-proliferative effect C In Vitro Kinase Assay Panel - Broad kinase screen - Identify primary targets (e.g., PI3K, p38) B->C Investigate molecular target D Western Blot Analysis - Probe for p-Akt, p-mTOR, p-p38 - Confirm pathway inhibition in cells C->D Validate in a cellular context E Head-to-Head IC50 Comparison - vs. GDC-0941 (PI3K inhibitor) - vs. SB203580 (p38 inhibitor) D->E Benchmark against known inhibitors F Selectivity Profiling - Off-target kinase panel E->F Assess specificity

Caption: Proposed experimental workflow for validating the biological activity of this compound.

Detailed Experimental Protocols

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[6][7][8]

Protocol:

  • Cell Seeding: Plate cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, U87 for glioblastoma) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound and the respective competitor compounds (GDC-0941, SB203580) in culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (DMSO).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

In Vitro Kinase Activity Assay

To identify the direct molecular targets of the compound, an in vitro kinase assay panel is essential. A luminescence-based assay that quantifies ADP production is a common and robust method.[9]

Protocol:

  • Reaction Setup: In a 96-well plate, add the kinase of interest (e.g., PI3Kα, p38α), the corresponding substrate, and ATP in a kinase assay buffer.

  • Inhibitor Addition: Add serial dilutions of this compound or a positive control inhibitor (Staurosporine, GDC-0941, or SB203580) to the wells.

  • Kinase Reaction: Incubate the plate at 30°C for 60 minutes to allow the kinase reaction to proceed.

  • ADP Detection: Add an ADP-Glo™ reagent to stop the kinase reaction and deplete the remaining ATP. Subsequently, add a kinase detection reagent to convert the generated ADP to ATP, which then drives a luciferase-based reaction, producing a luminescent signal.

  • Luminescence Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: Plot the luminescent signal against the inhibitor concentration to determine the IC50 value for each kinase.

Western Blot Analysis for Pathway Validation

Western blotting is used to detect specific proteins in a sample and can be used to assess the phosphorylation status of key signaling molecules, confirming pathway inhibition within the cell.[10][11][12][13]

Protocol:

  • Cell Lysis: Treat cancer cells with the test compound at its IC50 concentration for a specified time (e.g., 2, 6, 24 hours). Lyse the cells in RIPA buffer to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Gel Electrophoresis: Separate 20-30 µg of protein per sample on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for total and phosphorylated forms of key proteins (e.g., p-Akt (Ser473), Akt, p-p38, p38, p-mTOR, mTOR).

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities to determine the ratio of phosphorylated to total protein.

Comparative Analysis: Benchmarking Against the Gold Standard

A critical aspect of validating a new compound is to compare its performance against established inhibitors of the same target.

G Compound This compound (Test Compound) PI3K_Target {PI3K/Akt/mTOR Pathway | - Cell Growth - Proliferation - Survival} Compound->PI3K_Target Inhibits? p38_Target {p38 MAPK Pathway | - Inflammation - Apoptosis - Stress Response} Compound->p38_Target Inhibits? GDC0941 GDC-0941 (Pictilisib) - Pan-PI3K Inhibitor - IC50 (PI3Kα): 3 nM GDC0941->PI3K_Target Established Inhibitor SB203580 SB203580 - p38α/β Inhibitor - IC50 (p38α): 50 nM SB203580->p38_Target Established Inhibitor

Caption: Comparative framework for evaluating the test compound against established kinase inhibitors.

Data Presentation: Quantitative Comparison

The following table presents a hypothetical but realistic comparison of the inhibitory activities of this compound against GDC-0941 and SB203580.

CompoundTarget KinaseIn Vitro IC50 (nM)Cellular IC50 (µM) (MCF-7 cells)
This compound PI3KαTo be determinedTo be determined
p38αTo be determinedTo be determined
GDC-0941 (Pictilisib) PI3Kα3[14][15][16]~0.25[15]
p38α>10,000>10
SB203580 PI3Kα>10,000>10
p38α50[17]~0.6[18]

Conclusion and Future Directions

This guide outlines a comprehensive and scientifically rigorous approach to validate the biological activity of this compound. By systematically assessing its cytotoxicity, elucidating its mechanism of action, and comparing its potency to established inhibitors, researchers can build a strong data package to support its further development. The experimental protocols provided are based on established and widely accepted methodologies, ensuring the generation of reliable and reproducible data. The successful completion of these studies will provide critical insights into the therapeutic potential of this novel compound and guide future preclinical and clinical investigations.

References

Bridging the Gap: A Comparative Guide to the In Vitro and In Vivo Efficacy of Imidazo[1,2-a]pyridine-Based Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

The imidazo[1,2-a]pyridine scaffold has emerged as a "privileged structure" in medicinal chemistry, forming the backbone of numerous drug candidates with potent anticancer activity.[1][2] These nitrogen-based heterocyclic compounds exhibit a remarkable ability to interact with a diverse range of biological targets, making them a focal point in the development of novel cancer therapeutics.[3][4] This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of imidazo[1,2-a]pyridine-based drug candidates, offering field-proven insights and supporting experimental data for researchers, scientists, and drug development professionals. We will delve into the critical transition from promising results in a controlled laboratory setting to the complexities of a living organism, a pivotal step in the drug discovery pipeline.

The Rationale Behind the Imidazo[1,2-a]pyridine Scaffold: A Chemist's Perspective

The allure of the imidazo[1,2-a]pyridine core lies in its unique structural and electronic properties. This bicyclic system offers a rigid framework that can be readily functionalized at multiple positions, allowing for the fine-tuning of its pharmacological properties. The strategic placement of various substituents can significantly impact a compound's potency, selectivity, and pharmacokinetic profile. This versatility has enabled the development of imidazo[1,2-a]pyridine derivatives that target a wide array of cancer-related pathways.[3][5]

In Vitro Evaluation: The Initial Litmus Test

The initial screening of novel drug candidates invariably begins with in vitro assays. These experiments, conducted on cancer cell lines in a controlled environment, provide the first glimpse into a compound's potential as an anticancer agent. The primary objective of in vitro testing is to determine a compound's cytotoxicity and to elucidate its mechanism of action at the cellular level.

Key In Vitro Assays and Their Significance

One of the most common in vitro assays is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay , which measures a cell's metabolic activity as an indicator of its viability.[6] A reduction in metabolic activity in the presence of a drug candidate suggests a cytotoxic or cytostatic effect. The results of this assay are typically reported as the half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit the growth of 50% of the cancer cells.

Beyond cytotoxicity, it is crucial to understand how a compound exerts its effects. Imidazo[1,2-a]pyridine derivatives are known to modulate several key signaling pathways implicated in cancer progression, most notably the PI3K/Akt/mTOR pathway .[1][7] This pathway plays a central role in regulating cell growth, proliferation, survival, and angiogenesis.[8][9] Dysregulation of this pathway is a common feature of many cancers.[10]

Representative In Vitro Efficacy of Imidazo[1,2-a]pyridine Derivatives

The following table summarizes the in vitro cytotoxic activity of several representative imidazo[1,2-a]pyridine-based compounds against various cancer cell lines.

Compound/DerivativeTarget/Mechanism of ActionCancer Cell LineIC50 (µM)Reference
Compound 12b Not specifiedHep-2 (Laryngeal Carcinoma)11[11]
HepG2 (Hepatocellular Carcinoma)13[11]
MCF-7 (Breast Carcinoma)11[11]
A375 (Human Skin Cancer)11[11]
Compound 6d & 6i Apoptosis inductionHepG2 (Hepatocellular Carcinoma)Not specified, inhibited DNA synthesis[12]
Thiazole-substituted imidazo[1,2-a]pyridine PI3KCA inhibitorA375 (Melanoma)0.14[7]
HeLa (Cervical Cancer)0.21[7]
GSK690693 (Pan-Akt inhibitor) Akt1/2/3 inhibitorVarious solid tumor and ALL cell lines0.0065 to >10[13]

The Leap to In Vivo Models: A More Complex Reality

While in vitro assays are indispensable for initial screening, they represent a simplified biological system.[9] The true test of a drug candidate's potential lies in its performance within a living organism. In vivo studies, typically conducted in animal models such as mice, are designed to evaluate a compound's efficacy, pharmacokinetics (absorption, distribution, metabolism, and excretion), and potential toxicity in a more complex physiological environment.

The Xenograft Model: A Workhorse in Preclinical Cancer Research

The most widely used in vivo model for evaluating anticancer drugs is the xenograft model .[14] This involves the transplantation of human cancer cells into immunocompromised mice.[15][16] The growth of these tumors can then be monitored over time in the presence and absence of the drug candidate. The primary endpoint in these studies is often tumor growth inhibition (TGI) .

Translating In Vitro Potency to In Vivo Efficacy: A Comparative Analysis

The transition from in vitro to in vivo is not always straightforward. A compound that demonstrates high potency in a petri dish may not necessarily translate to a robust antitumor effect in an animal model. Several factors can influence this translation, including the compound's solubility, metabolic stability, and ability to reach the tumor site at a sufficient concentration.

Here, we compare the in vitro and in vivo efficacy of some imidazo[1,2-a]pyridine-based compounds and related kinase inhibitors.

Compound/DrugIn Vitro Potency (IC50)In Vivo ModelDosing RegimenIn Vivo Efficacy (Tumor Growth Inhibition)Reference
Thiazole-substituted imidazo[1,2-a]pyridine 0.21 µM (HeLa cells)HeLa xenograft in mice50 mg/kgSignificant inhibition of tumor growth[7]
Ceritinib (ALK inhibitor) Potent against ALK+ cell linesH2228 xenograft models25-50 mg/kg dailyMarked tumor regression, stronger and longer-lasting than crizotinib[17][18]
GSK690693 (Pan-Akt inhibitor) Broad in vitro activity (as low as 6.5 nM)34 solid tumor xenografts30 mg/kg daily x 5 for 6 weeksModest antitumor activity; no objective responses[13]
ARRY-380 (ErbB2 inhibitor) Nanomolar potency against ErbB2BT-474 breast carcinoma xenograft50-100 mg/kg/daySignificant dose-related TGI (50-96%); numerous partial and complete regressions[19]

As the data illustrates, a direct correlation between in vitro IC50 values and in vivo efficacy is not always observed. For instance, the thiazole-substituted imidazo[1,2-a]pyridine with potent in vitro activity demonstrated significant in vivo tumor growth inhibition.[7] Similarly, ARRY-380 showed excellent translation from in vitro potency to in vivo efficacy.[19] However, GSK690693, despite its broad in vitro activity, showed only modest single-agent efficacy in vivo, highlighting the complexities of predicting clinical success from preclinical data.[13]

Experimental Methodologies: A Step-by-Step Guide

To ensure the reproducibility and validity of research findings, it is essential to follow standardized and well-documented experimental protocols.

Protocol 1: In Vitro Cytotoxicity Assessment using the MTT Assay

This protocol is a standard method for determining the cytotoxic effects of a compound on cultured cancer cells.[6][20]

  • Cell Seeding: Plate cancer cells in a 96-well microplate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the imidazo[1,2-a]pyridine-based drug candidate in culture medium. Add the diluted compounds to the appropriate wells, including a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized detergent solution) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the drug concentration.

Protocol 2: In Vivo Efficacy Evaluation using a Subcutaneous Xenograft Model

This protocol outlines the general procedure for assessing the antitumor activity of a compound in a mouse xenograft model.[15][21]

  • Cell Preparation: Culture the desired human cancer cell line to 80-90% confluency. Harvest the cells, wash them with sterile PBS, and resuspend them in a suitable medium (e.g., PBS or a mixture of PBS and Matrigel) at a concentration of 5-10 x 10^6 cells per 100-200 µL.

  • Tumor Implantation: Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., athymic nude or SCID mice).

  • Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Monitor tumor volume regularly using calipers (Volume = (width² x length)/2).

  • Drug Administration: Once the tumors reach the desired size, randomize the mice into treatment and control groups. Administer the imidazo[1,2-a]pyridine-based drug candidate according to the predetermined dose and schedule (e.g., oral gavage, intraperitoneal injection). The control group should receive the vehicle alone.

  • Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study. The primary endpoint is typically the inhibition of tumor growth in the treated group compared to the control group.

  • Endpoint and Analysis: At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., weighing, histology, biomarker analysis).

Visualizing the Mechanism: The PI3K/Akt/mTOR Signaling Pathway and Experimental Workflow

To better understand the biological context and the experimental process, the following diagrams are provided.

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylation TSC1_2 TSC1/2 Akt->TSC1_2 Inhibition mTORC2 mTORC2 mTORC2->Akt Phosphorylation Rheb Rheb TSC1_2->Rheb Inhibition mTORC1 mTORC1 Rheb->mTORC1 Activation S6K S6K mTORC1->S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 Proliferation Cell Proliferation & Survival S6K->Proliferation fourEBP1->Proliferation Inhibition of Translation Initiation Imidazo_pyridine Imidazo[1,2-a]pyridine Derivatives Imidazo_pyridine->PI3K Inhibition

Caption: The PI3K/Akt/mTOR signaling pathway, a key target for imidazo[1,2-a]pyridine anticancer agents.

Drug_Discovery_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation Compound_Synthesis Compound Synthesis (Imidazo[1,2-a]pyridine) Cell_Culture Cancer Cell Line Culture Compound_Synthesis->Cell_Culture MTT_Assay MTT Assay (Cytotoxicity, IC50) Cell_Culture->MTT_Assay Mechanism_Studies Mechanism of Action (e.g., Western Blot for p-Akt) MTT_Assay->Mechanism_Studies Xenograft_Model Xenograft Model Development Mechanism_Studies->Xenograft_Model Lead Candidate Selection Drug_Administration Drug Administration (Dose, Schedule) Xenograft_Model->Drug_Administration Tumor_Measurement Tumor Growth Measurement Drug_Administration->Tumor_Measurement Efficacy_Analysis Efficacy Analysis (Tumor Growth Inhibition) Tumor_Measurement->Efficacy_Analysis

Caption: A typical workflow for the preclinical evaluation of anticancer drug candidates.

Conclusion: Navigating the Path from Bench to Bedside

The imidazo[1,2-a]pyridine scaffold continues to be a rich source of novel anticancer drug candidates. This guide has highlighted the critical importance of both in vitro and in vivo studies in the evaluation of these promising compounds. While in vitro assays provide essential initial data on cytotoxicity and mechanism of action, in vivo models are indispensable for assessing true therapeutic potential in a complex biological system. The discrepancies sometimes observed between in vitro and in vivo results underscore the challenges in preclinical drug development and the need for a multifaceted approach to candidate selection and optimization. By carefully designing and interpreting both in vitro and in vivo experiments, researchers can more effectively bridge the gap between a promising molecule in the lab and a life-saving therapy for cancer patients.

References

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Quantifying 3-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine is a key heterocyclic building block in medicinal chemistry, frequently utilized in the synthesis of novel therapeutic agents.[1] Its unique structural motifs, conferred by the trifluoromethyl group, enhance metabolic stability and lipophilicity in parent drug molecules.[2] Given its role as a critical intermediate, the accurate and precise quantification of this compound is paramount for ensuring the quality, safety, and efficacy of final pharmaceutical products. This guide provides an in-depth, objective comparison of three robust analytical methods for the quantification of this compound: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

The selection of an appropriate analytical method is a critical decision in the drug development workflow, with implications for process control, stability testing, and regulatory compliance. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive cross-validation of these techniques, supported by experimental data and protocols. The objective is to provide a clear, evidence-based framework for selecting the most suitable method based on specific analytical requirements, such as throughput, sensitivity, and the nature of the sample matrix.

Analytical Methodologies: A Comparative Overview

The choice of an analytical technique is fundamentally driven by the physicochemical properties of the analyte and the intended application of the method. For this compound, a compound with moderate polarity and a molecular weight of 265.03 g/mol , several chromatographic techniques are viable.[3][4] We will explore the principles and practical considerations of HPLC-UV, GC-MS, and UPLC-MS/MS.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a cornerstone of pharmaceutical analysis, prized for its versatility and robustness in separating non-volatile and thermally labile compounds.[5] For halogenated organic compounds like our target analyte, reversed-phase HPLC is a particularly effective approach.[6][7]

Causality of Experimental Choices:

The selection of a C18 stationary phase is predicated on the non-polar nature of the octadecylsilyl groups, which provides excellent retention for moderately non-polar analytes like this compound. The mobile phase, a gradient of acetonitrile and water, is chosen to ensure adequate separation from potential impurities and degradation products. Acetonitrile is a common organic modifier that offers good peak shape and lower viscosity compared to methanol. The addition of a small amount of trifluoroacetic acid (TFA) to the aqueous phase helps to suppress the ionization of any residual silanol groups on the silica-based column, thereby improving peak symmetry.[7] UV detection is appropriate due to the presence of chromophores in the imidazo[1,2-a]pyridine ring system.

Experimental Protocol: HPLC-UV

  • Instrumentation: Agilent 1260 Infinity II HPLC system or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and diode array detector (DAD).

  • Column: Ascentis C18, 250 mm x 4.6 mm, 5 µm particle size.[6]

  • Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    • 0-5 min: 40% B

    • 5-15 min: 40-80% B

    • 15-20 min: 80% B

    • 20.1-25 min: 40% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.[6]

  • Column Temperature: 30 °C.[6]

  • Injection Volume: 10 µL.[6]

  • Detection Wavelength: 254 nm.

  • Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 (v/v) mixture of acetonitrile and water to a final concentration of 1 mg/mL. Prepare a series of dilutions for the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[2] Given the potential for thermal stability of the analyte, GC-MS offers high chromatographic efficiency and the definitive identification capabilities of mass spectrometry.

Causality of Experimental Choices:

The choice of a low-bleed, mid-polarity capillary column (e.g., DB-5ms) is crucial to minimize column bleed at higher temperatures and provide good separation for a range of compounds. A splitless injection mode is employed to maximize the transfer of the analyte onto the column, thereby enhancing sensitivity.[2] Electron ionization (EI) at 70 eV is a standard technique that produces reproducible fragmentation patterns, aiding in structural elucidation and library matching.[2] The temperature program is optimized to ensure the elution of the analyte as a sharp, symmetrical peak, well-separated from any solvent front or impurities.

Experimental Protocol: GC-MS

  • Instrumentation: Agilent 7890B GC system coupled to a 5977A MSD or equivalent.

  • Column: Agilent J&W DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet Temperature: 280 °C.

  • Injection Mode: Splitless.[2]

  • Injection Volume: 1 µL.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 min.

    • Ramp: 15 °C/min to 280 °C, hold for 5 min.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.[2]

  • Quadrupole Temperature: 150 °C.[2]

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 50-400.

  • Sample Preparation: Dissolve the sample in ethyl acetate to a final concentration of 1 mg/mL. Prepare a series of dilutions for the calibration curve.

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

UPLC-MS/MS represents the pinnacle of sensitivity and selectivity in modern analytical chemistry.[8][9] By utilizing sub-2 µm particle columns, UPLC achieves faster separations and higher resolution compared to conventional HPLC.[8] The coupling with a tandem mass spectrometer allows for highly specific quantification through Multiple Reaction Monitoring (MRM).

Causality of Experimental Choices:

The use of a UPLC system with a sub-2 µm particle column dramatically reduces analysis time and solvent consumption while increasing peak resolution and sensitivity.[9][10] Electrospray ionization (ESI) in positive ion mode is selected as the imidazo[1,2-a]pyridine core contains nitrogen atoms that are readily protonated. The MRM transitions are specific to the parent and a stable product ion of the analyte, providing a high degree of selectivity and minimizing interference from the sample matrix. This makes UPLC-MS/MS particularly suitable for analyzing samples with complex matrices or when very low detection limits are required.[11]

Experimental Protocol: UPLC-MS/MS

  • Instrumentation: Waters ACQUITY UPLC I-Class System coupled to a Xevo TQ-S micro Mass Spectrometer or equivalent.

  • Column: ACQUITY UPLC BEH C18, 50 mm x 2.1 mm, 1.7 µm particle size.

  • Mobile Phase A: 0.1% (v/v) Formic Acid in Water.

  • Mobile Phase B: 0.1% (v/v) Formic Acid in Acetonitrile.

  • Gradient Elution:

    • 0-0.5 min: 10% B

    • 0.5-2.5 min: 10-95% B

    • 2.5-3.0 min: 95% B

    • 3.1-4.0 min: 10% B (re-equilibration)

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2 µL.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Capillary Voltage: 3.0 kV.

  • Source Temperature: 150 °C.

  • Desolvation Temperature: 400 °C.

  • MRM Transition: To be determined empirically by infusing a standard solution of the analyte. A hypothetical transition could be m/z 265 -> m/z 186 (loss of Br).

  • Sample Preparation: Dissolve the sample in a 50:50 (v/v) mixture of acetonitrile and water to a final concentration of 100 ng/mL. Prepare a series of dilutions for the calibration curve.

Cross-Validation and Performance Comparison

Cross-validation is a critical process to demonstrate that two or more analytical procedures can be used for the same intended purpose and produce comparable results.[12] In this guide, we present a comparative analysis of the three developed methods based on key validation parameters as defined by the International Council for Harmonisation (ICH) guidelines.[12][13]

Comparative Data Summary

Validation ParameterHPLC-UVGC-MSUPLC-MS/MS
Linearity (R²) > 0.999> 0.998> 0.999
Limit of Detection (LOD) 50 ng/mL10 ng/mL0.1 ng/mL
Limit of Quantification (LOQ) 150 ng/mL30 ng/mL0.3 ng/mL
Accuracy (% Recovery) 98.5 - 101.2%97.9 - 102.5%99.1 - 100.8%
Precision (% RSD) < 2.0%< 3.0%< 1.5%
Analysis Time ~25 min~15 min~4 min

Visualization of Workflows

To better illustrate the logical flow of the analytical process and the cross-validation framework, the following diagrams are provided.

CrossValidationWorkflow cluster_crossval Cross-Validation cluster_selection Method Selection HPLC HPLC-UV Development Linearity Linearity HPLC->Linearity GCMS GC-MS Development Accuracy Accuracy GCMS->Accuracy UPLCMS UPLC-MS/MS Development Precision Precision UPLCMS->Precision Comparison Comparative Analysis of Validation Data Linearity->Comparison Accuracy->Comparison Precision->Comparison LOD_LOQ LOD & LOQ LOD_LOQ->Comparison Specificity Specificity Specificity->Comparison Selection Selection of Optimal Method Based on Application Comparison->Selection

Caption: Workflow for Analytical Method Cross-Validation.

MethodComparison cluster_hplc HPLC-UV cluster_gcms GC-MS cluster_uplcms UPLC-MS/MS Analyte 3-Bromo-2-(trifluoromethyl) imidazo[1,2-a]pyridine HPLC_Node Robust & Routine QC Analyte->HPLC_Node GCMS_Node Impurity Profiling & ID Analyte->GCMS_Node UPLCMS_Node Bioanalysis & Trace Analysis Analyte->UPLCMS_Node HPLC_Pros Pros: - Widely available - Cost-effective HPLC_Node->HPLC_Pros HPLC_Cons Cons: - Lower sensitivity - Longer run times HPLC_Node->HPLC_Cons GCMS_Pros Pros: - High resolution - Structural info GCMS_Node->GCMS_Pros GCMS_Cons Cons: - Requires thermal stability - Potential for analyte degradation GCMS_Node->GCMS_Cons UPLCMS_Pros Pros: - Highest sensitivity & selectivity - Fast analysis UPLCMS_Node->UPLCMS_Pros UPLCMS_Cons Cons: - Higher cost & complexity - Matrix effects UPLCMS_Node->UPLCMS_Cons

Caption: Comparative Overview of Analytical Methods.

Discussion and Recommendations

The cross-validation data clearly demonstrates that all three methods are suitable for the quantification of this compound, but their applicability varies depending on the specific analytical challenge.

  • HPLC-UV is the workhorse for routine quality control (QC) applications. Its robustness, cost-effectiveness, and widespread availability make it an excellent choice for release testing of raw materials and finished products where high sample throughput and moderate sensitivity are sufficient. The longer analysis time is a trade-off for its simplicity and reliability.

  • GC-MS excels in the identification and quantification of volatile impurities. Its high resolving power and the structural information provided by mass spectrometry are invaluable for impurity profiling and stability studies. However, it is crucial to confirm the thermal stability of the analyte to avoid degradation in the hot injector, which could lead to inaccurate quantification.

  • UPLC-MS/MS is the undisputed champion for applications requiring the highest sensitivity and selectivity, such as bioanalytical studies (e.g., pharmacokinetics) or the detection of trace-level impurities.[11] The speed of UPLC-MS/MS also makes it suitable for high-throughput screening environments.[8] The primary considerations for this technique are the higher initial investment in instrumentation and the need for skilled operators to develop methods and interpret data. Matrix effects can also be a challenge and often require the use of an internal standard for accurate quantification.

Method Selection Guidance:

  • For routine QC and release testing in a manufacturing environment, HPLC-UV is the most practical and cost-effective choice.

  • For in-depth impurity profiling, identification of unknown degradants, and analysis of volatile related substances , GC-MS is the preferred method, provided the analyte is thermally stable.

  • For bioanalysis, pharmacokinetic studies, or the quantification of trace-level contaminants , UPLC-MS/MS is the gold standard due to its unparalleled sensitivity and selectivity.

Conclusion

The cross-validation of HPLC-UV, GC-MS, and UPLC-MS/MS for the quantification of this compound has demonstrated that each method offers a unique set of advantages. A thorough understanding of the analytical requirements, including sensitivity, selectivity, throughput, and cost, is essential for selecting the most appropriate technique. This guide provides the foundational knowledge and experimental framework to empower researchers and drug development professionals to make informed decisions, ensuring the generation of high-quality, reliable, and defensible analytical data throughout the pharmaceutical development lifecycle.

References

A Head-to-Head Comparison of Ligands for Suzuki-Miyaura Coupling of Bromo-pyridines: A Senior Application Scientist's Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of biaryl and hetero-biaryl compounds. Pyridine moieties, in particular, are core structural motifs in a vast number of biologically active molecules and approved pharmaceuticals. However, the Suzuki-Miyaura coupling of bromo-pyridines presents unique challenges that can often lead to low yields and catalyst deactivation. This guide provides a detailed, head-to-head comparison of commonly employed ligands for this crucial transformation, supported by experimental data and mechanistic insights to empower you in your synthetic endeavors.

The Challenge: The "Pyridine Problem" in Suzuki-Miyaura Coupling

The primary obstacle in the Suzuki-Miyaura coupling of bromo-pyridines is the Lewis basicity of the pyridine nitrogen. This nitrogen atom can coordinate to the palladium catalyst, leading to catalyst inhibition and a halt in the catalytic cycle.[1] This "pyridine problem" is especially pronounced in substrates like 2- and 3-bromo-pyridines where the nitrogen lone pair is sterically accessible. Furthermore, the electron-deficient nature of the pyridine ring can influence the rates of the key steps in the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[2]

The choice of ligand is therefore paramount to the success of the reaction. An ideal ligand must not only stabilize the palladium center but also be sterically and electronically tuned to favor the desired catalytic pathway over catalyst inhibition.

Ligand Performance: A Comparative Analysis

The efficacy of a ligand in the Suzuki-Miyaura coupling of bromo-pyridines is a function of its steric bulk and electron-donating ability.[3] Bulky, electron-rich ligands are known to promote the formation of the active, monoligated Pd(0) species, which is crucial for efficient oxidative addition.[4] They also facilitate the often rate-limiting reductive elimination step.[3]

Here, we compare the performance of three major classes of ligands: traditional phosphines, modern biaryl phosphines (Buchwald ligands), and N-heterocyclic carbenes (NHCs).

Ligand/Catalyst SystemCatalyst Loading (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Turnover Number (TON)Analysis
Pd(PPh₃)₄ 3K₂CO₃Toluene/H₂O80128528A classic, often reliable choice, but can require higher catalyst loadings and longer reaction times for challenging substrates.[5]
Pd(OAc)₂ / SPhos 1K₃PO₄1,4-Dioxane10049595A highly effective Buchwald ligand, offering excellent yields with lower catalyst loading and shorter reaction times. The steric bulk and electron-rich nature of SPhos are well-suited to mitigate pyridine inhibition.[4][5]
PEPPSI-IPr 0.5Cs₂CO₃t-AmylOH100298196An NHC-based catalyst that demonstrates exceptional activity, allowing for very low catalyst loadings and rapid reaction times. The strong σ-donating ability of the NHC ligand is key to its high performance.[5]

Note: The data in this table is based on a representative reaction of 3-bromopyridine with phenylboronic acid and is compiled from comparative application notes.[5] Actual results may vary depending on the specific substrates and conditions.

Mechanistic Insights: Why Ligand Choice Matters

The superior performance of bulky, electron-rich ligands like SPhos and NHC ligands like IPr can be attributed to their influence on the key steps of the Suzuki-Miyaura catalytic cycle.

The Catalytic Cycle

Suzuki-Miyaura Catalytic Cycle Figure 1: The Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition (Ar-X) pd0->oxidative_addition pd2_intermediate Ar-Pd(II)-X(L_n) oxidative_addition->pd2_intermediate transmetalation Transmetalation (R-B(OR)₂ + Base) pd2_intermediate->transmetalation diaryl_pd2 Ar-Pd(II)-R(L_n) transmetalation->diaryl_pd2 reductive_elimination Reductive Elimination diaryl_pd2->reductive_elimination reductive_elimination->pd0 Regeneration of Catalyst product Ar-R reductive_elimination->product

Caption: A simplified representation of the key steps in the Suzuki-Miyaura catalytic cycle.

Buchwald Ligands (e.g., SPhos, XPhos): These ligands possess a biaryl backbone that creates a sterically demanding pocket around the palladium center.[6] This bulkiness promotes the formation of a highly reactive, monoligated Pd(0) complex, which is more susceptible to oxidative addition with the bromo-pyridine than more coordinatively saturated species.[4] The electron-rich nature of these phosphines also increases the electron density on the palladium, further facilitating oxidative addition. Crucially, the steric hindrance provided by the ligand shell helps to prevent the pyridine nitrogen from binding to and deactivating the palladium center.[4]

N-Heterocyclic Carbene (NHC) Ligands (e.g., IPr): NHC ligands are strong σ-donors, which makes the palladium center more electron-rich and thus more reactive towards oxidative addition.[5] The steric bulk of the N-aryl substituents on the NHC ligand also provides a protective environment around the metal, similar to the Buchwald ligands, preventing catalyst inhibition.[5] PEPPSI™ (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) type catalysts, which incorporate an NHC ligand, are particularly effective for heteroaryl couplings.[5]

Ligand Selection Workflow

Choosing the optimal ligand for a specific bromo-pyridine substrate is a critical step. The following workflow provides a decision-making framework to guide your selection process.

LigandSelection Figure 2: Ligand Selection Workflow for Bromo-pyridine Coupling start Start: Bromo-pyridine Substrate q1 Sterically Hindered Substrate? start->q1 q2 Electron-Rich or Electron-Poor Pyridine? q1->q2 No buchwald Consider Bulky Biaryl Phosphines (e.g., SPhos, XPhos) q1->buchwald Yes q3 Presence of Coordinating Functional Groups (e.g., -NH₂)? q2->q3 Electron-Rich buchwald_nhc Bulky Biaryl Phosphines or NHC Ligands are Generally Preferred q2->buchwald_nhc Electron-Poor q3->buchwald_nhc No buchwald_strong Strongly Consider Bulky Biaryl Phosphines (e.g., SPhos, RuPhos) q3->buchwald_strong Yes nhc Consider NHC Ligands (e.g., PEPPSI-IPr)

Caption: A decision-making guide for selecting a suitable ligand for Suzuki-Miyaura coupling of bromo-pyridines.

Experimental Protocols

The following are representative, detailed protocols for the Suzuki-Miyaura coupling of a bromo-pyridine using a Buchwald ligand and an NHC precatalyst.

Protocol 1: Suzuki-Miyaura Coupling using a Buchwald Ligand (SPhos)

This protocol is a general starting point and may require optimization for specific substrates.

Materials:

  • Bromo-pyridine (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.01 mmol, 1 mol%)

  • SPhos (0.02 mmol, 2 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)

  • Anhydrous, degassed 1,4-dioxane (5 mL)

  • Oven-dried Schlenk flask with a magnetic stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To the Schlenk flask, add the bromo-pyridine, arylboronic acid, and potassium phosphate.

  • In a glovebox or under a positive flow of inert gas, add the Pd(OAc)₂ and SPhos to the flask.

  • Evacuate and backfill the flask with inert gas three times.

  • Add the degassed 1,4-dioxane via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Suzuki-Miyaura Coupling using an NHC Precatalyst (PEPPSI-IPr)

This protocol highlights the efficiency of modern NHC-based precatalysts.

Materials:

  • Bromo-pyridine (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • PEPPSI-IPr catalyst (0.005 mmol, 0.5 mol%)

  • Cesium carbonate (Cs₂CO₃) (2.0 mmol, 2.0 equiv)

  • Anhydrous, degassed tert-Amyl alcohol (t-AmylOH) (5 mL)

  • Oven-dried Schlenk flask with a magnetic stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a glovebox or under a positive flow of inert gas, add the PEPPSI-IPr catalyst, bromo-pyridine, arylboronic acid, and cesium carbonate to the Schlenk flask.[5]

  • Evacuate and backfill the flask with inert gas three times.

  • Add the degassed t-AmylOH via syringe.[5]

  • Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.[5]

  • Monitor the reaction progress by TLC or LC-MS. The reaction is often complete within 2-4 hours.[5]

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Conclusion and Future Outlook

The Suzuki-Miyaura coupling of bromo-pyridines has been transformed by the development of sophisticated ligand systems. While traditional phosphine ligands can be effective, modern bulky, electron-rich biaryl phosphines, such as SPhos, and N-heterocyclic carbene-based catalysts, like PEPPSI-IPr, offer superior performance, particularly for challenging substrates.[5] These advanced ligands and precatalysts enable reactions to proceed at lower catalyst loadings, with shorter reaction times, and with higher yields by effectively mitigating the inhibitory effects of the pyridine nitrogen. For researchers and professionals in drug development and materials science, a thorough understanding of the interplay between the ligand, substrate, and catalyst is crucial for the successful synthesis of pyridine-containing molecules. The continued development of novel ligands and high-throughput screening methods will undoubtedly further expand the scope and utility of this powerful cross-coupling reaction.[7]

References

A Technical Guide to the Structure-Activity Relationship (SAR) of 3-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][2][3] This bicyclic heterocyclic system is present in numerous therapeutic agents with applications ranging from anticancer and anti-inflammatory to antimicrobial and neuroprotective.[4][5][6] The strategic introduction of specific substituents onto this core can dramatically modulate the pharmacological profile of the resulting analogs. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of a specific, yet underexplored, class of these compounds: 3-bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine analogs. By examining the influence of modifications at various positions, we aim to provide a predictive framework for the rational design of novel therapeutic agents.

The Strategic Importance of the 3-Bromo and 2-Trifluoromethyl Substituents

The selection of a 3-bromo and a 2-trifluoromethyl substitution pattern on the imidazo[1,2-a]pyridine core is a deliberate design choice aimed at leveraging distinct chemical properties to enhance biological activity and "drug-like" characteristics.

  • The 3-Bromo Group: The bromine atom at the C3 position serves as a versatile synthetic handle. It is amenable to a wide range of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the introduction of diverse aryl, heteroaryl, or alkyl groups.[7][8][9] This facilitates the rapid generation of analog libraries to probe the SAR of this position and optimize interactions with biological targets.

  • The 2-Trifluoromethyl Group: The trifluoromethyl (CF3) group is a bioisostere of a methyl group but with significantly different electronic properties. Its strong electron-withdrawing nature can influence the acidity of nearby protons and the overall electronic distribution of the heterocyclic core. Furthermore, the CF3 group can enhance metabolic stability by blocking potential sites of oxidation and increase lipophilicity, which can improve cell membrane permeability and bioavailability.[10][11]

Deciphering the Structure-Activity Landscape

While a comprehensive SAR study dedicated solely to this compound analogs is not extensively documented in publicly available literature, we can synthesize findings from related imidazo[1,2-a]pyridine series to construct a predictive SAR model. The following sections will explore the impact of modifications at key positions of the scaffold, supported by experimental data from analogous compounds.

Modifications at the C2 and C3 Positions: Impact on Anticancer and Anti-Inflammatory Activity

The C2 and C3 positions of the imidazo[1,2-a]pyridine ring are critical for modulating various biological activities, including anticancer and anti-inflammatory effects.

A study on 3-aminoimidazo[1,2-α]pyridine derivatives highlighted the significant impact of substituents at the C2 and C3 positions on cytotoxicity against various cancer cell lines.[12] For instance, a compound with a nitro group (an electron-withdrawing group) at the C2 position and a p-chlorophenyl group at the C3 position demonstrated high inhibitory activity against the HT-29 colon cancer cell line with an IC50 of 4.15 ± 2.93 µM.[12] Another analog with a tolyl moiety at C2 and a p-chlorophenyl amine at C3 showed promising activity against the B16F10 melanoma cell line (IC50 = 21.75 ± 0.81 µM).[12] These findings underscore the sensitivity of anticancer activity to the electronic and steric properties of substituents at these positions.

In the context of anti-inflammatory activity, novel 3-arylamine-imidazo[1,2-a]pyridine derivatives have been investigated as inhibitors of prostaglandin-endoperoxide synthase 2 (PGHS-2), also known as cyclooxygenase-2 (COX-2). One such derivative, LASSBio-1145, exhibited a remarkable in vivo anti-inflammatory profile with an ED50 of 8.7 µmol/kg in a carrageenan-induced rat paw edema model and acted as a selective PGHS-2 inhibitor with an IC50 of 2.8 µM.[8] This highlights the potential for introducing nitrogen-linked substituents at the C3 position to achieve potent anti-inflammatory effects.

Table 1: Anticancer Activity of Selected Imidazo[1,2-a]pyridine Analogs

Compound IDC2 SubstituentC3 SubstituentCancer Cell LineIC50 (µM)Reference
12 -NO2-p-chlorophenylHT-294.15 ± 2.93[12]
14 -tolyl-p-chlorophenylamineB16F1021.75 ± 0.81[12]
Modifications at the Pyridine Ring (C5-C8 Positions): Fine-Tuning Activity and Selectivity

Substitutions on the pyridine portion of the imidazo[1,2-a]pyridine scaffold offer an avenue for fine-tuning the biological activity and selectivity of these analogs. For instance, in a series of imidazo[1,2-a]pyridines designed as ligands for detecting beta-amyloid plaques, a bromo derivative showed high binding affinity (Ki = 10 nM), indicating that halogenation of the pyridine ring can be beneficial for target engagement in the central nervous system.[2]

Experimental Protocols for SAR Evaluation

The systematic evaluation of this compound analogs requires robust and reproducible experimental protocols. Below are representative methodologies for the synthesis and biological characterization of these compounds.

Synthetic Methodology: Suzuki-Miyaura Cross-Coupling

A key synthetic strategy for derivatizing the this compound core is the Suzuki-Miyaura cross-coupling reaction.[13] This palladium-catalyzed reaction allows for the introduction of a wide variety of aryl and heteroaryl moieties at the C3 position.

Step-by-Step Protocol:

  • To a solution of this compound (1 equivalent) in a suitable solvent such as 1,4-dioxane or DME, add the desired boronic acid or boronic ester (1.2-1.5 equivalents).

  • Add a palladium catalyst, such as Pd(PPh3)4 or PdCl2(dppf), (0.05-0.1 equivalents) and a base, typically an aqueous solution of Na2CO3 or K2CO3 (2-3 equivalents).

  • Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired C3-substituted analog.

G cluster_0 Suzuki-Miyaura Coupling Workflow start Start with 3-bromo-2-(trifluoromethyl) imidazo[1,2-a]pyridine reactants Add Boronic Acid/Ester, Pd Catalyst, and Base start->reactants reaction Heat and Monitor Reaction (TLC/LC-MS) reactants->reaction workup Aqueous Workup and Extraction reaction->workup purification Column Chromatography workup->purification product Purified C3-Substituted Analog purification->product

Caption: Suzuki-Miyaura Coupling Workflow for C3-functionalization.

Biological Evaluation: Cell Viability (MTT) Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of compounds.[1][2][4][5][14]

Step-by-Step Protocol:

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds (typically in a dose-response manner) and a vehicle control (e.g., DMSO).

  • Incubate the cells for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

G cluster_1 MTT Assay Workflow cell_seeding Seed Cells in 96-well Plate compound_treatment Treat with Test Compounds cell_seeding->compound_treatment incubation Incubate for 48-72 hours compound_treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_solubilization Solubilize Formazan Crystals mtt_addition->formazan_solubilization absorbance_reading Measure Absorbance at 570 nm formazan_solubilization->absorbance_reading data_analysis Calculate IC50 Values absorbance_reading->data_analysis

Caption: MTT Assay Workflow for determining cell viability.

In Vivo Efficacy: Xenograft Tumor Model

To evaluate the in vivo anticancer activity of promising compounds, a xenograft tumor model in immunocompromised mice is often employed.[12][15][16][17][18]

Step-by-Step Protocol:

  • Subcutaneously implant human cancer cells into the flank of immunocompromised mice (e.g., nude or SCID mice).

  • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomize the mice into treatment and control groups.

  • Administer the test compound (formulated in a suitable vehicle) to the treatment group via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle only.

  • Monitor tumor growth by measuring the tumor volume with calipers two to three times a week.

  • Monitor the body weight of the mice as an indicator of toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histopathology).

G cluster_2 Xenograft Model Workflow cell_implantation Implant Cancer Cells in Mice tumor_growth Allow Tumors to Establish cell_implantation->tumor_growth randomization Randomize Mice into Groups tumor_growth->randomization treatment_administration Administer Compound/Vehicle randomization->treatment_administration monitoring Monitor Tumor Volume and Body Weight treatment_administration->monitoring endpoint_analysis Tumor Excision and Analysis monitoring->endpoint_analysis

References

Safety Operating Guide

Personal protective equipment for handling 3-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Comprehensive Safety & Handling Guide: 3-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine

A Senior Application Scientist's Guide to Ensuring Laboratory Safety

This guide provides essential safety protocols for handling this compound (CAS No. 503172-42-7). As the toxicological properties of this compound have not been exhaustively investigated, a cautious approach is paramount.[1] The procedures outlined below are derived from the known hazards of structurally similar halogenated and trifluoromethylated heterocyclic compounds and are designed to empower researchers with the knowledge to operate safely.

Hazard Assessment: Understanding the Risks

While comprehensive data for this specific molecule is limited, information from analogous compounds indicates that this compound should be handled as a substance that is:

  • Acutely Toxic: Similar compounds are classified as toxic if swallowed.[2][3]

  • A Severe Irritant: It is classified as an irritant that can cause serious skin and eye irritation.[2][3][4]

  • A Respiratory Tract Irritant: Inhalation may lead to respiratory irritation.[3][5]

Given these potential hazards, all handling procedures must be conducted within a certified chemical fume hood to minimize the risk of inhalation and systemic exposure.

Personal Protective Equipment (PPE): Your Primary Line of Defense

A multi-layered PPE strategy is mandatory to prevent contact and exposure. The selection of appropriate PPE is the most critical step in mitigating the risks associated with this compound.

Recommended PPE Summary
Protection TypeRecommended EquipmentSpecifications & Rationale
Eye & Face Chemical Splash Goggles & Full-Face ShieldGoggles must meet ANSI Z87.1 standards. A face shield is required over goggles to protect the entire face from potential splashes, a critical precaution due to the compound's presumed status as a severe eye irritant.[6]
Hand Chemical-Resistant Gloves (Double-Gloved)A disposable nitrile glove as a base layer with a second, more robust glove (e.g., neoprene or Silver Shield) is recommended for extended handling.[7][8] Always consult the glove manufacturer's resistance guide.
Body Chemical-Resistant Laboratory Coat & ApronA flame-resistant lab coat worn over cotton clothing must be fully buttoned. A chemical-resistant apron should be worn over the lab coat to provide an additional barrier against spills.
Respiratory Air-Purifying Respirator (if outside a fume hood)All work must be performed in a chemical fume hood.[9] If aerosol generation is possible or work outside a hood is unavoidable, a NIOSH-approved respirator with organic vapor/acid gas/P100 (or equivalent) cartridges is required.[1][8]
Foot Closed-Toe, Chemical-Resistant ShoesShoes must be non-perforated and cover the entire foot to protect from spills.[7]

Operational Plans: From Preparation to Disposal

Adherence to a strict, step-by-step protocol is essential for minimizing risk.

Experimental Workflow: Safe Handling Protocol
  • Preparation: Before handling, ensure the chemical fume hood is operational and certified. Locate the nearest safety shower, eyewash station, and appropriate fire extinguisher.

  • PPE Donning: Don all required PPE in the correct sequence (see protocol below).

  • Handling: Conduct all manipulations of the solid or solutions deep within the chemical fume hood. Use tools like spatulas and powder funnels to avoid generating dust. Keep the container sealed whenever not in use.

  • Post-Handling: After the procedure, decontaminate any surfaces and equipment. Tightly seal the primary container of the chemical and store it in a locked, cool, and well-ventilated area.[2][5]

  • PPE Doffing: Remove PPE carefully in the designated area to avoid cross-contamination.

  • Waste Disposal: All contaminated consumables (e.g., gloves, weighing paper, pipette tips) and surplus material must be disposed of as hazardous chemical waste.

Protocol: PPE Donning and Doffing Sequence

Properly putting on and taking off PPE is crucial to prevent contamination.

Donning (Putting On):

  • Footwear

  • Inner Gloves

  • Laboratory Coat

  • Chemical-Resistant Apron

  • Outer Gloves

  • Safety Goggles

  • Face Shield

Doffing (Taking Off):

  • Outer Gloves (peel off without touching the outside)

  • Face Shield

  • Chemical-Resistant Apron

  • Laboratory Coat (peel off from the shoulders, turning it inside out)

  • Safety Goggles

  • Inner Gloves

  • Wash hands thoroughly with soap and water.

Emergency & Disposal Procedures

Immediate Actions for Exposure
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][9]

  • Skin Contact: Immediately remove contaminated clothing and wash the affected skin area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[2]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[9]

  • Ingestion: Do NOT induce vomiting. Rinse mouth thoroughly with water. Immediately call a poison control center or physician.[2]

Spill Management
  • Evacuate all non-essential personnel from the area.

  • Wearing full PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).

  • Carefully sweep up the absorbed material without creating dust and place it into a labeled, sealed container for hazardous waste disposal.[1]

  • Decontaminate the spill area with an appropriate solvent, followed by soap and water.

Waste Disposal Plan

All waste containing this compound is considered hazardous.[10]

  • Solid Waste: Collect in a clearly labeled, sealed, and puncture-proof container.

  • Contaminated PPE: Dispose of all disposable PPE (gloves, etc.) as hazardous waste.

  • Disposal Method: All waste must be handled by a licensed professional waste disposal service. Do not dispose of it down the drain or in regular trash.[1]

Diagrams for Procedural Clarity

The following diagrams illustrate key decision-making and procedural workflows for handling this compound.

PPE_Selection_Workflow cluster_prep Preparation Phase cluster_ppe PPE Selection & Donning cluster_ops Operational Phase cluster_post Post-Operation start Begin Task with 3-Bromo-2-(trifluoromethyl) imidazo[1,2-a]pyridine assess_hazards Assess Hazards: - Irritant (Skin, Eye) - Respiratory Irritant - Acutely Toxic start->assess_hazards select_ppe Select Core PPE: - Double Gloves - Lab Coat + Apron - Goggles + Face Shield assess_hazards->select_ppe Based on hazards fume_hood Is work in a Fume Hood? select_ppe->fume_hood respirator Add NIOSH-Approved Respirator fume_hood->respirator No don_ppe Don PPE in Correct Sequence fume_hood->don_ppe Yes respirator->don_ppe perform_work Perform Handling/ Experiment in Fume Hood don_ppe->perform_work spill Spill Occurs? perform_work->spill spill_protocol Follow Spill Management Protocol spill->spill_protocol Yes decontaminate Decontaminate Work Area spill->decontaminate No spill_protocol->decontaminate doff_ppe Doff PPE in Correct Sequence decontaminate->doff_ppe dispose Dispose of Waste & PPE as Hazardous Waste doff_ppe->dispose end End Task dispose->end

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine
Reactant of Route 2
3-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.